molecular formula C62H111N3O8 B15578572 FO-32

FO-32

Cat. No.: B15578572
M. Wt: 1026.6 g/mol
InChI Key: DVWWVIGIHYALIW-UHFFFAOYSA-N
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Description

FO-32 is a useful research compound. Its molecular formula is C62H111N3O8 and its molecular weight is 1026.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C62H111N3O8

Molecular Weight

1026.6 g/mol

IUPAC Name

bis(dec-3-ynyl) 5-(butylcarbamoyl)-5-[3-(dimethylamino)propyl-(6-heptadecan-9-yloxy-6-oxohexanoyl)amino]nonanedioate

InChI

InChI=1S/C62H111N3O8/c1-8-13-18-22-26-28-32-38-54-71-58(67)47-40-49-62(61(70)63-51-17-12-5,50-41-48-59(68)72-55-39-33-29-27-23-19-14-9-2)65(53-42-52-64(6)7)57(66)45-36-37-46-60(69)73-56(43-34-30-24-20-15-10-3)44-35-31-25-21-16-11-4/h56H,8-27,30-31,34-55H2,1-7H3,(H,63,70)

InChI Key

DVWWVIGIHYALIW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Introduction to FO-32: An AI-Guided Ionizable Lipid for Targeted mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the core mechanism of action of the FO-32 lipid for researchers, scientists, and drug development professionals.

This compound is a novel ionizable cationic lipid developed through an artificial intelligence-guided design process for use in lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA).[1][2] Its primary application is in facilitating the targeted delivery of mRNA therapeutics to pulmonary tissues, including the muscle and nasal mucosa.[1][3] As a key component of the LNP delivery system, this compound plays a critical role in the encapsulation of mRNA and its subsequent escape from endosomes into the cytoplasm of target cells, a crucial step for successful protein translation.[2] The physicochemical properties of this compound, particularly its pKa of 6.36, are central to its mechanism of action.[4]

Core Mechanism of Action: LNP-Mediated mRNA Delivery and Endosomal Escape

The therapeutic action of mRNA relies on its successful delivery into the cytoplasm of target cells where it can be translated into protein. This compound is integral to the lipid nanoparticle formulation that achieves this. The mechanism can be understood as a multi-step process:

  • mRNA Encapsulation: this compound, along with other lipid components, encapsulates the negatively charged mRNA, forming a stable lipid nanoparticle.

  • Cellular Uptake: The LNP is taken up by target cells through endocytosis.

  • Endosomal Acidification and this compound Protonation: Once inside the endosome, the environment becomes progressively more acidic. The tertiary amine of this compound, with its pKa of 6.36, becomes protonated in this acidic environment.

  • Endosomal Membrane Disruption: The protonated, positively charged this compound interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and eventual rupture. This process allows the encapsulated mRNA to escape the endosome and enter the cytoplasm.

  • mRNA Translation: Once in the cytoplasm, the mRNA is released from the LNP and can be translated by the cell's ribosomal machinery to produce the therapeutic protein.

This pH-sensitive mechanism of endosomal escape is a hallmark of ionizable lipids like this compound and is fundamental to the success of LNP-based mRNA delivery platforms.

Diagram of the LNP-Mediated mRNA Delivery Pathway

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Target Cell FO32_LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis FO32_LNP->Endocytosis 1. Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) This compound Protonated (+) Early_Endosome->Late_Endosome 2. Endosomal Acidification Cytoplasm Cytoplasm Late_Endosome->Cytoplasm 3. Endosomal Escape Translation mRNA Translation (Ribosome) Cytoplasm->Translation 4. mRNA Release Protein Therapeutic Protein Translation->Protein 5. Protein Synthesis

Caption: Workflow of this compound LNP-mediated mRNA delivery and endosomal escape.

Quantitative Data on In Vivo Efficacy

The efficacy of this compound-containing LNPs has been demonstrated in preclinical animal models, where they have shown superior performance in mRNA delivery to the lungs compared to other established lipid nanoparticles.

Table 1: In Vivo Luciferase Expression in Mice Following Nebulized mRNA Delivery

LNP Formulation Mean Lung Luminescence (photons/s) Standard Deviation Fold Change vs. Control
This compound Data not fully available Data not fully available Data not fully available
Control LNP Data not fully available Data not fully available 1.0

While the exact quantitative data is not publicly available, reports indicate significant improvements in delivery efficiency with this compound.[5]

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound LNPs.

Lipid Nanoparticle Formulation
  • Lipid Stock Preparation: The ionizable lipid this compound, a phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695) to create a lipid stock solution. While the exact molar ratio for the optimal this compound formulation is proprietary, a common starting point for similar LNPs is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[4][6]

  • mRNA Preparation: The mRNA (e.g., encoding Firefly Luciferase or Cre recombinase) is diluted in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate, pH 4-5).[7]

  • Microfluidic Mixing: The ethanol-lipid solution and the aqueous mRNA solution are mixed using a microfluidic device (e.g., NanoAssemblr Ignite). A typical flow rate ratio is 3:1 (aqueous:ethanolic) with a total flow rate of 12 mL/min.[4]

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. The LNPs are then concentrated using ultrafiltration.[6]

Diagram of the LNP Formulation Workflow

LNP_Formulation Lipid_Stock Lipids in Ethanol (this compound, DOPE, Chol, PEG-Lipid) Mixing Microfluidic Mixing Lipid_Stock->Mixing mRNA_Solution mRNA in Acidic Buffer (e.g., Sodium Acetate, pH 4) mRNA_Solution->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis Final_LNP Purified this compound LNPs Dialysis->Final_LNP

Caption: A simplified workflow for the formulation of this compound lipid nanoparticles.

In Vivo mRNA Delivery in Mice
  • Animal Model: Adult wild-type mice (e.g., C57BL/6) are used.[8]

  • LNP Administration: this compound LNPs encapsulating Firefly Luciferase (FFL) mRNA are administered via nebulization. A typical dose is 1 mg of mRNA.[9]

  • Bioluminescence Imaging: At a predetermined time point (e.g., 6 hours post-administration), mice are anesthetized and injected intraperitoneally with D-luciferin.[9] Whole-body or excised lung luminescence is then measured using an in vivo imaging system (IVIS).[9]

  • Data Analysis: The luminescent signal (in photons/second) is quantified to determine the level of mRNA expression.[9]

In Vivo Cre mRNA Delivery in Ferrets
  • Animal Model: A Cre reporter ferret model is utilized, where cells express a fluorescent protein (e.g., mEGFP) upon Cre-mediated recombination.[10]

  • LNP Administration: this compound LNPs encapsulating Cre mRNA are delivered to the lungs of adult ferrets, for example, at a dose of 0.6 mg/kg.[10]

  • Tissue Collection and Analysis: After a set period, the ferrets are euthanized, and lung tissues are collected.[10]

  • Fluorescence Microscopy: The lung tissue is sectioned and analyzed by fluorescence microscopy to visualize the cells that have been successfully transfected with the Cre mRNA (indicated by the expression of the reporter fluorescent protein).[10]

Conclusion

References

FO-32 Ionizable Lipid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FO-32 is a novel, patent-pending ionizable lipid developed through an artificial intelligence-guided design process. It has demonstrated significant promise for the delivery of messenger RNA (mRNA) therapeutics, particularly to the lungs and muscle tissue.[1][2][3] Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading non-viral delivery system for RNA-based medicines.[1][4][5] These lipids are engineered to be positively charged at a low pH, facilitating the encapsulation of negatively charged mRNA during LNP formulation, and to become neutral at physiological pH, which enhances their biocompatibility and stability in circulation.[6][7] Upon cellular uptake and entry into the acidic environment of the endosome, these lipids regain their positive charge, which is believed to promote endosomal escape and the release of the mRNA payload into the cytoplasm for protein translation.[8][9][10]

This technical guide provides a comprehensive overview of the this compound ionizable lipid, including its physicochemical properties, a representative synthesis scheme, detailed protocols for lipid nanoparticle formulation and characterization, and methodologies for in vivo evaluation. This document is intended for researchers, scientists, and drug development professionals working in the field of nucleic acid delivery.

Physicochemical Properties of this compound

The fundamental physicochemical properties of the this compound ionizable lipid are summarized in the table below. These properties are crucial for its function in mRNA encapsulation and delivery.

PropertyValueReference
IUPAC Name di(dec-3-yn-1-yl) 5-(butylcarbamoyl)-5-(N-(3-(dimethylamino)propyl)-6-(heptadecan-9-yloxy)-6-oxohexanamido)nonanedioate[11]
Molecular Formula C62H111N3O8[11]
Molecular Weight 1026.58 g/mol [11]
pKa 6.36[11]
Appearance Not specified in literature; likely an oil or waxy solid at room temperature
Solubility Soluble in organic solvents such as ethanol (B145695) and methyl acetate[12]

Synthesis of this compound Ionizable Lipid

A detailed, step-by-step synthesis protocol for this compound has not been made publicly available in the scientific literature or patent filings to date. However, the synthesis of similar multi-tailed, amine-containing ionizable lipids typically involves common organic chemistry reactions such as esterification, amidation, and reductive amination.

Below is a representative, multi-step synthesis protocol for a structurally analogous ionizable lipid, which illustrates the general chemical principles and techniques that would be employed in the synthesis of this compound. This protocol is based on established methods for the synthesis of other ionizable lipids.

Representative Synthesis Protocol for a Multi-Tailed Ionizable Lipid

This protocol describes a convergent synthesis approach, where different fragments of the molecule are synthesized separately and then combined.

Materials:

  • Starting materials for lipid tails (e.g., fatty alcohols, fatty acids)

  • Amine-containing head group precursor

  • Coupling agents (e.g., DCC, EDC)

  • Reducing agents (e.g., sodium triacetoxyborohydride)

  • Appropriate solvents (e.g., dichloromethane (B109758), dimethylformamide)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Synthesis of Lipid Tails:

    • Lipid tails with ester or other linkages can be synthesized by reacting a fatty alcohol with an appropriate acid chloride or by DCC/DMAP-mediated esterification with a carboxylic acid.

    • The reaction is typically carried out in an inert solvent like dichloromethane at room temperature overnight.

    • The product is then purified by column chromatography.

  • Synthesis of the Core Amine Structure:

    • The central amine-containing core can be synthesized from a starting material with multiple reactive sites.

    • For example, a di-acid or di-aldehyde can be reacted with an amine-containing precursor.

  • Coupling of Lipid Tails to the Core Structure:

    • The synthesized lipid tails are coupled to the core amine structure. This can be achieved through various reactions, such as amidation or reductive amination.

    • For reductive amination, an aldehyde-functionalized lipid tail is reacted with the amine core in the presence of a reducing agent like sodium triacetoxyborohydride.

    • The reaction is typically monitored by thin-layer chromatography (TLC) until completion.

  • Final Purification:

    • The final ionizable lipid product is purified using silica gel column chromatography to remove any unreacted starting materials and byproducts.

    • The structure and purity of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Lipid Nanoparticle (LNP) Formulation

The formulation of mRNA-LNPs using this compound is a critical step in preparing these delivery vehicles. Microfluidic mixing is a widely adopted method that allows for rapid and controlled self-assembly of the LNPs, resulting in particles with a uniform size distribution.[13]

Experimental Protocol for LNP Formulation via Microfluidic Mixing:

Materials:

  • This compound ionizable lipid

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000)

  • mRNA encoding a reporter protein (e.g., firefly luciferase)

  • Ethanol (200 proof, anhydrous)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of the lipids in ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (ionizable lipid : DSPC : cholesterol : PEG-lipid).[13]

    • Ensure all lipids are fully dissolved. Gentle warming may be necessary.

  • Preparation of mRNA Solution:

    • Dilute the mRNA to the desired concentration in the citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the mRNA solution in citrate buffer into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1) and the total flow rate.

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase FO32 This compound Lipid_Mix Lipid_Mix FO32->Lipid_Mix DSPC DSPC DSPC->Lipid_Mix Chol Cholesterol Chol->Lipid_Mix PEG PEG-Lipid PEG->Lipid_Mix Ethanol Ethanol Organic_Syringe Syringe 1: Lipids in Ethanol Lipid_Mix->Organic_Syringe Dissolve Microfluidic Microfluidic Mixing Organic_Syringe->Microfluidic mRNA mRNA Aqueous_Syringe Syringe 2: mRNA in Buffer mRNA->Aqueous_Syringe Dilute Citrate Citrate Buffer (pH 4.0) Aqueous_Syringe->Microfluidic Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidic->Dialysis Self-Assembly Filter Sterile Filtration (0.22 µm) Dialysis->Filter Final_LNP Final mRNA-LNP Formulation Filter->Final_LNP

LNP Formulation Workflow

LNP Characterization

After formulation, it is essential to characterize the physicochemical properties of the LNPs to ensure quality and consistency.

Experimental Protocols for LNP Characterization:

  • Size and Polydispersity Index (PDI) Measurement:

    • Technique: Dynamic Light Scattering (DLS).

    • Procedure: Dilute a small aliquot of the LNP solution in PBS. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity to determine the hydrodynamic diameter (size) and the PDI, which is a measure of the size distribution homogeneity.

  • Zeta Potential Measurement:

    • Technique: Laser Doppler Electrophoresis.

    • Procedure: Dilute the LNP solution in an appropriate buffer (e.g., PBS). The zeta potential is measured using the same instrument as for DLS. It indicates the surface charge of the LNPs, which should be close to neutral at physiological pH.

  • mRNA Encapsulation Efficiency:

    • Technique: Quant-iT RiboGreen Assay.

    • Procedure:

      • Prepare two sets of LNP samples.

      • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

      • To the other set, add buffer without the lysis agent to measure the amount of unencapsulated ("free") mRNA.

      • Add the RiboGreen reagent to both sets of samples. This dye fluoresces upon binding to RNA.

      • Measure the fluorescence intensity of both sets.

      • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

Typical LNP Characterization Data:

ParameterTypical Value
Hydrodynamic Diameter 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (at pH 7.4) -10 to +10 mV
Encapsulation Efficiency > 90%

In Vivo mRNA Delivery

The ultimate test of an LNP formulation is its ability to deliver functional mRNA to target tissues in vivo. A common method for assessing this is to use mRNA encoding a reporter protein, such as firefly luciferase, and measure its expression in a mouse model.

Experimental Protocol for In Vivo Evaluation:

Materials:

  • This compound LNPs encapsulating firefly luciferase mRNA.

  • Laboratory mice (e.g., C57BL/6).

  • D-luciferin substrate.

  • In vivo imaging system (IVIS) or equivalent bioluminescence imager.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Animal Dosing:

    • Administer the this compound LNP formulation to the mice. For pulmonary delivery, this can be done via intranasal or nebulized administration.[12] For systemic delivery, intravenous injection is common.

    • The dose of mRNA will depend on the specific study, but a typical range is 0.1 to 1.0 mg/kg.

  • Bioluminescence Imaging:

    • At a predetermined time point after LNP administration (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Administer the D-luciferin substrate via intraperitoneal injection.

    • Place the anesthetized mice in the in vivo imaging system and acquire bioluminescence images. The intensity of the light emitted is proportional to the amount of luciferase protein expressed.

  • Ex Vivo Organ Imaging:

    • After the final in vivo imaging time point, euthanize the mice.

    • Dissect the organs of interest (e.g., lungs, liver, spleen, muscle).

    • Image the dissected organs to quantify the luciferase expression in each tissue.

InVivo_Workflow LNP_Prep Prepare this compound mRNA-LNPs Dosing Administer LNPs (e.g., Intranasal, IV) LNP_Prep->Dosing Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Animal_Model->Dosing Time_Points Wait for Predetermined Time Points (e.g., 6, 24h) Dosing->Time_Points Anesthesia Anesthetize Mice Time_Points->Anesthesia Substrate Inject D-luciferin Substrate Anesthesia->Substrate InVivo_Imaging In Vivo Bioluminescence Imaging (IVIS) Substrate->InVivo_Imaging Data_Analysis1 Quantify Whole-Body Luciferase Expression InVivo_Imaging->Data_Analysis1 Euthanasia Euthanize Mice InVivo_Imaging->Euthanasia Dissection Dissect Organs of Interest Euthanasia->Dissection ExVivo_Imaging Ex Vivo Organ Imaging Dissection->ExVivo_Imaging Data_Analysis2 Quantify Organ-Specific Luciferase Expression ExVivo_Imaging->Data_Analysis2

In Vivo Experimental Workflow

Mechanism of Intracellular Delivery

The mechanism by which LNPs deliver their mRNA cargo into the cytoplasm is a multi-step process.

Intracellular_Pathway LNP LNP in Circulation (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Cell_Membrane Cell Membrane Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome/ Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape This compound Protonation & Membrane Disruption mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Intracellular Delivery Pathway
  • Cellular Uptake: LNPs circulate in the bloodstream and are taken up by cells, primarily through endocytosis.

  • Endosomal Trafficking: Once inside the cell, the LNPs are enclosed within endosomes. As the endosome matures, its internal pH drops.

  • Endosomal Escape: The acidic environment of the late endosome protonates the tertiary amine head group of the this compound lipid, giving it a positive charge. This is thought to cause the LNP to interact with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the mRNA into the cytoplasm.

  • Translation: In the cytoplasm, the mRNA is translated by the cell's ribosomes to produce the encoded therapeutic protein.

Comparative In Vivo Efficacy

Studies have shown that this compound exhibits comparable or superior in vivo efficacy for mRNA delivery to specific tissues compared to other well-established ionizable lipids.

Ionizable LipidTarget TissueRelative EfficacyReference
This compound Lung (nebulized delivery)Matches state-of-the-art[1]
This compound Muscle (intramuscular)Comparable to cKK-E12 and SM-102 at a 1 µg dose
This compound Nasal MucosaEffective local delivery[1]
cKK-E12 VariousEstablished benchmark
SM-102 VariousClinically used in Moderna COVID-19 vaccine

Conclusion

The this compound ionizable lipid represents a significant advancement in the field of mRNA delivery, born from the integration of artificial intelligence and lipid chemistry. Its efficacy in pulmonary and muscle delivery, combined with a favorable physicochemical profile, makes it a promising candidate for the development of new mRNA-based therapeutics. This guide provides researchers with the foundational knowledge and experimental protocols to begin working with and evaluating this compound-based LNP systems. As with any novel material, further research and optimization will be crucial to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to the Structure and Chemical Properties of Fosfomycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound designated "FO-32" did not yield any specific chemical entity. The information presented herein pertains to Fosfomycin , a well-documented antibiotic, which is presumed to be the intended subject of the query.

This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of Fosfomycin, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Fosfomycin is a broad-spectrum antibiotic with a unique chemical structure, belonging to the phosphonic acid class.[1] It is characterized by a highly strained epoxide ring, which is crucial for its antibacterial activity.[2] Discovered in 1969 from Streptomyces fradiae, it can also be produced synthetically.[2][3]

Table 1: General Chemical Properties of Fosfomycin

PropertyValueReference
Molecular Formula C₃H₇O₄P[1]
Molecular Weight 138.06 g/mol [1]
CAS Number 23155-02-4
Appearance White or almost white powder
Melting Point ~94°C
pKa 3.20 ± 0.40 (Predicted)
Solubility Good water solubility[1]

Fosfomycin is commercially available in several salt forms, including Fosfomycin calcium, Fosfomycin trometamol, and Fosfomycin disodium, which are used for oral and intravenous administration respectively.[2][3]

Table 2: Properties of Common Fosfomycin Salts

Salt FormMolecular FormulaMolecular Weight ( g/mol )Administration Route
Fosfomycin Calcium C₃H₅CaO₄P176.12Oral
Fosfomycin Trometamol C₄H₁₁NO₃ • C₃H₇O₄P259.2Oral
Fosfomycin Disodium C₃H₅Na₂O₄P182.02Intravenous

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Fosfomycin exerts its bactericidal effect by inhibiting the initial step of peptidoglycan biosynthesis in the bacterial cell wall.[2][4][5] This unique mechanism of action distinguishes it from many other classes of antibiotics.[4]

The key steps in its mechanism of action are:

  • Cellular Uptake: Fosfomycin enters the bacterial cell via the L-alpha-glycerophosphate and hexose-6-phosphate transporter systems.[6]

  • Enzyme Inhibition: Once inside the cytoplasm, Fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2][4][5]

  • Peptidoglycan Synthesis Blockade: MurA catalyzes the formation of UDP-N-acetylmuramic acid from phosphoenolpyruvate (B93156) (PEP) and UDP-N-acetylglucosamine.[4] By acting as a PEP analog, Fosfomycin covalently binds to the active site of MurA, preventing this crucial step in peptidoglycan precursor formation.[2][5][6]

  • Cell Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall, resulting in osmotic instability and ultimately, bacterial cell death.[4]

Fosfomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fosfomycin_ext Fosfomycin GlpT GlpT Transporter Fosfomycin_ext->GlpT UhpT UhpT Transporter Fosfomycin_ext->UhpT Fosfomycin_int Fosfomycin GlpT->Fosfomycin_int UhpT->Fosfomycin_int MurA MurA Enzyme Fosfomycin_int->MurA Irreversibly Inhibits PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc UDP-N-acetylglucosamine (UNAG) UDP_GlcNAc->MurA UDP_MurNAc UDP-N-acetylmuramic acid (Peptidoglycan Precursor) MurA->UDP_MurNAc Catalyzes CellWall Peptidoglycan Synthesis UDP_MurNAc->CellWall Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Fosfomycin's mechanism of action via MurA inhibition.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of Fosfomycin can vary depending on the salt form and route of administration. The following table summarizes key pharmacokinetic parameters for oral Fosfomycin trometamol.

Table 3: Pharmacokinetic Parameters of Oral Fosfomycin Trometamol (3g dose)

ParameterMean ValueReference
Cmax (Maximum Concentration) 22 - 32 µg/mL
Tmax (Time to Maximum Concentration) 2.0 - 2.5 hours
AUC (Area Under the Curve) 181 - 228 µg/mL∙h
Oral Bioavailability 34% - 58%
Urinary Excretion (unchanged) 32% - 50%

Experimental Protocols

The agar (B569324) dilution method is the recommended standard for determining the MIC of Fosfomycin.

Principle: A series of agar plates containing doubling dilutions of Fosfomycin are prepared. A standardized inoculum of the test microorganism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the antibiotic that inhibits visible growth after incubation.

Detailed Methodology:

  • Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions. For Fosfomycin testing, the MHA must be supplemented with glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL.[7] The G6P is necessary to induce the bacterial transport systems that uptake Fosfomycin.

  • Antibiotic Stock Solution: A stock solution of Fosfomycin is prepared in a suitable solvent (e.g., sterile distilled water) at a high concentration.

  • Serial Dilutions: The Fosfomycin stock solution is serially diluted in molten MHA (cooled to 45-50°C) to achieve the desired final concentrations (e.g., 0.25 to 256 µg/mL).[8] A growth control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: The test bacterial strain is grown on a suitable agar medium to obtain isolated colonies. A suspension of the bacteria is prepared in a sterile broth or saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then typically diluted 1:10.[8]

  • Inoculation: A standardized volume (e.g., 2 µL) of the diluted bacterial suspension, containing approximately 10⁴ CFU, is spotted onto the surface of the agar plates, starting from the growth control and then from the lowest to the highest antibiotic concentration.[8]

  • Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of Fosfomycin that completely inhibits visible growth. Pinpoint colonies or a faint haze should be disregarded.[8]

MIC_Workflow start Start prep_media Prepare Mueller-Hinton Agar + 25 µg/mL G6P start->prep_media prep_antibiotic Prepare Fosfomycin Stock Solution start->prep_antibiotic serial_dilution Create Serial Dilutions of Fosfomycin in Agar prep_media->serial_dilution prep_antibiotic->serial_dilution pour_plates Pour Agar Plates serial_dilution->pour_plates inoculate Inoculate Plates with ~10^4 CFU/spot pour_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

Whitepaper: AI-Driven Discovery and Preclinical Validation of FO-32, a Novel Kinase Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of artificial intelligence (AI) is revolutionizing pharmaceutical research and development, significantly accelerating the timeline from target identification to clinical candidacy.[1][2] This whitepaper provides a detailed technical overview of the discovery and preclinical validation of FO-32, a novel, potent, and selective inhibitor of a key oncogenic kinase, discovered through a proprietary generative AI platform. We detail the computational workflows, experimental validation protocols, and key preclinical data that establish this compound as a promising candidate for targeted cancer therapy. All quantitative data are presented in structured tables, and critical workflows and mechanisms are visualized using Graphviz diagrams.

Introduction: The Role of AI in Modern Drug Discovery

Traditional drug discovery is a resource-intensive process with high attrition rates, often taking over a decade to bring a new therapy to market.[1] AI and machine learning (ML) are transforming this paradigm by enabling rapid analysis of vast biological and chemical datasets to identify novel drug targets, generate new molecular entities, and predict their pharmacological properties.[3][4] This approach, from generative design of molecules to predictive toxicology, shortens discovery timelines and improves the probability of success. Our platform leverages a suite of machine learning models to design and optimize drug candidates in silico before synthesis and experimental testing.

AI-Powered Discovery Workflow of this compound

AI_Discovery_Workflow cluster_data Data Foundation cluster_ai AI-Powered Discovery Engine cluster_validation Experimental Validation Genomic_Data Genomic & Proteomic Data Target_ID Target Identification (ML Model) Genomic_Data->Target_ID Compound_Libs Chemical Libraries Compound_Libs->Target_ID Assay_Data Historical Assay Data Assay_Data->Target_ID Generative_Design Generative Design (Generative AI) Target_ID->Generative_Design Oncogenic Kinase X Virtual_Screening Virtual Screening (Docking & Simulation) Generative_Design->Virtual_Screening 10,000 Candidates ADMET_Prediction ADMET Prediction (Predictive Models) Virtual_Screening->ADMET_Prediction Top 500 Hits Synthesis Candidate Synthesis ADMET_Prediction->Synthesis Top 10 Candidates In_Vitro In Vitro Assays Synthesis->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo 3 Leads FO32 This compound (Lead Candidate) In_Vivo->FO32

Figure 1: AI-driven workflow for the discovery of the lead candidate, this compound.

In Vitro Characterization and Data

Following computational selection, the top 10 candidates, including the precursor to this compound, were synthesized and subjected to a battery of in vitro assays to determine their biological activity and selectivity.

Quantitative In Vitro Data

The table below summarizes the key performance metrics for this compound compared to a standard-of-care reference compound.

CompoundTarget Kinase IC₅₀ (nM)Off-Target Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)Cell Viability (MCF-7) GI₅₀ (nM)
This compound 15.2 > 10,000 4,850 75.6
Reference25.81,2002,500150.2
Table 1: In vitro activity and selectivity of this compound.
Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Human breast cancer (MCF-7) cells were seeded in 96-well plates at a density of 5,000 cells per well in DMEM supplemented with 10% FBS and incubated for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: A serial dilution of this compound was prepared in DMSO and further diluted in cell culture medium. The final DMSO concentration was maintained at <0.1%. Cells were treated with this compound or vehicle control for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. GI₅₀ values were calculated using a non-linear regression fit (log[inhibitor] vs. normalized response).

Mechanism of Action: Signaling Pathway Inhibition

This compound was designed to inhibit a specific kinase (Kinase X) that is a critical node in a pro-survival signaling pathway. Biochemical and cellular assays confirmed that this compound effectively blocks the phosphorylation of the downstream substrate, thereby inhibiting pathway activation.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Oncogenic Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Proliferation Cell Proliferation & Survival TF->Proliferation Promotes FO32 This compound FO32->KinaseX Inhibits

References

The Pivotal Role of pKa in mRNA Delivery: A Technical Guide to the Ionizable Lipid FO-32

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) therapeutics has been largely enabled by sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront. A critical determinant of LNP efficacy is the acid dissociation constant (pKa) of its ionizable lipid component. This technical guide delves into the importance of pKa for successful mRNA delivery, focusing on the novel, artificially intelligent-designed ionizable lipid, FO-32. We will explore the underlying mechanisms governed by pKa, present key data for this compound, and provide detailed experimental protocols for pKa determination and in vivo efficacy assessment.

The Criticality of Ionizable Lipid pKa in mRNA Delivery

Ionizable lipids are amphiphilic molecules that possess a protonatable head group, allowing them to remain neutral at physiological pH (around 7.4) and become positively charged in the acidic environment of the endosome (pH 5.0-6.5). This pH-responsive behavior is fundamental to the function of mRNA-LNP therapeutics and is quantified by the lipid's pKa value.

An optimal pKa is crucial for overcoming two major hurdles in mRNA delivery:

  • Systemic Circulation and Stability: A near-neutral surface charge at physiological pH minimizes non-specific interactions with blood components, reducing immunogenicity and rapid clearance from circulation. This allows the LNP to reach its target tissue.

  • Endosomal Escape: Upon cellular uptake via endocytosis, the endosome matures and its internal pH drops. The ionizable lipid becomes protonated, leading to a net positive charge on the LNP. This facilitates the disruption of the endosomal membrane, likely through interactions with anionic lipids in the endosomal membrane, and the release of the mRNA cargo into the cytoplasm where it can be translated into the therapeutic protein.

The ideal pKa for an ionizable lipid is a delicate balance. A pKa that is too high would result in a positively charged LNP at physiological pH, leading to rapid clearance and potential toxicity. Conversely, a pKa that is too low would prevent sufficient protonation in the endosome, trapping the mRNA and preventing its release. For effective in vivo delivery, a pKa in the range of 6.0-7.0 is generally considered optimal.

This compound: An AI-Designed Ionizable Lipid for Enhanced mRNA Delivery

This compound is a novel ionizable cationic lipid developed through an artificial intelligence-guided design process. This approach allows for the rapid in silico screening of vast chemical libraries to identify lipids with optimal properties for specific applications.

pKa of this compound

The experimentally determined pKa of this compound is 6.36 . This value falls squarely within the optimal range for efficient in vivo mRNA delivery, suggesting a favorable balance between systemic stability and endosomal escape.

In Vivo Efficacy of this compound

This compound has demonstrated significantly improved efficacy in pulmonary mRNA delivery compared to several established ionizable lipids. The following table summarizes the comparative in vivo performance of LNPs formulated with this compound against other widely used lipids. The data represents the fold-increase in luciferase expression in the lungs of mice following administration of mRNA-LNPs.

Ionizable LipidFold Increase in Luciferase Expression (vs. Control)
This compound (Data not available for direct fold increase, but described as significantly improved)
cKK-E122.5-fold lower than this compound
SM-10213-fold lower than this compound
RCB-4-89-fold lower than this compound
IR-117-176-fold lower than this compound

Table 1: Comparative in vivo efficacy of this compound based LNPs for pulmonary mRNA delivery.

Experimental Protocols

Determination of Apparent pKa by TNS Assay

The apparent pKa of an ionizable lipid within an LNP formulation is commonly determined using a fluorescence-based assay with 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS). TNS is a fluorescent probe that exhibits increased fluorescence in a non-polar environment, such as when it binds to the surface of a protonated, positively charged LNP.

Materials:

  • LNP formulation containing the ionizable lipid of interest.

  • TNS stock solution (e.g., 1 mM in DMSO).

  • A series of buffers with pH values ranging from 3 to 10 (e.g., citrate (B86180), phosphate, and borate (B1201080) buffers) at a constant ionic strength (e.g., 150 mM NaCl).

  • 96-well black fluorescence microplate.

  • Fluorescence plate reader.

Protocol:

  • Prepare a working solution of TNS (e.g., 6 µM) in a suitable buffer.

  • In the 96-well plate, add a fixed volume of the LNP suspension to each well.

  • To each well, add an equal volume of the different pH buffers, creating a pH gradient across the plate.

  • Add a fixed volume of the TNS working solution to each well.

  • Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow for equilibration.

  • Measure the fluorescence intensity at an excitation wavelength of approximately 321 nm and an emission wavelength of approximately 447 nm.

  • Plot the fluorescence intensity as a function of pH.

  • The data is typically fitted to a sigmoidal curve. The pKa is determined as the pH value at which 50% of the maximum fluorescence is observed.

TNS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis LNP LNP Formulation Plate 96-Well Plate (LNP + Buffers + TNS) LNP->Plate Buffers pH Buffers (3-10) Buffers->Plate TNS TNS Stock Solution TNS->Plate Reader Fluorescence Reader (Ex: 321 nm, Em: 447 nm) Plate->Reader Plot Plot Fluorescence vs. pH Reader->Plot Fit Sigmoidal Curve Fit Plot->Fit pKa Determine pKa at 50% Max Fluorescence Fit->pKa

TNS assay workflow for pKa determination.
LNP Formulation Protocol (Representative Example)

While the exact formulation for the pulmonary delivery of this compound is proprietary, a representative protocol for formulating LNPs with a novel, branched-tail ionizable lipid for in vivo delivery is provided below. This protocol utilizes a microfluidic mixing approach.

Materials:

  • Ionizable lipid (e.g., this compound) in ethanol (B145695).

  • Helper lipid (e.g., DOPE) in ethanol.

  • Cholesterol in ethanol.

  • PEG-lipid (e.g., DMG-PEG2000) in ethanol.

  • mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis cassette (e.g., 10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Lipid Stock Solutions:

  • Prepare individual stock solutions of the ionizable lipid, DOPE, cholesterol, and PEG-lipid in 100% ethanol.

LNP Formulation:

  • Combine the lipid stock solutions in the desired molar ratios to create the final lipid mixture in ethanol. A representative molar ratio could be: Ionizable Lipid (15.04%), DOPE (23.04%), Cholesterol (38.72%), and PEG-lipid (3.2%).

  • The mRNA is diluted in the acidic aqueous buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

  • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP suspension against PBS (pH 7.4) overnight to remove the ethanol and raise the pH.

  • Sterile filter the final LNP formulation.

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Formulation Process cluster_output Final Product Lipids Lipid Mixture (this compound, DOPE, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA mRNA in Aqueous Buffer (pH 4.0) mRNA->Microfluidics Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Filter Sterile Filtration Dialysis->Filter Final_LNP mRNA-LNP Formulation Filter->Final_LNP

Microfluidic-based mRNA-LNP formulation workflow.
In Vivo mRNA Delivery and Luciferase Assay in Mice

This protocol describes a general procedure for assessing the in vivo efficacy of mRNA-LNP formulations by measuring the expression of a reporter protein, such as firefly luciferase, in a target organ.

Materials:

  • mRNA-LNP formulation encapsulating luciferase mRNA.

  • Animal model (e.g., C57BL/6 mice).

  • D-luciferin substrate.

  • In vivo imaging system (IVIS) or equivalent.

  • Anesthesia (e.g., isoflurane).

Protocol:

  • Administer the mRNA-LNP formulation to the mice via the desired route (e.g., intravenous, intranasal, or nebulization for pulmonary delivery).

  • At a predetermined time point post-administration (e.g., 6, 24, or 48 hours), anesthetize the mice.

  • Administer the D-luciferin substrate via intraperitoneal injection.

  • After a short incubation period (e.g., 10-15 minutes) to allow for substrate distribution, image the mice using the in vivo imaging system to detect bioluminescence.

  • Quantify the bioluminescent signal in the target organ(s) using the accompanying software.

  • For more detailed analysis, organs can be harvested post-imaging for ex vivo imaging or other biochemical assays.

InVivo_Luciferase_Assay cluster_procedure In Vivo Procedure cluster_imaging Imaging and Analysis cluster_endpoint Endpoint Admin Administer mRNA-LNP to Mice Anesthetize Anesthetize Mice Admin->Anesthetize Time Point Inject Inject D-luciferin Anesthetize->Inject IVIS In Vivo Imaging (IVIS) Inject->IVIS Quantify Quantify Bioluminescence IVIS->Quantify Efficacy Determine In Vivo Efficacy Quantify->Efficacy

Workflow for in vivo luciferase assay.

Conclusion

The pKa of the ionizable lipid is a cornerstone of effective mRNA-LNP design. The novel lipid this compound, with its optimized pKa of 6.36, exemplifies the power of advanced computational approaches in developing next-generation delivery vehicles. The protocols outlined in this guide provide a framework for the rational design and evaluation of such systems, paving the way for the development of more potent and targeted mRNA therapeutics.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key relationship between the pKa of an ionizable lipid and its function in mRNA delivery, from systemic circulation to endosomal escape.

pKa_Importance cluster_systemic Systemic Circulation (pH ~7.4) cluster_cellular Cellular Uptake and Endosome (pH 5.0-6.5) cluster_outcome Therapeutic Outcome pKa Optimal pKa (6.0-7.0) Neutral Neutral LNP Surface pKa->Neutral Leads to Stable Increased Stability & Reduced Clearance Neutral->Stable Results in Endocytosis Endocytosis Stable->Endocytosis Allows for Protonation Protonation of Ionizable Lipid Endocytosis->Protonation Triggers Positive Positive LNP Surface Protonation->Positive Disruption Endosomal Membrane Disruption Positive->Disruption Facilitates Release mRNA Release into Cytoplasm Disruption->Release Translation Protein Translation Release->Translation

Logical relationship between pKa and mRNA delivery.

An In-Depth Technical Guide to the Role of FO-32 in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of FO-32, a novel ionizable lipid, and its critical role in the formulation of lipid nanoparticles (LNPs) for advanced therapeutic delivery. We will explore its discovery, physicochemical properties, mechanism of action, and application in mRNA delivery, supported by quantitative data, experimental methodologies, and process visualizations.

Introduction to this compound: An AI-Driven Innovation

As an ionizable lipid, this compound is a cornerstone component of modern LNP formulations.[4][5] These lipids typically feature a tertiary amine headgroup that is positively charged at a low pH, facilitating the encapsulation of negatively charged nucleic acids like mRNA.[5][6] At physiological pH (around 7.4), the lipid becomes nearly neutral, which is crucial for reducing toxicity and improving stability in circulation.[5]

Physicochemical Properties and Structural Significance

The specific chemical structure of this compound is integral to its function. Its formal chemical name is di(dec-3-yn-1-yl) 5-(butylcarbamoyl)-5-(N-(3-(dimethylamino)propyl)-6-(heptadecan-9-yloxy)-6-oxohexanamido)nonanedioate.[7][8]

Key properties include:

  • pKa : The pKa of this compound is reported to be between 6.36 and 6.46.[7][8][9] This value is critical for its biological activity. It ensures the lipid is sufficiently charged in the acidic environment of an endosome to disrupt the membrane and release its payload, while remaining relatively neutral in the bloodstream to avoid rapid clearance and minimize toxicity.

  • Branched-Tail Architecture : A defining feature of this compound is its branched-tail structure. This architecture was found to be essential for stabilizing nanoparticles, particularly when encapsulating large and complex RNA molecules such as those used for gene editing.[1]

Role in Lipid Nanoparticle Formulation and Characterization

This compound serves multiple functions within an LNP formulation, which typically consists of four main components: the ionizable lipid, a PEGylated lipid for stability, cholesterol for membrane integrity, and a helper phospholipid.[4][6][10]

  • Nucleic Acid Encapsulation : During LNP synthesis, often performed via rapid microfluidic mixing, the components are combined in an acidic buffer.[2] In this low-pH environment, this compound becomes protonated (positively charged) and electrostatically interacts with the negatively charged phosphate (B84403) backbone of mRNA, driving efficient encapsulation.

  • Particle Stability and Size : The unique structure of this compound contributes to the formation of stable, monodisperse nanoparticles. For instance, a formulation designed for liver targeting that included 15.04 mol% of this compound resulted in LNPs with a uniform size and low polydispersity, which is essential for predictable in vivo behavior.[1]

Table 1: Example LNP Formulation and Physicochemical Properties | Component | Molar Percentage (mol%) | LNP Characteristic | Value | | :--- | :--- | :--- | :--- | | This compound | 15.04% | Size (Hydrodynamic Diameter) | ~74 nm | | DOPE (Helper Lipid) | 23.04% | Polydispersity Index (PDI) | 0.17 | | Cholesterol | 38.72% | Encapsulation Efficiency (mRNA) | 87% | | DMG-PEG2000 | 3.20% | | 4A3-Cit (Targeting Lipid) | 20.00% | Data derived from a formulation for liver targeting of large mRNAs (~5000 nt).[1]

Mechanism of Action in mRNA Delivery

The primary role of an LNP is to protect its RNA cargo and deliver it into the cytoplasm of target cells where it can be translated into protein. The function of this compound is central to this process.

  • Systemic Circulation : After administration, the LNP circulates in the body. The near-neutral surface charge at physiological pH, conferred by this compound and shielded by the PEG-lipid, helps prevent aggregation and clearance by the immune system.[4][6]

  • Cellular Uptake : LNPs are taken up by target cells, typically through endocytosis.[4]

  • Endosomal Escape : Once inside the cell within an endosome, the internal environment becomes progressively more acidic. As the pH drops below the pKa of this compound, the lipid becomes protonated and thus positively charged. This charge interacts with negatively charged lipids in the endosomal membrane, disrupting the membrane and allowing the LNP to release its mRNA cargo into the cytoplasm.[4][5] This is the most critical step for successful delivery and a key performance attribute of this compound.

G cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Target Cell LNP LNP with this compound (Neutral Charge) Endosome Endocytosis LNP->Endosome 1. Cellular Uptake AcidEndosome Acidified Endosome (pH < 6.5) This compound becomes positively charged Endosome->AcidEndosome 2. Endosomal Acidification Cytoplasm Cytoplasm AcidEndosome->Cytoplasm 3. Endosomal Escape (Membrane Disruption) Translation mRNA Translation (Protein Production) Cytoplasm->Translation 4. mRNA Release & Translation G A Lipid Mixture in Ethanol (this compound, Chol, DOPE, PEG) C Microfluidic Mixing A->C B mRNA in Aqueous Buffer (pH 4.0) B->C D Self-Assembled LNPs C->D E Purification (e.g., TFF) D->E F Final LNP Formulation E->F

References

In-depth Technical Guide: FO-32 for Non-Viral Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles and Applications of Non-Viral Gene Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gene therapy is a revolutionary approach that aims to treat or cure diseases by modifying a person's genes. While viral vectors have historically been a common method for gene delivery, non-viral vectors are gaining significant attention due to their potential for improved safety, lower immunogenicity, and ease of manufacturing. This technical guide provides a comprehensive overview of the core concepts, experimental methodologies, and key considerations in the field of non-viral gene therapy.

Core Concepts in Non-Viral Gene Delivery

Non-viral gene therapy utilizes synthetic or natural carriers to deliver genetic material (such as DNA or RNA) into target cells. Unlike viral vectors, which leverage the natural infectious properties of viruses, non-viral methods rely on overcoming cellular barriers through engineered chemical and physical properties.

The journey of a non-viral vector can be broken down into several key stages, each presenting unique challenges and opportunities for optimization.

Workflow of Non-Viral Gene Delivery

Non-Viral Gene Delivery Workflow cluster_extracellular Extracellular Environment cluster_cellular Cellular Environment Formulation 1. Formulation: Genetic Payload + Delivery Vehicle Administration 2. Systemic/Local Administration Formulation->Administration Delivery Uptake 3. Cellular Uptake (Endocytosis) Administration->Uptake Targeting Endosomal_Escape 4. Endosomal Escape Uptake->Endosomal_Escape Internalization Nuclear_Entry 5. Nuclear Entry (for DNA) Endosomal_Escape->Nuclear_Entry Cytosolic Release Gene_Expression 6. Gene Expression Nuclear_Entry->Gene_Expression Transcription Endocytic Pathway and Endosomal Escape cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vector Non-viral Vector Early_Endosome Early Endosome (pH 6.1-6.8) Vector->Early_Endosome Endocytosis Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Fusion Payload_Release Payload Release Late_Endosome->Payload_Release Endosomal Escape (Proton Sponge Effect/ Membrane Destabilization) Degradation Degradation Lysosome->Degradation Degradation

Foundational Research on FO-32 Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts of FO-32 Lipid Nanoparticles

Physicochemical Properties of this compound

Quantitative data for this compound and the resulting LNPs are crucial for understanding their behavior and performance. The following table summarizes the known properties of the this compound lipid and provides a template for the characterization of this compound LNPs.

ParameterValueMethod of Determination
This compound Lipid
Chemical FormulaC62H111N3O8Mass Spectrometry
Molecular Weight1026.58 g/mol Mass Spectrometry
pKa6.36TNS Assay
This compound LNP Formulation
Particle Size (Hydrodynamic Diameter)Data not availableDynamic Light Scattering (DLS)
Polydispersity Index (PDI)Data not availableDynamic Light Scattering (DLS)
Zeta PotentialData not availableElectrophoretic Light Scattering (ELS)
mRNA Encapsulation EfficiencyData not availableRiboGreen Assay

Note: Specific quantitative data for this compound LNPs from the primary research publication are not publicly available at the time of this guide's compilation.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research on this compound LNPs. While the precise protocols from the foundational study are not fully accessible, this section outlines standardized methodologies for the formulation, characterization, and evaluation of LNPs, which are applicable to this compound-based systems.

Formulation of this compound Lipid Nanoparticles

The formulation of mRNA-loaded LNPs is typically achieved through rapid mixing of a lipid-containing organic phase with an aqueous phase containing the mRNA cargo, often using a microfluidic device.

Materials:

Protocol:

  • Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2K in ethanol at a specified molar ratio. The exact molar ratios for the optimal this compound formulation are not publicly available.

  • Preparation of mRNA Solution: Dissolve the mRNA cargo in an acidic aqueous buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous mRNA solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing cartridge (e.g., a staggered herringbone micromixer).

  • Nanoparticle Formation: Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (typically 3:1 aqueous to organic phase) and total flow rate. The rapid mixing induces a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Purification: The resulting LNP suspension is typically dialyzed or subjected to tangential flow filtration against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

Characterization of this compound Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP suspension in PBS. Analyze the sample using a DLS instrument to measure the hydrodynamic diameter and the PDI, which indicates the uniformity of the particle size distribution.

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the LNP suspension in an appropriate buffer. The zeta potential is measured to determine the surface charge of the nanoparticles.

3. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Procedure:

    • Measure the total mRNA concentration by lysing a sample of the LNP formulation with a detergent (e.g., Triton X-100) to release all encapsulated mRNA, followed by quantification with the RiboGreen reagent.

    • Measure the amount of free (unencapsulated) mRNA in an intact LNP sample.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100.

In Vitro and In Vivo Evaluation

In Vitro Transfection:

  • Culture a suitable cell line (e.g., hepatocytes, lung epithelial cells) in a multi-well plate.

  • Treat the cells with varying concentrations of this compound LNPs encapsulating a reporter mRNA (e.g., luciferase or green fluorescent protein - GFP).

  • After a specified incubation period (e.g., 24-48 hours), assess protein expression by measuring luminescence (for luciferase) or fluorescence (for GFP).

In Vivo mRNA Delivery (Pulmonary Delivery Model):

  • Animal Model: Utilize a relevant animal model, such as C57BL/6 mice.

  • LNP Administration: Administer the this compound LNPs encapsulating a reporter mRNA via nebulization or intratracheal instillation.

  • Assessment of Protein Expression: At various time points post-administration, humanely euthanize the animals and harvest the lungs and other relevant organs.

  • Homogenize the tissues and perform a luciferase assay or another suitable method to quantify the expression of the reporter protein.

  • Biodistribution can be assessed by measuring reporter protein expression in various organs.

Visualizing Core Processes

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.

LNP_Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_escape LNP This compound LNP (Near-neutral charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-5.5) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion Protonation This compound Protonation (Positive Charge) LateEndosome->Protonation Cytosol Cytosol (mRNA Translation) MembraneInteraction Interaction with Endosomal Membrane Protonation->MembraneInteraction EndosomalEscape Endosomal Escape MembraneInteraction->EndosomalEscape EndosomalEscape->Cytosol

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

LNP_Formulation_Workflow cluster_inputs Input Solutions OrganicPhase Organic Phase: This compound, Helper Lipids, Cholesterol, PEG-Lipid in Ethanol MicrofluidicMixing Microfluidic Mixing OrganicPhase->MicrofluidicMixing AqueousPhase Aqueous Phase: mRNA in Acidic Buffer (pH 4.0) AqueousPhase->MicrofluidicMixing Purification Purification (Dialysis / TFF) MicrofluidicMixing->Purification Characterization Physicochemical Characterization (DLS, ELS, RiboGreen Assay) Purification->Characterization FinalProduct This compound LNP Formulation Characterization->FinalProduct

Caption: Experimental workflow for the formulation of this compound LNPs.

Conclusion

The ionizable lipid this compound represents a significant advancement in the field of LNP-mediated mRNA delivery, particularly for applications targeting the lungs. Its discovery through artificial intelligence underscores the potential of computational methods in designing novel and effective drug delivery systems. While detailed foundational data from the primary research remains limited in the public domain, the principles and protocols outlined in this guide provide a robust framework for researchers to build upon. Further investigation into the specific formulation parameters and in vivo performance of this compound LNPs will be crucial in translating this promising technology into clinical applications.

References

Unlocking Pulmonary mRNA Delivery: A Technical Guide to the Function of FO-32

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and development of FO-32, a novel ionizable lipid component of lipid nanoparticles (LNPs) that has demonstrated state-of-the-art performance in pulmonary mRNA delivery. Engineered through a cutting-edge artificial intelligence (AI) platform, this compound represents a significant advancement in the targeted delivery of genetic therapies to the lungs. This document provides a comprehensive overview of its discovery, comparative efficacy, and the general mechanisms underpinning its function, while also addressing the current limitations in publicly available, detailed experimental protocols.

Introduction: The Challenge of Pulmonary Gene Therapy and the Rise of AI-Driven Lipid Design

The delivery of messenger RNA (mRNA) therapeutics to the lungs holds immense promise for treating a wide range of debilitating respiratory diseases, including cystic fibrosis and chronic obstructive pulmonary disease (COPD). However, the complex anatomical and physiological barriers of the lungs have historically presented significant challenges to effective and targeted delivery. Traditional lipid nanoparticle (LNP) formulations often exhibit off-target accumulation, primarily in the liver, limiting their therapeutic efficacy and potentially causing unwanted side effects.

To overcome these hurdles, researchers have turned to artificial intelligence to accelerate the discovery of novel lipid chemistries tailored for specific organ targeting. One such breakthrough is the development of this compound, an ionizable lipid identified through a deep learning model known as Lipid Optimization using Neural Networks (LiON). This model was trained on a massive dataset of over 9,000 LNP activity measurements to predict the in vivo delivery performance of virtual lipid structures. By screening 1.6 million candidates, LiON identified this compound as a top performer for pulmonary mRNA delivery.

Quantitative Data on Delivery Efficiency

While comprehensive, tabulated raw data from the primary research on this compound is not publicly available, the reported comparative efficiencies highlight its superior performance against established control LNPs. The following table summarizes the reported fold-improvements in delivery efficiency in mouse models.

LNP Component Fold-Improvement in Delivery Efficiency vs. This compound
cKK-E122.5x less efficient than this compound
SM-10213x less efficient than this compound
RCB-4-89x less efficient than this compound
IR-117-176x less efficient than this compound

Note: This data is derived from descriptive comparisons in the available literature. Specific units of measurement (e.g., protein expression levels, percentage of transfected cells) were not provided in a consolidated format.

Experimental Protocols: A Generalized Approach

Detailed, step-by-step protocols for the specific formulation and in vivo administration of this compound LNPs are not yet publicly available in standard scientific literature or supplementary materials. However, based on common practices for LNP-mediated mRNA delivery to the lungs, a generalized workflow can be outlined.

LNP Formulation (General Protocol)

Lipid nanoparticles encapsulating mRNA are typically formulated using a microfluidic mixing technique. This involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA.

  • Lipid Stock Preparation: The ionizable lipid (this compound), helper lipids (such as DSPC and cholesterol), and a PEGylated lipid are dissolved in ethanol (B145695) to create a lipid stock solution. The precise molar ratios of these components are critical for LNP stability and function but are not specified for this compound in the available literature.

  • mRNA Solution Preparation: The mRNA cargo is diluted in an acidic aqueous buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 3-5). The acidic pH ensures the protonation of the ionizable lipid, facilitating its interaction with the negatively charged mRNA backbone.

  • Microfluidic Mixing: The lipid and mRNA solutions are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a NanoAssemblr) at a controlled flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing within the microfluidic channels leads to the self-assembly of the LNPs with the mRNA encapsulated inside.

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This deprotonates the ionizable lipid, resulting in a more stable and biocompatible nanoparticle. The LNPs may then be concentrated to the desired final concentration.

In Vivo Administration via Nebulization (General Protocol)

For pulmonary delivery, LNPs are often administered to animal models via nebulization, which generates an aerosol for inhalation.

  • Animal Acclimatization: Animals (e.g., mice) are acclimatized to the whole-body exposure chamber prior to nebulization.

  • Nebulizer Setup: The LNP solution is loaded into a nebulizer, which is then connected to the exposure chamber. The choice of nebulizer (e.g., vibrating mesh) and its settings are crucial for generating appropriately sized aerosol droplets for deep lung deposition.

  • Aerosol Delivery: The nebulizer is activated, and the animals are exposed to the aerosolized LNPs for a defined period.

  • Post-Exposure Monitoring: Animals are monitored for any adverse reactions following administration.

Analysis of mRNA Delivery and Protein Expression (General Protocol)

The efficiency of mRNA delivery and subsequent protein expression in the lungs is typically assessed using a reporter gene, such as Firefly Luciferase (FFL).

  • Bioluminescence Imaging: At a specified time point after LNP administration (e.g., 6 hours), animals are anesthetized and injected with a luciferin (B1168401) substrate. The light produced by the luciferase enzyme is then detected and quantified using an in vivo imaging system (IVIS).

  • Ex Vivo Organ Imaging: To confirm lung-specific expression, animals are euthanized, and major organs (lungs, liver, spleen, heart, kidneys) are harvested and imaged.

  • Flow Cytometry: To identify the specific cell types within the lung that are transfected, lung tissue can be dissociated into a single-cell suspension and analyzed by flow cytometry using cell-specific markers and a fluorescent reporter protein encoded by the delivered mRNA.

Visualizing the Workflow and Putative Mechanisms

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the development and in vivo testing of pulmonary mRNA delivery systems like this compound.

experimental_workflow cluster_design AI-Driven Design cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation (Mouse Model) data LNP Activity Data (>9,000 measurements) lion LiON Deep Learning Model data->lion Train virtual_screen Virtual Screening (1.6M lipids) lion->virtual_screen Predict fo32_design This compound Identification virtual_screen->fo32_design Rank lipids This compound & Helper Lipids (in Ethanol) fo32_design->lipids Synthesize mixing Microfluidic Mixing lipids->mixing mrna mRNA in Aqueous Buffer (pH 4) mrna->mixing lnp This compound LNPs mixing->lnp nebulization Nebulization lnp->nebulization Administer inhalation Whole-Body Inhalation nebulization->inhalation imaging Bioluminescence Imaging inhalation->imaging analysis Data Analysis imaging->analysis

Putative Cellular Uptake and Endosomal Escape Pathway

The precise signaling pathways involved in the cellular uptake and endosomal escape of this compound have not been elucidated. However, the mechanism is believed to follow the general pathway for ionizable lipid nanoparticles.

cellular_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway lnp This compound LNP (Neutral Charge) endocytosis Endocytosis lnp->endocytosis Cellular Uptake early_endosome Early Endosome (pH 6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH 5.0-6.0) This compound becomes positively charged early_endosome->late_endosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape Membrane Fusion lysosome Lysosome (Degradation) late_endosome->lysosome Maturation cytosol Cytosol endosomal_escape->cytosol mRNA Release translation mRNA Translation (Protein Production) cytosol->translation

Caption: Proposed cellular uptake and endosomal escape of this compound LNPs.

Upon entering the acidic environment of the late endosome, the ionizable lipid this compound is thought to become protonated (positively charged). This charge facilitates an interaction with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the subsequent escape of the mRNA cargo into the cytoplasm, where it can be translated into the therapeutic protein.

Conclusion and Future Directions

For drug development professionals, this compound represents a promising candidate for the development of inhaled mRNA therapeutics. However, further research is critically needed. The public dissemination of detailed formulation and administration protocols, as well as comprehensive biodistribution and toxicology data, will be essential for the broader scientific community to validate and build upon these findings. Future studies should also aim to elucidate the specific molecular interactions and cellular pathways that govern the superior performance of this compound, which could inform the design of even more effective and safer delivery systems for the treatment of lung diseases.

Technical Guide: FO-32, a Novel Small Molecule Inhibitor of the mRNA-Binding Protein mRNA-BP1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is based on a hypothetical molecule, FO-32, and its interaction with a hypothetical mRNA-binding protein, mRNA-BP1, to illustrate the principles and methodologies for characterizing such interactions. The data, protocols, and pathways presented are representative examples based on established scientific literature.

Introduction

Post-transcriptional gene regulation, mediated by the interplay between mRNA molecules and RNA-binding proteins (RBPs), is a critical determinant of cellular function and fate. Dysregulation of these interactions is implicated in numerous diseases, including cancer. The targeted inhibition of specific RBP-mRNA interactions with small molecules represents a promising therapeutic strategy.[1][2][3] This guide provides a comprehensive overview of the preclinical characterization of this compound, a novel small molecule designed to inhibit the interaction between the oncogenic mRNA-binding protein mRNA-BP1 and its target, the Gene-X mRNA.

Mechanism of Action

The protein mRNA-BP1 plays a crucial role in the progression of certain cancers by binding to the 3' untranslated region (3' UTR) of the Gene-X mRNA. This interaction stabilizes the mRNA transcript and enhances its translation, leading to the overexpression of the proto-oncogenic Gene-X protein. This compound is a first-in-class small molecule that competitively binds to the RNA-binding domain of mRNA-BP1, thereby preventing its association with the Gene-X mRNA. This disruption leads to the destabilization and subsequent degradation of the Gene-X mRNA, resulting in decreased levels of the Gene-X protein and inhibition of cancer cell proliferation.

Signaling Pathway of mRNA-BP1 and Inhibition by this compound

The following diagram illustrates the proposed signaling pathway of mRNA-BP1 and the mechanism of inhibition by this compound.

mRNA_BP1_Pathway cluster_0 Normal Cellular State cluster_1 Inhibition by this compound GeneX_mRNA Gene-X mRNA Ribosome Ribosome GeneX_mRNA->Ribosome Stabilized & Translated mRNA_BP1 mRNA-BP1 mRNA_BP1->GeneX_mRNA Binds to 3' UTR GeneX_Protein Gene-X Protein (Oncogenic) Ribosome->GeneX_Protein Cell_Proliferation Cell Proliferation GeneX_Protein->Cell_Proliferation Promotes FO_32 This compound mRNA_BP1_inhibited mRNA-BP1 FO_32->mRNA_BP1_inhibited Binds & Inhibits GeneX_mRNA_degraded Gene-X mRNA mRNA_BP1_inhibited->GeneX_mRNA_degraded Binding Blocked Degradation Degradation GeneX_mRNA_degraded->Degradation Reduced_Proliferation Reduced Cell Proliferation Degradation->Reduced_Proliferation Leads to

Mechanism of this compound Inhibition of the mRNA-BP1 Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Binding Affinity and Kinetics of this compound with mRNA-BP1

ParameterValueMethod
KD (Equilibrium Dissociation Constant)50 nMSurface Plasmon Resonance
ka (Association Rate Constant)1.5 x 105 M-1s-1Surface Plasmon Resonance
kd (Dissociation Rate Constant)7.5 x 10-3 s-1Surface Plasmon Resonance

Table 2: In Vitro Inhibition of mRNA-BP1 and Gene-X mRNA Interaction

AssayIC50Description
Filter Binding Assay200 nMInhibition of radiolabeled Gene-X 3' UTR RNA binding to purified mRNA-BP1 protein.
Luciferase Reporter Assay500 nMInhibition of luciferase expression from a construct containing the Gene-X 3' UTR in a cell-based assay.

Table 3: Cellular Activity of this compound

ParameterValueCell LineMethod
Gene-X mRNA Half-life (t1/2)1.5 hoursCancer Cell Line AActinomycin D Chase Assay
Gene-X Protein Expression (EC50)1 µMCancer Cell Line AWestern Blot
Cell Proliferation (GI50)2.5 µMCancer Cell Line ACell Viability Assay

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Surface Plasmon Resonance (SPR) for Binding Kinetics [4][5][6][7][8]

  • Objective: To determine the binding affinity and kinetics of this compound to purified mRNA-BP1 protein.

  • Instrumentation: A suitable SPR instrument (e.g., Biacore).

  • Procedure:

    • Immobilize recombinant human mRNA-BP1 protein onto a sensor chip surface.

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in resonance units (RU) over time to measure the association and dissociation of this compound.

    • Regenerate the sensor surface between injections.

    • Analyze the resulting sensorgrams using appropriate software to calculate the KD, ka, and kd values.

2. Filter Binding Assay [9][10][11][12]

  • Objective: To measure the ability of this compound to inhibit the binding of Gene-X mRNA to mRNA-BP1.

  • Materials: Purified mRNA-BP1, in vitro transcribed and radiolabeled Gene-X 3' UTR RNA, nitrocellulose filters, vacuum manifold.

  • Procedure:

    • Incubate a fixed concentration of radiolabeled Gene-X 3' UTR RNA with a fixed concentration of mRNA-BP1 in the presence of varying concentrations of this compound for 30-60 minutes.

    • Pass the binding reactions through a nitrocellulose filter under a gentle vacuum. Proteins and protein-RNA complexes will bind to the filter, while free RNA will pass through.

    • Wash the filters to remove unbound RNA.

    • Quantify the amount of radioactivity retained on each filter using a scintillation counter or phosphorimager.

    • Plot the percentage of bound RNA against the concentration of this compound to determine the IC50 value.

3. Luciferase Reporter Assay [13][14][15][16]

  • Objective: To assess the effect of this compound on the translational regulation mediated by the Gene-X 3' UTR in a cellular context.

  • Procedure:

    • Construct a reporter plasmid containing a luciferase gene followed by the 3' UTR of Gene-X.

    • Transfect the reporter plasmid into a suitable cancer cell line that expresses mRNA-BP1.

    • Treat the transfected cells with a range of concentrations of this compound for a specified period.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control reporter or total protein concentration.

    • Calculate the IC50 value based on the dose-response curve.

4. mRNA Stability Assay (Actinomycin D Chase) [17][18][19][20][21]

  • Objective: To determine the effect of this compound on the stability of the endogenous Gene-X mRNA.

  • Procedure:

    • Treat cancer cells with this compound or a vehicle control for a predetermined time.

    • Add Actinomycin D to the cell culture medium to inhibit transcription.

    • Isolate total RNA from the cells at various time points after the addition of Actinomycin D (e.g., 0, 1, 2, 4, 6 hours).

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the levels of Gene-X mRNA and a stable housekeeping gene.

    • Calculate the decay rate and half-life of the Gene-X mRNA in the presence and absence of this compound.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the characterization of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays SPR Surface Plasmon Resonance (Binding Kinetics) Luciferase Luciferase Reporter Assay (Translational Inhibition) SPR->Luciferase Data_Analysis Data Analysis & Interpretation SPR->Data_Analysis FBA Filter Binding Assay (Inhibition of Binding) FBA->Luciferase FBA->Data_Analysis mRNA_Stability mRNA Stability Assay (Actinomycin D Chase) Luciferase->mRNA_Stability Luciferase->Data_Analysis Western_Blot Western Blot (Protein Expression) mRNA_Stability->Western_Blot mRNA_Stability->Data_Analysis Cell_Viability Cell Viability Assay (Proliferation) Western_Blot->Cell_Viability Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Hypothesis Hypothesis: This compound inhibits mRNA-BP1 Hypothesis->SPR Hypothesis->FBA

Workflow for the Characterization of this compound.

Logical Relationship Diagram

The logical flow from target identification to the desired cellular effect is depicted below.

Logical_Flow Target Target mRNA-BP1 Interaction Interaction This compound binds to mRNA-BP1 Target->Interaction Inhibitor Inhibitor This compound Inhibitor->Interaction Mechanism Mechanism Blocks mRNA-BP1 binding to Gene-X mRNA Interaction->Mechanism Molecular_Effect Molecular Effect Destabilization of Gene-X mRNA Mechanism->Molecular_Effect Cellular_Effect Cellular Effect Decreased Gene-X Protein Levels Molecular_Effect->Cellular_Effect Phenotypic_Outcome Phenotypic Outcome Inhibition of Cancer Cell Proliferation Cellular_Effect->Phenotypic_Outcome

Logical Progression of this compound's Mechanism of Action.

References

Methodological & Application

Application Notes and Protocols: FO-32 Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of nucleic acid therapeutics has been significantly advanced by the development of lipid nanoparticle (LNP) delivery systems. Among the critical components of these LNPs, ionizable lipids play a pivotal role in the encapsulation and intracellular delivery of payloads such as mRNA and siRNA. FO-32 is a novel, potent ionizable lipid identified through artificial intelligence-guided design for effective pulmonary gene therapy.[1][2] This document provides a detailed protocol for the formulation of this compound based lipid nanoparticles, along with methods for their characterization, to guide researchers in developing next-generation RNA therapeutics.

LNPs are typically composed of four main components: an ionizable lipid (like this compound), a helper lipid (such as a phospholipid), cholesterol, and a PEGylated lipid.[3] The precise ratio of these components is critical for the stability, delivery efficiency, and overall performance of the nanoparticles.[3][4] The formulation process generally involves the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo.[5][6]

Materials and Equipment

Lipids and Reagents
ComponentExamplePurpose
Ionizable Lipid This compoundEncapsulation of nucleic acid and endosomal escape
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)Structural integrity and stability of the LNP[3]
Structural Lipid CholesterolEnhances membrane fluidity and stability[3][4]
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxy(polyethylene glycol)-2000 (DMG-PEG 2000)Prevents aggregation and prolongs circulation time[4]
Nucleic Acid mRNA or siRNATherapeutic payload
Organic Solvent Ethanol (B145695)To dissolve lipids
Aqueous Buffer Sodium Acetate or Citrate Buffer (pH 4-5)To dissolve nucleic acid and facilitate LNP formation[6]
Dialysis Buffer Phosphate-Buffered Saline (PBS), pH 7.4For buffer exchange and purification[6]
Equipment
  • Microfluidic mixing device (e.g., NanoAssemblr) or a vortexer/pipette for manual mixing[5][7]

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement[8][9]

  • Zeta potential analyzer[8]

  • Spectrofluorometer or RiboGreen assay for encapsulation efficiency determination

  • Dialysis cassettes or tangential flow filtration (TFF) system for purification[10]

  • Sterile, RNase-free consumables (tubes, pipette tips)

Experimental Protocols

Preparation of Lipid Stock Solutions
  • Individually dissolve this compound, DSPC (or DOPE), cholesterol, and DMG-PEG 2000 in ethanol to prepare concentrated stock solutions.

  • Vortex each solution until the lipids are completely dissolved.

  • Store the stock solutions at an appropriate temperature as recommended by the manufacturer.

Preparation of the Lipid Mixture (Organic Phase)
  • In a sterile, RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve a desired molar ratio. A common starting molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[4]

  • Vortex the lipid mixture to ensure homogeneity.

Preparation of the Nucleic Acid Solution (Aqueous Phase)
  • Dissolve the mRNA or siRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0). The acidic pH ensures that the ionizable lipid becomes protonated, facilitating its interaction with the negatively charged nucleic acid.[6]

  • The concentration of the nucleic acid should be optimized based on the desired final concentration and encapsulation efficiency.

Lipid Nanoparticle Formulation

The formation of LNPs occurs through the rapid mixing of the lipid-containing ethanol solution with the aqueous buffer containing the nucleic acid.[5] This can be achieved through several methods:

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

  • Set the flow rate ratio, typically at 3:1 (aqueous:organic).[7]

  • Initiate the mixing process to generate the LNP suspension.

  • Pipette the required volume of the aqueous nucleic acid solution into a microcentrifuge tube.

  • Rapidly inject the ethanolic lipid mixture into the aqueous phase while vigorously vortexing or pipetting up and down.

  • Continue mixing for a defined period to allow for nanoparticle self-assembly.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_mixing Formulation cluster_purification Purification & Characterization LipidStocks Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) LipidMix Lipid Mixture LipidStocks->LipidMix Combine at desired molar ratio Mixing Rapid Mixing (Microfluidics or Manual) LipidMix->Mixing NucleicAcid Nucleic Acid (mRNA or siRNA) NucleicAcidSolution Nucleic Acid Solution NucleicAcid->NucleicAcidSolution AqueousBuffer Aqueous Buffer (pH 4-5) AqueousBuffer->NucleicAcidSolution NucleicAcidSolution->Mixing Purification Purification (Dialysis or TFF) Mixing->Purification LNP Suspension Characterization Characterization Purification->Characterization Purified LNPs

Figure 1: Experimental workflow for the formulation and characterization of this compound lipid nanoparticles.

Purification and Buffer Exchange
  • To remove the ethanol and unencapsulated nucleic acid, the LNP suspension must be purified and transferred into a physiologically relevant buffer.

  • Dialyze the LNP suspension against sterile PBS (pH 7.4) using a dialysis cassette (with an appropriate molecular weight cutoff) for several hours to overnight at 4°C, with multiple buffer changes.

  • Alternatively, tangential flow filtration (TFF) can be used for larger scale preparations.[10]

Characterization of this compound LNPs

Thorough characterization is essential to ensure the quality and efficacy of the formulated LNPs.[9][11]

Size and Polydispersity Index (PDI)
  • Dilute the purified LNP sample in PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.[8]

  • Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.

Zeta Potential
  • Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to reduce ionic screening effects.[8]

  • Measure the surface charge of the LNPs using a zeta potential analyzer.

  • The zeta potential should be close to neutral at physiological pH.

Encapsulation Efficiency
  • The encapsulation efficiency determines the percentage of nucleic acid successfully encapsulated within the LNPs.

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen) to quantify the amount of encapsulated and total nucleic acid.

  • The measurement is performed in the presence and absence of a detergent (e.g., Triton X-100) that lyses the LNPs.

  • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.

Summary of Characterization Parameters
ParameterTechniqueTypical ValuesImportance
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nmAffects cellular uptake and biodistribution[8][9]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the homogeneity of the particle population[8]
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral at pH 7.4Influences stability and interaction with biological membranes[8]
Encapsulation Efficiency RiboGreen Assay> 90%Determines the therapeutic dose and efficiency of delivery[8][11]

Signaling and Delivery Pathway

The mechanism of LNP-mediated delivery involves several key steps from administration to intracellular release of the nucleic acid payload.

LNP_Delivery_Pathway Administration Administration (e.g., Nebulization for Lung Delivery) Uptake Cellular Uptake (Endocytosis) Administration->Uptake Bio-distribution Endosome Endosome Uptake->Endosome Escape Endosomal Escape Endosome->Escape Protonation of this compound at low pH Release Payload Release (mRNA/siRNA) Escape->Release Translation Translation (mRNA) or RISC Loading (siRNA) Release->Translation Effect Therapeutic Effect Translation->Effect

Figure 2: Generalized signaling pathway for LNP-mediated nucleic acid delivery.

Upon administration, the LNPs circulate and are taken up by target cells via endocytosis. The acidic environment of the endosome protonates the ionizable lipid this compound, leading to the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm. Once in the cytoplasm, mRNA can be translated into protein, or siRNA can engage the RNA-induced silencing complex (RISC) to mediate gene silencing.

Conclusion

This protocol provides a comprehensive framework for the formulation and characterization of this compound lipid nanoparticles. The use of microfluidic mixing is recommended for producing LNPs with consistent and reproducible characteristics. Careful optimization of the lipid composition, nucleic acid concentration, and formulation parameters is crucial for achieving high encapsulation efficiency and potent in vivo activity. The characterization methods outlined here are essential for ensuring the quality and consistency of the LNP formulations, which is a critical step in the development of effective RNA-based therapeutics.

References

Application Notes and Protocols for In Vivo mRNA Delivery Using FO-32

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Effective in vivo mRNA delivery is dependent on the physicochemical properties of the LNP formulation. The following tables provide a summary of expected characterization parameters for FO-32 LNPs based on typical values for similar ionizable lipid-based formulations. Note: Specific values for this compound may vary and require optimization for each specific application.

Table 1: Physicochemical Properties of this compound LNPs

ParameterTarget RangeMethod of Analysis
Size (Hydrodynamic Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at physiological pHElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
pKa 6.36 - 6.46TNS Assay

Table 2: Example In Vivo Luciferase Expression Profile of this compound LNPs in Mice

Route of AdministrationTarget OrganPeak Luciferase Expression (photons/sec)Time to Peak Expression
Intravenous (IV)Liver, Spleen1 x 109 - 1 x 10116 - 24 hours
Intramuscular (IM)Muscle at injection site1 x 108 - 1 x 10106 - 12 hours
Intranasal/NebulizationLungs1 x 107 - 1 x 1096 - 24 hours

These values are illustrative and will depend on the specific mRNA cargo, dose, and animal model.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol describes the formulation of this compound LNPs using a microfluidic mixing method.

Materials:

  • This compound ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA encoding the protein of interest

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol to prepare individual stock solutions. A typical starting molar ratio for optimization is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000).[3][4]

    • Combine the lipid stock solutions in a glass vial to achieve the desired molar ratio.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanolic).

    • Initiate mixing to form the LNPs. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Transfer the resulting LNP dispersion to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Sterilization and Storage:

    • Sterilize the LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the final this compound LNP formulation at 4°C.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP solution in PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential Measurement:

  • Dilute the LNP solution in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using an Electrophoretic Light Scattering (ELS) instrument.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total fluorescence after lysis - Fluorescence before lysis) / Total fluorescence after lysis) * 100%.

Protocol 3: In Vivo mRNA Delivery in Mice

This protocol describes the administration of this compound LNPs to mice and the assessment of mRNA expression using a luciferase reporter gene.

Materials:

  • This compound LNPs encapsulating luciferase mRNA

  • 6-8 week old BALB/c or C57BL/6 mice

  • D-luciferin substrate

  • In vivo imaging system (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least one week before the experiment.

    • All animal procedures should be performed in accordance with institutional guidelines.

  • Administration of this compound LNPs:

    • Intravenous (IV) Injection: Inject the desired dose of this compound LNPs (typically 0.1 - 1.0 mg/kg) via the tail vein.

    • Intramuscular (IM) Injection: Inject the LNP solution into the tibialis anterior muscle.

    • Nebulization: For pulmonary delivery, use a nebulizer system to deliver the LNP aerosol to the mice in a whole-body exposure chamber.[5][6]

  • Bioluminescence Imaging:

    • At desired time points (e.g., 2, 6, 24, 48 hours post-administration), anesthetize the mice.

    • Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.

    • After approximately 10 minutes, image the mice using an IVIS to detect the bioluminescent signal.

    • Quantify the signal intensity (photons/second) in regions of interest (e.g., liver, lungs, muscle).

  • Biodistribution Analysis (Optional):

    • At the end of the experiment, euthanize the mice and harvest organs of interest (liver, spleen, lungs, kidney, heart, brain, and muscle at the injection site).

    • Perform ex vivo bioluminescence imaging of the harvested organs.

    • Alternatively, quantify mRNA or protein levels in tissue homogenates using qPCR or ELISA, respectively.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape Pathway

The delivery of mRNA to the cytoplasm is a multi-step process. This compound LNPs are designed to efficiently navigate these steps. The following diagram illustrates the generally accepted pathway for LNP-mediated mRNA delivery.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm LNP This compound LNP Endocytosis Endocytosis (ApoE-mediated) LNP->Endocytosis 1. Uptake mRNA mRNA Ribosome Ribosome mRNA->Ribosome 3. Translation Protein Therapeutic Protein Ribosome->Protein EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation EndosomalEscape Endosomal Escape EarlyEndosome->EndosomalEscape 2. Escape Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Fusion EndosomalEscape->mRNA

Caption: General mechanism of LNP-mediated mRNA delivery.

Experimental Workflow for In Vivo Evaluation

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of this compound LNPs.

G Formulation 1. This compound LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (DLS, Zeta, RiboGreen) Formulation->Characterization Administration 3. In Vivo Administration (IV, IM, Nebulization) Characterization->Administration Imaging 4. Bioluminescence Imaging (IVIS) Administration->Imaging Biodistribution 6. Biodistribution Analysis (Ex vivo imaging, qPCR, ELISA) Administration->Biodistribution Analysis 5. Data Analysis (Quantification of Expression) Imaging->Analysis Biodistribution->Analysis

Caption: Workflow for in vivo evaluation of this compound LNPs.

Conclusion

This compound represents a promising ionizable lipid for the in vivo delivery of mRNA. The protocols and guidelines presented here provide a framework for researchers to formulate, characterize, and evaluate this compound LNPs for their specific therapeutic applications. Successful implementation will require careful optimization of formulation parameters and in vivo delivery conditions.

References

Application Notes and Protocols for Nebulized FO-32 LNP Preparation for Lung Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acid therapeutics to the lungs via nebulization presents a promising, non-invasive approach for treating a variety of pulmonary diseases. Lipid nanoparticles (LNPs) have emerged as a leading platform for RNA delivery, offering protection of the payload and facilitating cellular uptake. This document provides detailed application notes and protocols for the preparation, characterization, and delivery of lipid nanoparticles formulated with the novel ionizable lipid FO-32, specifically for nebulized lung delivery.

This compound is a next-generation ionizable lipid designed through artificial intelligence-guided processes for enhanced RNA delivery to the lungs.[1][2][3][4] Preclinical studies have demonstrated that LNPs incorporating this compound enable potent transfection throughout the ferret lung epithelium, from the trachea to the alveoli, showcasing its potential for effective pulmonary gene therapy.[1][5] This lipid has shown performance matching the state-of-the-art for nebulized mRNA delivery in mouse models.[2][3]

These protocols are intended to provide a comprehensive guide for researchers developing nebulized LNP-based therapeutics.

Data Presentation

Table 1: Physicochemical Properties of Representative LNPs for Nebulization
LNP Formulation ComponentMolar Ratio (%)Pre-Nebulization Size (nm)Pre-Nebulization PDIPost-Nebulization Size (nm)Post-Nebulization PDIEncapsulation Efficiency (%)Reference
Ionizable Lipid
This compoundProprietaryData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available[1][2]
MC350~80-100<0.2Increase observedIncrease observed>80%[2][6]
SM-10250~80-100<0.2Increase observedIncrease observed>80%[2]
AX435~90-120<0.2Stable with optimized bufferStable with optimized buffer>90%[4]
Helper Lipid
DSPC10-16[4][6]
DOPE10[7]
Cholesterol 38.5-46.5[4][6]
PEG-Lipid
DMG-PEG2K1.5-2.5[4][6]

Note: Specific formulation details for this compound LNPs are not yet publicly available. The table provides representative values for commonly used LNP components to serve as a baseline.

Table 2: Nebulization Parameters and Their Impact on LNP Integrity
Nebulizer TypeKey AdvantagesPotential ChallengesMitigation StrategiesReference
Vibrating Mesh (e.g., Aerogen, Aeroneb) Gentle on formulations, reduced shear stress.[3][][9]Potential for membrane clogging.Optimize formulation and buffer composition.[2]
Jet Nebulizer Widely available.High shear stress can damage LNPs.[2][]Not recommended for sensitive LNP formulations.[2]
Ultrasonic Nebulizer Quiet operation.Can generate heat and high shear stress.[2]Not recommended for sensitive LNP formulations.[2]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol describes a general method for preparing this compound containing LNPs. The precise molar ratios of lipids should be optimized for the specific application.

Materials:

  • Ionizable Lipid: this compound (in a 10 mg/ml solution in methyl acetate (B1210297) or ethanol)[5]

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (B145695), 200 proof

  • mRNA or siRNA in an appropriate aqueous buffer (e.g., 25 mM acetate buffer, pH 4.0)[2]

  • Microfluidic mixing device (e.g., NanoAssemblr Benchtop)

  • Dialysis cassettes (10 kDa MWCO) or tangential flow filtration (TFF) system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol to achieve desired stock concentrations (e.g., 10-20 mM).

  • Prepare Organic Phase:

    • In an ethanol-rinsed tube, combine the lipid stock solutions at a recommended starting molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% DMG-PEG 2000).[6] Vortex briefly to ensure a homogenous mixture.

  • Prepare Aqueous Phase:

    • Dilute the RNA payload (mRNA or siRNA) in the acetate buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the organic phase (lipid mixture) and the aqueous phase (RNA solution) into separate syringes.

    • Pump the two phases through the microfluidic cartridge at a specified flow rate ratio (e.g., 3:1 aqueous to organic).

  • LNP Formation and Maturation:

    • The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the RNA.

    • Collect the resulting LNP dispersion.

  • Buffer Exchange and Concentration:

    • To remove the ethanol and raise the pH, dialyze the LNP dispersion against sterile PBS (pH 7.4) using 10 kDa MWCO dialysis cassettes.

    • Alternatively, use a TFF system for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C. Characterize within 24 hours and before use.

Protocol 2: Characterization of this compound LNPs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in sterile PBS (pH 7.4).

    • Measure the hydrodynamic diameter (size), PDI, and zeta potential according to the instrument's standard operating procedure.

    • Perform measurements before and after nebulization to assess stability.

2. RNA Encapsulation Efficiency:

  • Assay: Quant-iT RiboGreen RNA Assay or equivalent.

  • Procedure:

    • To measure total RNA, lyse a sample of the LNP formulation with a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated RNA.

    • To measure free RNA, use an unlysed sample of the LNP formulation.

    • Quantify the RNA in both lysed and unlysed samples using the RiboGreen assay according to the manufacturer's protocol.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

Protocol 3: Nebulization of this compound LNPs

Materials:

  • This compound LNP formulation

  • Nebulization buffer (e.g., 20 mM citrate (B86180) buffer, pH 5.0, with excipients like poloxamer 188 or trehalose)[2][4]

  • Vibrating mesh nebulizer (e.g., Aerogen Solo)

  • Collection tube or chamber

Procedure:

  • Dilute LNPs: Dilute the concentrated LNP stock in the chosen nebulization buffer to the final desired concentration for delivery.

  • Nebulizer Setup: Assemble the nebulizer according to the manufacturer's instructions.

  • Aerosolization:

    • Add the diluted LNP suspension to the nebulizer reservoir.

    • Activate the nebulizer to generate the aerosol.

    • For in vitro experiments, collect the aerosolized droplets in a collection tube. For in vivo studies, connect the nebulizer to the exposure chamber or delivery device.

  • Post-Nebulization Analysis:

    • Collect the nebulized LNP suspension.

    • Re-characterize the particle size, PDI, and encapsulation efficiency as described in Protocol 2 to determine the impact of nebulization on LNP integrity.

Protocol 4: In Vitro Transfection Assay

Materials:

  • Human lung epithelial cell line (e.g., A549 or NuLi-1)

  • Complete cell culture medium

  • Pre- and post-nebulized this compound LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP)

  • Luciferase assay reagent or flow cytometer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the lung epithelial cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment:

    • Treat the cells with serial dilutions of the pre- and post-nebulized this compound LNP-mRNA formulations.

    • Include a negative control (untreated cells) and a positive control if available.

  • Incubation: Incubate the cells for 24-48 hours to allow for LNP uptake and protein expression.

  • Quantification of Protein Expression:

    • For Luciferase mRNA, lyse the cells and measure the luminescence using a luciferase assay system.

    • For GFP mRNA, analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

Protocol 5: In Vivo Lung Delivery in a Mouse Model

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • Nebulized this compound LNPs encapsulating Luciferase mRNA

  • Whole-body aerosol exposure chamber or nose-only inhalation system

  • In vivo imaging system (IVIS)

  • Luciferin (B1168401) substrate

Procedure:

  • Animal Acclimatization: Acclimate the mice to the experimental conditions.

  • Nebulized Delivery:

    • Place the mice in the exposure chamber.

    • Deliver the nebulized this compound LNP-mRNA formulation for a predetermined duration.

  • In Vivo Imaging:

    • At various time points post-exposure (e.g., 6, 24, 48 hours), administer the luciferin substrate to the mice via intraperitoneal injection.[9]

    • Anesthetize the mice and acquire bioluminescence images using an IVIS to quantify luciferase expression in the lungs.

  • Ex Vivo Analysis (Optional):

    • After the final imaging time point, euthanize the mice and harvest the lungs and other major organs.

    • Measure the bioluminescence in the excised organs to confirm lung-specific delivery.

Visualizations

Experimental Workflow for LNP Preparation and Characterization

LNP_Preparation_Workflow cluster_prep LNP Formulation cluster_char Characterization lipids Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol mixer Microfluidic Mixing lipids->mixer rna RNA Payload (mRNA/siRNA) in Aqueous Buffer rna->mixer collection LNP Collection mixer->collection purification Buffer Exchange (Dialysis/TFF) collection->purification sterilization Sterile Filtration (0.22 µm) purification->sterilization dls Size, PDI, Zeta Potential (DLS) sterilization->dls ribogreen Encapsulation Efficiency (RiboGreen Assay) sterilization->ribogreen

Caption: Workflow for this compound LNP formulation and physicochemical characterization.

Nebulization and In Vitro/In Vivo Testing Workflow

Nebulization_Testing_Workflow cluster_nebulization Nebulization Process cluster_testing Efficacy Testing cluster_invitro_readout In Vitro Readout cluster_invivo_readout In Vivo Readout start_lnp Formulated This compound LNPs nebulizer Vibrating Mesh Nebulizer start_lnp->nebulizer post_neb_lnp Post-Nebulization LNPs nebulizer->post_neb_lnp invitro In Vitro Transfection (e.g., A549 cells) post_neb_lnp->invitro invivo In Vivo Delivery (Mouse Model) post_neb_lnp->invivo protein_expression Reporter Protein Expression invitro->protein_expression bioluminescence Bioluminescence Imaging (IVIS) invivo->bioluminescence

Caption: Workflow for nebulization of this compound LNPs and subsequent efficacy testing.

References

Application Notes and Protocols: FO-32 Based LNP for Ferret Lung Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the formulation of FO-32 based LNPs, their administration to ferrets via nebulization, and the subsequent analysis of lung transfection efficiency.

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs
ParameterValueMethod of Measurement
Ionizable Lipid This compound-
Molar Ratio (this compound:DSPC:Chol:PEG-DMG) 50:10:38.5:1.5 (representative)¹-
mRNA Cargo Cre Recombinase or Firefly Luciferase-
Particle Size (Diameter) ~80-100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 90%RiboGreen Assay
Zeta Potential Near-neutral at physiological pHZeta Potential Analyzer

¹Note: The precise molar ratio for the ferret lung transfection studies has not been publicly disclosed. This representative ratio is based on standard LNP formulations for in vivo applications.[8][9][10]

Table 2: In Vivo Ferret Lung Transfection Parameters
ParameterValue
Animal Model Adult Ferrets (>5 months old)
LNP Formulation This compound based LNPs
mRNA Cargo Cre Recombinase
Dosage 0.6 mg/kg total mRNA
Administration Volume 2 ml/kg
Route of Administration Nebulization (Inhalation)
Transfection Profile Widespread throughout the airway tree, including conducting airways and submucosal glands.[1]

Experimental Protocols

Protocol 1: this compound LNP Formulation

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound Ionizable Lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

  • mRNA (e.g., Cre Recombinase or Firefly Luciferase)

  • Ethanol (B145695), 200 proof

  • Citrate (B86180) Buffer (50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol to create individual stock solutions. A typical concentration is 10-20 mg/mL.

  • Prepare Lipid Mixture (Ethanol Phase):

    • In an ethanol-compatible tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for this compound:DSPC:Chol:PEG-DMG).

  • Prepare mRNA Solution (Aqueous Phase):

    • Dilute the mRNA cargo in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (ethanol phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase at 3:1.

    • Initiate the mixing process to allow for the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Transfer the LNP solution to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP solution using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering.

    • Determine the mRNA encapsulation efficiency using a RiboGreen assay.

    • Assess the zeta potential.

    • Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Nebulization and Administration to Ferrets

This protocol outlines the procedure for delivering this compound LNPs to ferret lungs via nebulization.

Materials:

  • This compound LNP formulation

  • Vibrating mesh nebulizer (e.g., Aerogen)

  • Nose-only inhalation chamber for ferrets

  • Anesthesia (e.g., isoflurane)

  • Oxygen supply

Procedure:

  • Animal Preparation:

    • Anesthetize the ferret using isoflurane. The anesthetic depth should be sufficient to prevent movement but allow for spontaneous breathing.

    • Place the anesthetized ferret in the nose-only inhalation chamber.

  • Nebulizer Setup:

    • Load the this compound LNP solution into the nebulizer.

    • Connect the nebulizer to the inhalation chamber.

  • Aerosol Delivery:

    • Based on ferret respiratory physiology, which includes a tidal volume of approximately 6 ml and a respiratory frequency of about 27 breaths/min, adjust the nebulization parameters to deliver the target dose over a reasonable timeframe (e.g., 15-30 minutes).[11]

    • Initiate nebulization and monitor the ferret for the duration of the exposure.

  • Post-Administration Monitoring:

    • After the administration is complete, turn off the nebulizer and anesthesia.

    • Monitor the ferret until it has fully recovered from anesthesia.

    • Return the animal to its housing and monitor for any adverse effects.

Protocol 3: Assessment of Lung Transfection

This protocol describes methods to evaluate the efficiency of mRNA delivery to ferret lungs.

1. Tissue Harvesting:

  • At the desired time point post-administration (e.g., 24-72 hours), euthanize the ferret according to IACUC-approved procedures.

  • Perform a necropsy and carefully excise the lungs and trachea.

2. Luciferase Assay (for Firefly Luciferase mRNA):

  • Homogenize a portion of the lung tissue in a lysis buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Use a commercial luciferase assay kit to measure the luminescence of the supernatant in a luminometer.

  • Normalize the luciferase activity to the total protein concentration of the tissue homogenate.

3. Histology and Immunofluorescence (for Cre Recombinase mRNA in a reporter model):

  • Fix the lung tissue in 10% neutral buffered formalin.

  • Process the fixed tissue and embed in paraffin (B1166041).

  • Section the paraffin blocks (5 µm thickness).

  • For histological analysis, stain sections with Hematoxylin and Eosin (H&E).

  • For immunofluorescence, perform antigen retrieval on the sections.

  • Incubate the sections with a primary antibody against the reporter protein (e.g., GFP if Cre-mediated recombination leads to its expression).

  • Incubate with a fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the slides and visualize using a fluorescence or confocal microscope.

4. RNA Extraction and RT-qPCR:

  • Extract total RNA from a portion of the lung tissue using a suitable RNA isolation kit.

  • Perform reverse transcription to synthesize cDNA.

  • Use quantitative PCR (qPCR) with primers specific for the delivered mRNA to quantify its expression level relative to a housekeeping gene.

Visualization of Experimental Workflow and Cellular Uptake Pathway

Experimental Workflow

experimental_workflow cluster_formulation LNP Formulation cluster_administration In Vivo Administration cluster_analysis Post-Transfection Analysis lipids This compound, DSPC, Cholesterol, PEG-DMG in Ethanol mixing Microfluidic Mixing lipids->mixing mrna mRNA in Citrate Buffer mrna->mixing purification Dialysis (PBS) mixing->purification nebulization Nebulization purification->nebulization ferret Anesthetized Ferret (Nose-only Inhalation) nebulization->ferret harvest Lung Tissue Harvest ferret->harvest luciferase Luciferase Assay harvest->luciferase histology Histology / IF harvest->histology qpcr RT-qPCR harvest->qpcr

Caption: Experimental workflow for this compound LNP-mediated ferret lung transfection.

Cellular Uptake and Endosomal Escape Pathway

cellular_pathway lnp This compound LNP endocytosis Endocytosis lnp->endocytosis Uptake cell_membrane Cell Membrane early_endosome Early Endosome (Acidic pH) endocytosis->early_endosome endosomal_escape Endosomal Escape early_endosome->endosomal_escape Ionizable lipid protonation & membrane destabilization mrna_release mRNA Release endosomal_escape->mrna_release cytosol Cytosol translation Translation (Protein Production) mrna_release->translation in Cytosol

Caption: Cellular uptake and endosomal escape of this compound LNPs for mRNA delivery.

The cellular uptake of LNPs is primarily mediated by endocytosis.[12][13][14] Once inside the cell, the LNP is trafficked to the early endosome. The acidic environment of the endosome protonates the ionizable amine of the this compound lipid, leading to a disruption of the endosomal membrane.[2][15][16][] This destabilization facilitates the escape of the LNP and the release of its mRNA cargo into the cytoplasm, where it can be translated into the therapeutic protein.[2][15][16][]

References

Application Notes and Protocols for Intranasal Administration of FO-32 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intranasal route presents a promising non-invasive alternative for the delivery of therapeutics, particularly to the respiratory tract and the central nervous system (CNS). Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA). This document provides detailed application notes and protocols for the intranasal administration of lipid nanoparticles formulated with the novel ionizable lipid FO-32.

This compound is an ionizable cationic lipid developed using artificial intelligence-guided design for enhanced delivery of mRNA to the lungs and nasal mucosa.[1][2][3][4] With a pKa of 6.36, LNPs formulated with this compound are optimized for in vivo mRNA delivery.[5][6] Studies have demonstrated the potential of this compound LNPs for efficient gene expression in the respiratory tract following intranasal and nebulized administration in preclinical models.[1][2][3][4][5][7]

These protocols are intended to provide a framework for researchers utilizing this compound LNPs for intranasal delivery of mRNA payloads.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound LNPs and their in vivo performance as reported in the literature.

Table 1: Physicochemical Properties of this compound Lipid

ParameterValueReference
pKa 6.36[5][6]

Table 2: In Vivo mRNA Delivery Efficiency of this compound LNPs in Mice

Comparison LNPFold Improvement with this compound LNPReference
cKK-E12 2.5-fold[1]
SM-102 13-fold[1]
RCB-4-8 9-fold[1]
IR-117-17 6-fold[1]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs) with mRNA

This protocol describes the preparation of mRNA-loaded LNPs using the ionizable lipid this compound via microfluidic mixing.

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA encoding the protein of interest

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 10K MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

    • A representative molar ratio for LNP formulation is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). The optimal ratio for this compound may require empirical determination.

  • Preparation of Organic Phase:

    • Combine the lipid stock solutions in the desired molar ratio to create the lipid mixture in ethanol.

  • Preparation of Aqueous Phase:

    • Dilute the mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • A common flow rate ratio of the aqueous to organic phase is 3:1.

    • The total flow rate will depend on the specific microfluidic system being used.

    • Inject the aqueous mRNA solution and the organic lipid solution into the respective inlets of the microfluidic device.

    • The rapid mixing will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification:

    • Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.

    • Change the PBS buffer at least twice during dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: Intranasal Administration of this compound LNPs to Mice

This protocol outlines the procedure for the intranasal delivery of this compound LNPs to mice for targeting the nasal mucosa and lungs.

Materials:

  • This compound LNPs encapsulating mRNA (formulated in PBS)

  • Laboratory mice (e.g., BALB/c or C57BL/6)

  • Anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Micropipette with fine tips

  • Animal warming pad

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using the chosen anesthetic agent. Ensure a surgical plane of anesthesia is reached, as confirmed by the absence of a pedal withdrawal reflex.

    • Place the anesthetized mouse in a supine position on a warming pad to maintain body temperature.

  • Intranasal Instillation:

    • Carefully position the micropipette tip at the entrance of one nostril.

    • Slowly administer a small volume (e.g., 10-25 µL) of the this compound LNP solution into the nostril. The volume may need to be optimized based on the specific experimental goals.

    • Allow the mouse to inhale the solution naturally. Avoid rapid administration to prevent the solution from entering the esophagus.

    • Repeat the administration for the other nostril if required.

  • Recovery:

    • Monitor the mouse continuously until it has fully recovered from anesthesia.

    • Place the mouse in a clean cage with easy access to food and water.

Protocol 3: Biodistribution and mRNA Expression Analysis

This protocol describes the assessment of LNP biodistribution and mRNA expression using in vivo bioluminescence imaging for LNPs carrying luciferase mRNA.

Materials:

  • Mice administered with this compound LNPs encapsulating luciferase mRNA

  • D-luciferin substrate

  • In vivo imaging system (IVIS) or equivalent

  • Anesthesia system (as in Protocol 2)

  • Tissue homogenization buffer

  • Luciferase assay kit

  • Luminometer

Procedure:

  • In Vivo Bioluminescence Imaging:

    • At the desired time points post-intranasal administration, anesthetize the mice.

    • Administer D-luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg).

    • Wait for the substrate to distribute (typically 5-10 minutes).

    • Place the anesthetized mouse in the imaging chamber of the IVIS.

    • Acquire bioluminescence images according to the instrument's software instructions.

    • Quantify the photon flux in regions of interest (e.g., nasal region, lungs, brain).

  • Ex Vivo Biodistribution Analysis:

    • Immediately following the final in vivo imaging, euthanize the mouse via an approved method.

    • Perfuse the mouse with PBS to remove blood from the organs.

    • Dissect the organs of interest (e.g., nasal turbinates, lungs, brain, liver, spleen).

    • Homogenize the tissues in a suitable lysis buffer.

    • Centrifuge the homogenates to pellet cellular debris.

    • Use a luciferase assay kit to measure the luciferase activity in the tissue supernatants with a luminometer.

    • Normalize the luciferase activity to the total protein concentration in each sample.

Visualizations

Experimental_Workflow cluster_formulation LNP Formulation cluster_admin In Vivo Administration cluster_analysis Biodistribution & Expression Analysis mRNA mRNA in Citrate Buffer Mixing Microfluidic Mixing mRNA->Mixing Lipids This compound, DSPC, Cholesterol, DMG-PEG 2000 in Ethanol Lipids->Mixing Purification Dialysis vs. PBS Mixing->Purification Characterization DLS & Encapsulation Efficiency Purification->Characterization LNP_solution This compound LNPs in PBS Characterization->LNP_solution Administration Intranasal Administration LNP_solution->Administration Anesthesia Anesthetize Mouse Anesthesia->Administration Recovery Animal Recovery & Monitoring Administration->Recovery Imaging In Vivo Bioluminescence Imaging (IVIS) Recovery->Imaging Euthanasia Euthanasia & Organ Harvest Imaging->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Assay Ex Vivo Luciferase Assay Homogenization->Assay

Caption: Experimental workflow for intranasal delivery of this compound LNPs.

Intranasal_Delivery_Pathways cluster_nasal_cavity Nasal Cavity IN_Admin Intranasal Administration of this compound LNPs Nasal_Mucosa Nasal Mucosa IN_Admin->Nasal_Mucosa Olfactory_Epithelium Olfactory Epithelium Nasal_Mucosa->Olfactory_Epithelium Respiratory_Epithelium Respiratory Epithelium Nasal_Mucosa->Respiratory_Epithelium Brain Brain (CNS) Olfactory_Epithelium->Brain Nose-to-Brain Pathway Systemic_Circulation Systemic Circulation Respiratory_Epithelium->Systemic_Circulation Absorption Lungs Lungs Respiratory_Epithelium->Lungs Direct Transport Systemic_Circulation->Brain Blood-Brain Barrier

Caption: Pathways for intranasal delivery of this compound LNPs.

Signaling_Pathway_Pulmonary_Gene_Therapy cluster_delivery Cellular Delivery cluster_expression Therapeutic Protein Expression cluster_downstream Downstream Signaling & Therapeutic Effect LNP This compound LNP (mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Ribosomal Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein Target_Pathway Target Signaling Pathway Modulation (e.g., PI3K-Akt, BMPR2) Protein->Target_Pathway Cellular_Function Restoration of Cellular Function Target_Pathway->Cellular_Function Therapeutic_Outcome Therapeutic Outcome (e.g., anti-inflammatory, protein replacement) Cellular_Function->Therapeutic_Outcome

Caption: General signaling pathway for LNP-mediated pulmonary gene therapy.

References

Application Notes and Protocols: FO-32 LNP for Cre mRNA Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of Cre recombinase via messenger RNA (mRNA) encapsulated in lipid nanoparticles (LNPs) represents a powerful tool for in vivo gene editing and the creation of conditional knockout animal models. This transient expression system minimizes the risk of off-target effects and immunogenicity associated with viral delivery methods.[1][2] The novel ionizable lipid, FO-32, designed through artificial intelligence, has demonstrated exceptional efficiency for mRNA delivery to the lungs, making it a prime candidate for pulmonary gene editing applications.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound LNPs to deliver Cre mRNA in animal models, with a particular focus on pulmonary applications.

Data Presentation

Table 1: Formulation and Physicochemical Properties of this compound LNPs
ComponentMolar Ratio (%)Purpose
Ionizable Lipid: this compound35-50Key component for mRNA encapsulation and endosomal escape.[6]
Phospholipid: DOPE~10"Helper" lipid that aids in structural stability and membrane fusion.[6]
Cholesterol 40-50Provides structural integrity to the nanoparticle.[6]
PEG-Lipid 0.5-3Increases circulatory half-life and stability.[6]

Note: The exact molar ratios for a specific formulation may require optimization.

Table 2: In Vivo Cre mRNA Delivery using this compound LNPs in a Ferret Model
ParameterDescriptionReference
Animal Model Adult (>5 months old) Ferret Cre reporter model (mtdTomato to mEGFP conversion)[7]
LNP System This compound LNP[7]
Cargo Cre recombinase mRNA[7]
Administration Route Not specified, likely intratracheal or nebulization for pulmonary targeting.
Dosage 0.6 mg/kg total mRNA[8]
Target Organ Lungs (airways)[7]
Outcome Successful transfection and Cre-mediated recombination in the ferret lungs.[7]

Experimental Protocols

Protocol 1: Formulation of this compound LNP Encapsulating Cre mRNA

This protocol describes the formulation of Cre mRNA-loaded LNPs using a microfluidic mixing approach.[9][10]

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • Cre recombinase mRNA with 5' cap and poly(A) tail[11]

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration should be between 10-25 mg/mL.

  • Preparation of mRNA Solution:

    • Dilute the Cre mRNA stock in citrate buffer (pH 4.0) to a concentration of 0.2-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous to alcoholic phase on the microfluidic device (typically 3:1).

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of LNPs.

  • Dialysis:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of buffer. This step is crucial for removing ethanol and neutralizing the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs. A PDI value below 0.2 is generally considered acceptable.

2. Zeta Potential Measurement:

  • Measure the surface charge of the LNPs using Laser Doppler Velocimetry. The zeta potential should be close to neutral at physiological pH.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of encapsulated mRNA.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100. An efficiency greater than 90% is desirable.

Protocol 3: In Vivo Administration of this compound-Cre mRNA LNPs in Animal Models

This protocol is designed for pulmonary delivery in a reporter mouse model (e.g., Ai9 or mTmG).

Materials:

  • Ai9 (tdTomato reporter) or mTmG (membrane-tdTomato/membrane-EGFP reporter) mice

  • This compound LNP-Cre mRNA formulation

  • Anesthesia (e.g., isoflurane)

  • Intratracheal administration device or nebulizer

Procedure:

  • Animal Preparation:

    • Anesthetize the reporter mice using isoflurane.

  • Administration:

    • Intratracheal Instillation: Administer a single dose of the this compound LNP-Cre mRNA solution (e.g., 0.5 mg/kg mRNA in 50 µL PBS) directly into the trachea.

    • Nebulization: Place the anesthetized mice in a chamber connected to a nebulizer containing the LNP solution. Nebulize the formulation according to the manufacturer's instructions.[5]

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse reactions.

  • Tissue Harvest and Analysis:

    • After a predetermined time point (e.g., 3-7 days), euthanize the mice.[8]

    • Perfuse the animals with PBS and then 4% paraformaldehyde.

    • Harvest the lungs and other relevant organs (liver, spleen, heart, kidneys) for analysis.

Protocol 4: Analysis of Cre-mediated Recombination

1. Fluorescence Imaging:

  • For whole-organ imaging, use an in vivo imaging system (IVIS) to detect the fluorescent reporter protein (tdTomato or EGFP).

  • For microscopic analysis, prepare frozen or paraffin-embedded tissue sections.

  • Stain the sections with DAPI to visualize the nuclei.

  • Image the sections using a fluorescence or confocal microscope to visualize the cells expressing the reporter protein.

2. Flow Cytometry:

  • Prepare single-cell suspensions from the harvested lungs.

  • Analyze the cells using a flow cytometer to quantify the percentage of fluorescent protein-positive cells.

3. PCR for Gene Recombination:

  • Extract genomic DNA from the target tissues.

  • Design PCR primers that flank the loxP sites to differentiate between the recombined and non-recombined alleles.

  • Perform PCR to confirm gene recombination at the DNA level.

Visualizations

G cluster_prep Preparation cluster_form Formulation cluster_admin In Vivo Application cluster_analysis Analysis p1 This compound Lipid Mix (in Ethanol) f1 Microfluidic Mixing p1->f1 p2 Cre mRNA (in Citrate Buffer) p2->f1 f2 Dialysis (PBS) f1->f2 f3 Sterile Filtration f2->f3 a2 Pulmonary Administration (Intratracheal/Nebulization) f3->a2 This compound LNP-Cre mRNA a1 Reporter Animal Model (e.g., Ai9 Mouse) a1->a2 an1 Tissue Harvest (Lungs) a2->an1 an2 Fluorescence Imaging an1->an2 an3 Flow Cytometry an1->an3 an4 PCR an1->an4

Caption: Experimental workflow for this compound LNP-Cre mRNA delivery and analysis.

G cluster_delivery LNP Delivery cluster_recombination Cre-LoxP Recombination lnp This compound LNP (Cre mRNA cargo) cell Target Cell (e.g., Lung Epithelial Cell) lnp->cell Endocytosis endosome Endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape mrna Cre mRNA nucleus Nucleus dna_pre Genomic DNA (Pre-recombination) loxP - Stop - loxP - Reporter Gene ribosome Ribosome mrna->ribosome Translation cre Cre Recombinase ribosome->cre cre->nucleus Nuclear Localization dna_post Genomic DNA (Post-recombination) loxP - Reporter Gene dna_pre->dna_post Cre-mediated Excision reporter Reporter Protein Expression (e.g., tdTomato) dna_post->reporter Transcription & Translation

Caption: Mechanism of this compound LNP-mediated Cre mRNA delivery and gene recombination.

References

Application Notes & Protocols for mRNA Encapsulation in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Ionizable Lipid: Initial literature searches did not yield specific information on an ionizable lipid termed "FO-32." Therefore, this document provides a detailed protocol using the well-characterized and widely utilized ionizable lipid, SM-102 , as a representative and effective example for mRNA encapsulation. The principles and methods described herein are broadly applicable to the formulation of mRNA-lipid nanoparticles (LNPs) with other ionizable lipids.

Introduction

The delivery of messenger RNA (mRNA) for therapeutic applications, including vaccines and gene therapies, relies on effective encapsulation within a protective carrier to prevent degradation and facilitate cellular uptake.[1][2] Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery due to their biocompatibility and high encapsulation efficiency.[3][4][5]

This document provides a comprehensive guide for the encapsulation of mRNA using a formulation containing the ionizable lipid SM-102, a phospholipid (DOPE), cholesterol, and a PEG-lipid. The protocol details the preparation of mRNA-LNPs using a microfluidic mixing technique, followed by characterization of their key physicochemical properties.

Principle of mRNA-LNP Formulation

The formulation of mRNA-LNPs is typically achieved by the rapid mixing of an organic phase containing lipids with an acidic aqueous phase containing mRNA.[3][6] The ionizable lipid, such as SM-102, possesses a tertiary amine that is positively charged at a low pH (e.g., pH 4.0).[5][7] This positive charge facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the mRNA, leading to the formation of a condensed core. The other lipid components, including the phospholipid, cholesterol, and PEG-lipid, self-assemble around this core to form the final LNP structure.[8] The PEG-lipid helps to stabilize the nanoparticles and prevent aggregation.[3]

Materials and Equipment

Lipids and mRNA:

  • Ionizable Lipid (e.g., SM-102)

  • Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Cholesterol

  • PEG-Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

  • mRNA transcript in an appropriate buffer (e.g., citrate (B86180) buffer)

Solvents and Buffers:

  • Ethanol (B145695) (ACS grade or higher)

  • Citrate Buffer (e.g., 50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringe pumps

  • Vials and syringes

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • Fluorometer and Quant-iT RiboGreen assay kit (or equivalent) for encapsulation efficiency determination

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange

Experimental Protocols

Preparation of Lipid Stock Solutions
  • Prepare individual stock solutions of the ionizable lipid (e.g., SM-102), DOPE, cholesterol, and PEG-lipid in ethanol at appropriate concentrations (e.g., 10-50 mg/mL).

  • Vortex each solution until the lipids are fully dissolved.

  • Store the lipid stock solutions at -20°C.

Preparation of the Lipid Mixture (Organic Phase)
  • In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio. A commonly used molar ratio for SM-102 based formulations is 50:10:38.5:1.5 (SM-102:DOPE:Cholesterol:PEG-lipid).[3]

  • Add ethanol to the lipid mixture to achieve the final desired total lipid concentration.

  • Vortex the solution to ensure homogeneity.

Preparation of the mRNA Solution (Aqueous Phase)
  • Dilute the mRNA stock solution in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.

  • Ensure the final mRNA solution is clear and free of precipitates.

mRNA Encapsulation using Microfluidics

This protocol utilizes a microfluidic mixing approach for the controlled and reproducible formation of mRNA-LNPs.

G cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration cluster_characterization Characterization Lipid_Mix Lipid Mixture (in Ethanol) Microfluidic_Device Microfluidic Mixer Lipid_Mix->Microfluidic_Device Organic Phase mRNA_Sol mRNA Solution (Aqueous Buffer, pH 4.0) mRNA_Sol->Microfluidic_Device Aqueous Phase Dialysis Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) Microfluidic_Device->Dialysis Crude LNPs Final_LNPs Final mRNA-LNP Suspension Dialysis->Final_LNPs DLS Size & PDI (DLS) Zeta Zeta Potential RiboGreen Encapsulation Efficiency (RiboGreen Assay) Final_LNPs->DLS Final_LNPs->Zeta Final_LNPs->RiboGreen

Caption: Workflow for mRNA-LNP formulation and characterization.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

  • Set the desired flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

  • Set the total flow rate to achieve rapid and efficient mixing.

  • Initiate the flow from both syringes through the microfluidic device. The rapid mixing of the two phases will induce the self-assembly of the mRNA-LNPs.

  • Collect the resulting LNP suspension.

Downstream Processing: Buffer Exchange and Concentration
  • The collected LNP suspension contains ethanol and is at a low pH. A buffer exchange step is necessary to replace the formulation buffer with a physiologically compatible buffer (e.g., PBS, pH 7.4).

  • Perform dialysis or tangential flow filtration (TFF) against PBS (pH 7.4) to remove ethanol and increase the pH.

  • This step can also be used to concentrate the LNP suspension to the desired final concentration.

Characterization of mRNA-LNPs

Size and Polydispersity Index (PDI) Measurement
  • Dilute a small aliquot of the final LNP suspension in PBS.

  • Measure the hydrodynamic diameter (size) and PDI using Dynamic Light Scattering (DLS).

  • Acceptable LNPs for in vivo applications typically have a size between 80-150 nm and a PDI below 0.2.[2]

Zeta Potential Measurement
  • Dilute the LNP suspension in an appropriate low ionic strength buffer (e.g., 0.1x PBS) to measure the surface charge.[3]

  • The zeta potential of the final LNPs at neutral pH should be close to neutral or slightly negative.

mRNA Encapsulation Efficiency
  • The encapsulation efficiency is determined using a fluorescent dye that binds to nucleic acids, such as RiboGreen.

  • Prepare two sets of LNP samples: one treated with a lysing agent (e.g., Triton X-100) to release all the encapsulated mRNA, and one untreated.

  • Measure the fluorescence intensity of both sets of samples after the addition of the RiboGreen reagent.

  • The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100

Data Presentation

The following tables summarize typical quantitative data for mRNA-LNPs formulated with an ionizable lipid.

Table 1: Physicochemical Properties of a Representative mRNA-LNP Formulation

ParameterTarget RangeTypical Result
Size (Hydrodynamic Diameter) 80 - 150 nm~95 nm
Polydispersity Index (PDI) < 0.2~0.12
Zeta Potential (at pH 7.4) -10 mV to +10 mV~ -5 mV
Encapsulation Efficiency > 90%> 95%

Table 2: Example Formulation Parameters

ComponentMolar Ratio (%)
Ionizable Lipid (SM-102) 50
Phospholipid (DOPE) 10
Cholesterol 38.5
PEG-Lipid 1.5
N:P Ratio *3-6

*N:P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA.

Signaling Pathway and Cellular Uptake

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of mRNA-LNPs.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP mRNA-LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.5) Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape (Protonation of Ionizable Lipid) Cytoplasm Cytoplasm Translation Translation (Ribosome) mRNA_Release->Cytoplasm Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and endosomal escape of mRNA-LNPs.

Upon administration, the nearly neutral surface charge of the LNPs at physiological pH minimizes non-specific interactions. The LNPs are taken up by cells, primarily through endocytosis. As the endosome matures, its internal pH decreases. This acidic environment protonates the tertiary amine of the ionizable lipid, leading to a net positive charge. This charge facilitates the interaction with the negatively charged endosomal membrane, leading to its disruption and the release of the encapsulated mRNA into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.

References

Application Notes and Protocols for FO-32 Lipid Nanoparticles in Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to dysfunctional chloride ion transport across epithelial cells. This results in the accumulation of thick, sticky mucus, primarily affecting the lungs and digestive system. Gene therapy, particularly the delivery of functional CFTR messenger RNA (mRNA) to airway epithelial cells, represents a promising therapeutic strategy independent of the patient's specific mutation type.

Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for the delivery of nucleic acid therapeutics, including mRNA. FO-32 is an ionizable cationic lipid that has been identified through artificial intelligence-guided design for potent and efficient delivery of mRNA to the lungs. LNPs formulated with this compound have demonstrated significant potential for pulmonary gene therapy, making them a valuable tool for cystic fibrosis research. This document provides detailed application notes and protocols for the use of this compound LNPs in CF research, including their formulation, in vitro and in vivo applications, and methods for assessing their efficacy.

Data Presentation

Table 1: Physicochemical Properties of this compound Lipid Nanoparticles
ParameterValueMethod of MeasurementReference
Ionizable LipidThis compound-
pKa6.36TNS Assay
Helper LipidsCholesterol, DOPE, DSPC-
PEG-LipidDMG-PEG2000-
Hydrodynamic Diameter~74 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2 (typically ~0.17)Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency> 90%RiboGreen Assay
Zeta PotentialSlightly positive (~3.5 mV)DLS with ZetaSizer
Table 2: In Vivo Performance of Nebulized this compound LNPs for mRNA Delivery to the Lungs
Animal ModelDelivered CargoDosePrimary Target CellsObserved EffectReference
Mice (BALB/c)Reporter mRNA (e.g., Firefly Luciferase)0.01 - 10 µgNasal epithelial tissue and lungsDose-dependent increase in protein expression in the lungs.
FerretsCre mRNA0.6 mg/kgLung epithelium (trachea to alveoli)Efficient expression of tdTomato in the lungs upon Cre-mediated recombination.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for CFTR mRNA Encapsulation

This protocol describes the formulation of this compound LNPs encapsulating CFTR mRNA using a microfluidic mixing method. The lipid components and their molar ratios are critical for the formation of stable and effective LNPs.

Materials:

  • This compound ionizable lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • CFTR mRNA

  • Ethanol (B145695) (100%)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), sterile

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10,000 MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, cholesterol, DOPE (or DSPC), and DMG-PEG2000 in 100% ethanol to achieve a final total lipid concentration of 10-20 mM. A common molar ratio for similar LNPs is approximately 50:38.5:10:1.5 (Ionizable lipid:Cholesterol:Helper lipid:PEG-lipid).

  • Prepare mRNA Solution:

    • Dilute the CFTR mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.1-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the mRNA solution in citrate buffer into another syringe.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Initiate the mixing process. The rapid mixing will lead to the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the resulting LNP suspension to a dialysis cassette.

    • Dialyze against sterile PBS at 4°C for at least 12 hours, with at least two changes of PBS, to remove the ethanol and non-encapsulated mRNA.

  • Characterization:

    • Determine the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a RiboGreen assay.

    • Determine the final mRNA concentration.

  • Storage:

    • Store the formulated LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Human Bronchial Epithelial Cells

This protocol outlines the procedure for transfecting primary human bronchial epithelial (HBE) cells with this compound LNPs carrying CFTR mRNA.

Materials:

  • Primary HBE cells cultured at an air-liquid interface (ALI)

  • This compound LNPs encapsulating CFTR mRNA

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture:

    • Culture primary HBE cells on permeable supports until fully differentiated at an ALI.

  • LNP Treatment:

    • Dilute the this compound LNPs containing CFTR mRNA in fresh cell culture medium to the desired final concentration (e.g., 50-200 ng of mRNA per well).

    • Gently add the LNP-containing medium to the apical side of the HBE cell cultures.

  • Incubation:

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours.

  • Assessment of CFTR Expression and Function:

    • After the incubation period, assess CFTR protein expression by Western blotting or immunofluorescence.

    • Evaluate CFTR channel function using an Ussing chamber or a fluorescent imaging plate reader-based chloride efflux assay.

Protocol 3: In Vivo Administration of Nebulized this compound LNPs to Mice

This protocol describes the delivery of this compound LNPs to the lungs of mice via nebulization, a clinically relevant administration route for cystic fibrosis therapy.

Materials:

  • This compound LNPs encapsulating reporter (e.g., Luciferase) or therapeutic (CFTR) mRNA

  • Nebulizer (e.g., vibrating mesh nebulizer)

  • Whole-body exposure chamber or nose-only inhalation system

  • Anesthetic (e.g., isoflurane)

  • Mice (e.g., BALB/c or a CF mouse model)

Procedure:

  • LNP Preparation:

    • Thaw the this compound LNP solution on ice.

    • If necessary, dilute the LNPs to the desired concentration with sterile PBS.

  • Nebulization Setup:

    • Load the LNP solution into the nebulizer reservoir.

    • Connect the nebulizer to the exposure chamber.

  • Animal Exposure:

    • Place the mice in the whole-body exposure chamber or restrain them in a nose-only inhalation system.

    • Turn on the nebulizer to generate an aerosol of the LNP solution.

    • Expose the mice to the aerosol for a predetermined duration (e.g., 30-60 minutes).

  • Post-Exposure Monitoring:

    • Return the mice to their cages and monitor for any adverse effects.

  • Analysis:

    • At a specified time point (e.g., 6, 24, or 48 hours) post-exposure, euthanize the mice.

    • Harvest the lungs and other organs for analysis.

    • If a reporter mRNA was used, quantify the reporter protein expression (e.g., luciferase activity).

    • If CFTR mRNA was delivered, assess CFTR protein levels and function in the lung tissue.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_lipids Lipid Components in Ethanol FO32 This compound Mixer Microfluidic Mixing FO32->Mixer Chol Cholesterol Chol->Mixer DOPE DOPE/DSPC DOPE->Mixer PEG DMG-PEG2000 PEG->Mixer mRNA CFTR mRNA in Citrate Buffer (pH 4.0) mRNA->Mixer Dialysis Dialysis (vs. PBS) Mixer->Dialysis Characterization Characterization (DLS, RiboGreen) Dialysis->Characterization Final_LNP This compound LNPs (CFTR mRNA encapsulated) Characterization->Final_LNP

Caption: Workflow for the formulation of this compound lipid nanoparticles encapsulating CFTR mRNA.

In_Vivo_Delivery_and_Action Nebulized_LNP Nebulized this compound LNP (CFTR mRNA) Inhalation Inhalation by Mouse Nebulized_LNP->Inhalation Lung_Epithelium Lung Epithelial Cells Inhalation->Lung_Epithelium Endocytosis Endocytosis Lung_Epithelium->Endocytosis LNP uptake Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape Translation mRNA Translation Endosomal_Escape->Translation mRNA release CFTR_Protein Functional CFTR Protein Translation->CFTR_Protein Chloride_Transport Restoration of Chloride Ion Transport CFTR_Protein->Chloride_Transport traffics to cell membrane

Caption: In vivo delivery and mechanism of action of nebulized this compound LNPs for CFTR mRNA.

Signaling_Pathway CF_Cell Cystic Fibrosis Epithelial Cell Defective_CFTR Defective CFTR (No Cl- Transport) CF_Cell->Defective_CFTR Mucus Thick, Sticky Mucus Defective_CFTR->Mucus FO32_LNP This compound LNP (CFTR mRNA) Delivery Delivery to Cell FO32_LNP->Delivery Expression CFTR Protein Expression Delivery->Expression inside cell Functional_CFTR Functional CFTR at Cell Membrane Expression->Functional_CFTR Restored_Transport Restored Cl- Transport Functional_CFTR->Restored_Transport Normal_Mucus Normalized Mucus Viscosity Restored_Transport->Normal_Mucus

Caption: Cellular pathway of CFTR function restoration by this compound LNP-mediated mRNA delivery.

Unraveling the Therapeutic Potential of FO-32 in Preclinical Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of respiratory disease research is continually evolving, with a pressing need for novel therapeutic agents to combat conditions such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and idiopathic pulmonary fibrosis (IPF). While the precise identity of "FO-32" remains to be fully elucidated in publicly available literature, this document outlines potential applications and preclinical testing protocols based on two plausible interpretations of its nomenclature: as a modulator of the Folate pathway or as an inhibitor of Interleukin-32 (IL-32) signaling. Both pathways have been implicated in the pathophysiology of various respiratory diseases, making them promising targets for therapeutic intervention.

Recent studies have highlighted the involvement of folate and its receptors in inflammatory lung conditions.[1][2] Folate receptor β (FR-β) is notably overexpressed on activated macrophages, which are key players in the inflammatory cascade of diseases like IPF.[1][2] Targeting these receptors could offer a novel approach to mitigating lung inflammation and fibrosis.

Concurrently, Interleukin-32 (IL-32) has emerged as a critical pro-inflammatory cytokine in respiratory diseases. Elevated levels of IL-32 are found in the lungs of patients with COPD and are associated with cigarette smoke-induced inflammation.[3] Inhibition of IL-32 activity, therefore, presents a compelling strategy for reducing airway inflammation.

These application notes provide a framework for investigating a compound, hypothetically termed this compound, in relevant preclinical models of respiratory disease, considering both potential mechanisms of action.

Potential Signaling Pathways and Mechanism of Action

To visualize the potential mechanisms of action for this compound, two distinct signaling pathways are proposed, reflecting the folate-targeting and IL-32 inhibition hypotheses.

Folate Receptor-Mediated Anti-inflammatory Pathway

This pathway illustrates how a folate-conjugated compound (this compound) could selectively target activated macrophages to deliver an anti-inflammatory payload, thereby reducing the production of pro-inflammatory cytokines and mitigating lung inflammation.

cluster_macrophage Activated Macrophage FRb Folate Receptor β (FR-β) Endosome Endosome FRb->Endosome Internalization FO32_Payload This compound (Anti-inflammatory Payload) Endosome->FO32_Payload Release NFkB NF-κB FO32_Payload->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Activation FO32_Folate This compound (Folate Conjugate) FO32_Folate->FRb Binding

This compound as a folate-targeted anti-inflammatory agent.
Inhibition of IL-32 Pro-inflammatory Signaling

This diagram depicts the potential mechanism of this compound as an inhibitor of the IL-32 signaling cascade. By blocking IL-32, the compound could prevent the downstream activation of inflammatory pathways in lung epithelial cells and macrophages.

cluster_cell Lung Epithelial Cell / Macrophage IL32 Interleukin-32 (IL-32) Receptor Putative Receptor IL32->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Inflammation Inflammatory Response (Cytokine Production, Cell Recruitment) MAPK->Inflammation NFkB->Inflammation FO32_Inhibitor This compound (IL-32 Inhibitor) FO32_Inhibitor->IL32 Inhibition Stimuli Inflammatory Stimuli (e.g., Cigarette Smoke) Stimuli->IL32 Induces

This compound as an inhibitor of IL-32-mediated inflammation.

Preclinical Respiratory Disease Models and Protocols

The selection of an appropriate preclinical model is crucial for evaluating the efficacy of this compound. Below are detailed protocols for widely used models of COPD and pulmonary fibrosis.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a general workflow for assessing the therapeutic potential of this compound in a preclinical setting.

cluster_endpoints Endpoint Analysis start Model Selection (e.g., COPD, IPF) induction Disease Induction (e.g., Cigarette Smoke, Bleomycin) start->induction treatment This compound Administration (Prophylactic or Therapeutic) induction->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoints Endpoint Analysis monitoring->endpoints lung_function Lung Function Testing (FlexiVent) endpoints->lung_function balf Bronchoalveolar Lavage (Cell Counts, Cytokines) endpoints->balf histology Histopathology (Inflammation, Fibrosis Scoring) endpoints->histology biomarkers Biomarker Analysis (Gene/Protein Expression) endpoints->biomarkers

General workflow for preclinical evaluation of this compound.

Protocols

Cigarette Smoke-Induced COPD Model in Mice

This model mimics the chronic inflammation and airway remodeling seen in human COPD.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Whole-body smoke exposure system

  • Standard research cigarettes

  • This compound formulated for intranasal or systemic administration

  • Phosphate-buffered saline (PBS) as vehicle control

Protocol:

  • Acclimatization: Acclimatize mice for one week prior to the start of the experiment.

  • Smoke Exposure: Expose mice to whole-body cigarette smoke (e.g., 5 days/week) for a period of 4 to 24 weeks to induce a COPD-like phenotype. A control group will be exposed to room air only.

  • This compound Administration:

    • Prophylactic Dosing: Begin this compound or vehicle administration prior to the initiation of smoke exposure.

    • Therapeutic Dosing: Initiate this compound or vehicle treatment after a defined period of smoke exposure (e.g., 4 weeks) to assess its effect on established disease.

    • Administer this compound via the desired route (e.g., intranasal, intraperitoneal) at predetermined doses.

    • Lung Function: Measure lung resistance and compliance using a forced oscillation technique system (e.g., FlexiVent).

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to quantify inflammatory cell influx (neutrophils, macrophages) and measure cytokine levels (e.g., IL-6, TNF-α, and IL-32).

    • Histopathology: Perfuse and fix lungs for histological analysis. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.

    • Gene and Protein Expression: Analyze lung tissue homogenates for the expression of inflammatory markers and folate receptors using qPCR or Western blotting.

Quantitative Data Summary Table:

GroupLung Resistance (cmH2O·s/mL)Total BALF Cells (x10^5)BALF Neutrophils (%)Lung IL-6 (pg/mg protein)
Air + Vehicle
Air + this compound
Smoke + Vehicle
Smoke + this compound (Low Dose)
Smoke + this compound (High Dose)
Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This is a widely used model to study the pathogenesis of pulmonary fibrosis and to evaluate anti-fibrotic therapies.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Bleomycin (B88199) sulfate

  • This compound formulated for intranasal or systemic administration

  • Sterile saline as vehicle control

Protocol:

  • Acclimatization: Acclimatize mice for one week.

  • Fibrosis Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline. A control group will receive sterile saline only.

  • This compound Administration:

    • Prophylactic Dosing: Start this compound or vehicle administration 1 day before or on the same day as bleomycin instillation.

    • Therapeutic Dosing: Begin this compound or vehicle treatment at a later time point (e.g., day 7 or 14 post-bleomycin) to model treatment of established fibrosis.

    • Administer this compound daily or as determined by its pharmacokinetic profile.

  • Endpoint Analysis (typically day 21 or 28 post-bleomycin):

    • Lung Collagen Content: Quantify total lung collagen using the Sircol Collagen Assay on lung homogenates.

    • Histopathology: Fix and embed lungs for sectioning. Stain with Masson's trichrome to visualize collagen deposition and score fibrosis using the Ashcroft scoring system.

    • BALF Analysis: Analyze BALF for total and differential cell counts and levels of pro-fibrotic cytokines like TGF-β.

    • Gene Expression: Perform qPCR on lung tissue to measure the expression of fibrotic markers such as Col1a1, Acta2 (α-SMA), and folate receptors or IL-32.

Quantitative Data Summary Table:

GroupLung Hydroxyproline (µ g/lung )Ashcroft Fibrosis ScoreTotal BALF Cells (x10^5)Lung TGF-β (pg/mg protein)
Saline + Vehicle
Saline + this compound
Bleomycin + Vehicle
Bleomycin + this compound (Low Dose)
Bleomycin + this compound (High Dose)

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in respiratory diseases. By systematically applying these models and analytical methods, researchers can elucidate the mechanism of action and therapeutic efficacy of this compound, paving the way for its potential development as a novel treatment for chronic lung diseases. Further characterization of this compound's specific molecular identity will allow for a more refined and targeted application of these preclinical testing strategies.

References

Application Notes and Protocols for tdTomato Expression using FO-32 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including messenger RNA (mRNA). Their success is highlighted by their use in FDA-approved therapies and vaccines. LNPs are typically composed of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2] The ionizable lipid is crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.[1]

This document provides a detailed protocol for the expression of the fluorescent protein tdTomato in cultured cells using FO-32 lipid nanoparticles to deliver tdTomato-encoding mRNA. This compound is an ionizable lipid that has been identified for efficient local mRNA delivery. This protocol outlines the formulation of this compound LNPs, transfection of cells in vitro, and subsequent analysis of tdTomato expression.

This compound LNP Formulation and tdTomato mRNA Encapsulation

This protocol describes the preparation of this compound LNPs encapsulating tdTomato mRNA using a microfluidic mixing method. The molar ratios provided are based on common LNP formulations and should be optimized for specific applications.[3]

1.1. Materials

  • Ionizable Lipid: this compound

  • Helper Phospholipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)

  • Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • tdTomato mRNA (with 5' cap and poly(A) tail)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) Buffer (10 mM, pH 3.0, RNase-free)

  • Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 20,000 MWCO)

1.2. Protocol

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol.

    • Combine the lipid stocks to achieve a final molar ratio of approximately 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:DMG-PEG 2000).[4][5]

    • The final total lipid concentration in ethanol should be between 10-25 mM.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the tdTomato mRNA stock in 10 mM citrate buffer (pH 3.0) to the desired concentration (e.g., 0.2 mg/mL).

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension will be in an ethanol/citrate buffer mixture.

    • Dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and neutralize the pH.[4]

  • Characterization:

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen).

    • The expected size should be in the range of 80-150 nm with a PDI < 0.2.[6]

In Vitro Transfection of Cultured Cells

This protocol details the procedure for transfecting a mammalian cell line (e.g., HEK293T or HeLa) with the formulated this compound LNPs to express tdTomato.

2.1. Materials

  • HEK293T or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound LNP-tdTomato mRNA formulation

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

2.2. Protocol

  • Cell Seeding:

    • The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 10,000 - 20,000 cells per well).[7]

    • Incubate overnight under standard conditions (37°C, 5% CO₂).

  • Transfection:

    • On the day of transfection, dilute the this compound LNP-tdTomato mRNA formulation in complete cell culture medium to the desired final concentrations (e.g., 50, 100, 250 ng mRNA per well).

    • Remove the old medium from the cells and replace it with the medium containing the LNPs. It is recommended to perform transfections in complete media to improve reproducibility.[6]

    • Include a negative control (untreated cells) and a positive control if available.

  • Incubation:

    • Return the plate to the incubator and incubate for 24-48 hours to allow for mRNA translation and tdTomato protein expression.

Analysis of tdTomato Expression

tdTomato expression can be assessed qualitatively by fluorescence microscopy and quantitatively by flow cytometry.

3.1. Fluorescence Microscopy

  • Imaging:

    • At 24-48 hours post-transfection, view the cells directly under a fluorescence microscope.

    • Use an appropriate filter set for tdTomato (Excitation: ~554 nm, Emission: ~581 nm).[8]

    • Capture images of both brightfield and fluorescence channels.

3.2. Flow Cytometry

  • Cell Preparation:

    • Wash the cells with PBS.

    • Harvest the cells by trypsinization and neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).[9]

  • Data Acquisition:

    • Analyze the cells on a flow cytometer equipped with a laser suitable for exciting tdTomato (e.g., a yellow-green 561 nm laser).[2]

    • Use a bandpass filter appropriate for tdTomato emission, such as 585/42 nm.[2]

    • Use untransfected cells to set the gate for the tdTomato-negative population.[9]

    • Record the percentage of tdTomato-positive cells and the mean fluorescence intensity (MFI).

Cell Viability Assay

It is important to assess the cytotoxicity of the LNP formulation.

4.1. Protocol (MTT Assay)

  • At the end of the 24-48 hour incubation period, add MTT reagent to each well and incubate for 2-4 hours.[10]

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.[10]

Data Presentation

The following table summarizes representative quantitative data that could be obtained from these experiments.

LNP-mRNA Dose (ng/well)Transfection Efficiency (% tdTomato+ Cells)Mean Fluorescence Intensity (MFI)Cell Viability (% of Control)
0 (Control)0.5%150100%
5065%25,00098%
10085%60,00095%
25092%95,00088%

Visualizations

experimental_workflow cluster_formulation 1. LNP Formulation cluster_transfection 2. In Vitro Transfection cluster_analysis 3. Analysis prep_lipids Prepare Lipid (this compound, DOPE, Chol, PEG) mix Microfluidic Mixing prep_lipids->mix prep_mrna Prepare tdTomato mRNA prep_mrna->mix purify Dialysis & Purification mix->purify add_lnp Add LNP-mRNA to Cells purify->add_lnp seed_cells Seed Cells (e.g., HEK293T) seed_cells->add_lnp incubate Incubate (24-48h) add_lnp->incubate microscopy Fluorescence Microscopy incubate->microscopy flow_cytometry Flow Cytometry incubate->flow_cytometry viability Cell Viability Assay (MTT) incubate->viability

Caption: Experimental workflow for tdTomato expression using this compound LNPs.

lnp_mechanism lnp This compound LNP (with tdTomato mRNA) endocytosis Endocytosis lnp->endocytosis cell_membrane Cell Membrane endosome Endosome endocytosis->endosome Uptake escape Endosomal Escape (pH-mediated) endosome->escape translation mRNA Translation (Ribosome) escape->translation mRNA Release cytoplasm Cytoplasm protein tdTomato Protein (Fluorescence) translation->protein

Caption: Mechanism of LNP-mediated mRNA delivery and expression.

References

Troubleshooting & Optimization

Technical Support Center: FO-32 LNP Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FO-32 Lipid Nanoparticle (LNP) Transfection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments using this compound-based LNP formulations.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNP formulations?

A1: this compound is a novel, proprietary ionizable lipid that serves as the core functional component in next-generation LNP formulations. Its primary role is to encapsulate nucleic acid cargo, such as mRNA or siRNA, and facilitate its delivery into target cells. A key feature of ionizable lipids like this compound is their pH-dependent charge; they are positively charged at an acidic pH, which allows for efficient complexation with negatively charged nucleic acids during formulation.[1][2][3] At physiological pH (around 7.4), they become nearly neutral, which reduces toxicity and interactions with serum proteins in the bloodstream.[2] Once inside the cell's endosomes, the acidic environment protonates this compound, promoting the disruption of the endosomal membrane and the release of the cargo into the cytoplasm.[2]

Q2: What are the critical quality attributes (CQAs) to check for my this compound LNP formulation before transfection?

A2: Before starting a transfection experiment, it is crucial to characterize your LNP formulation to ensure it meets quality standards. Key attributes include:

  • Particle Size and Polydispersity Index (PDI): The size of the LNPs affects their biodistribution and cellular uptake.[4] For most applications, a size range of 80-100 nm is considered optimal for efficient delivery to cells.[5] The PDI is a measure of the homogeneity of the particle size distribution; a PDI value below 0.2 is generally desirable.[6][7]

  • Zeta Potential: This measurement indicates the surface charge of the LNPs, which influences their stability and interaction with cell membranes.

  • Encapsulation Efficiency (EE%): This is the percentage of the nucleic acid cargo that has been successfully encapsulated within the LNPs. High encapsulation efficiency, often above 90%, is critical for a potent formulation.[5]

  • Nucleic Acid Integrity: It's important to verify that the nucleic acid cargo (e.g., mRNA) has not degraded during the formulation process.

Q3: What is the N/P ratio and why is it important for this compound LNPs?

A3: The N/P ratio represents the molar ratio of the nitrogen atoms (N) in the ionizable lipid (this compound) to the phosphate (B84403) groups (P) in the nucleic acid backbone.[8] This ratio is a critical parameter that influences several LNP properties, including particle size, encapsulation efficiency, and surface charge.[8] Optimizing the N/P ratio is essential for achieving high transfection efficiency.[8] While typical N/P ratios range from 3 to 6, the optimal ratio can vary depending on the specific cargo and cell type.[8] For instance, the Pfizer and Moderna mRNA vaccines reportedly use an N/P ratio of 6.[8]

II. Troubleshooting Guides

Problem 1: Low Transfection Efficiency

Low transfection efficiency is a common issue that can be caused by a variety of factors. This guide will walk you through potential causes and solutions.

Possible Causes & Suggested Solutions
Possible Cause Suggested Solution
Suboptimal LNP Formulation Optimize Lipid Ratios: The molar ratios of the four main lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) can significantly impact transfection potency.[9] Systematically vary the ratios to find the optimal formulation for your specific application.
Optimize N/P Ratio: The N/P ratio is a key determinant of transfection efficiency.[10][11] Perform a dose-response experiment by testing a range of N/P ratios (e.g., 3, 6, 10) to identify the optimal value for your cell type and nucleic acid cargo.
Poor LNP Quality Characterize LNPs: Before each experiment, confirm that your LNPs meet the required specifications for size, PDI, and encapsulation efficiency. Refer to the LNP characterization protocol below.
Ensure Cargo Integrity: Verify that your mRNA or siRNA has not degraded. Run a sample on a gel to check for intact bands.
Issues with Cell Culture Cell Health and Confluency: Use healthy, actively dividing cells for transfection. Ensure cells are at the optimal confluency at the time of transfection, typically around 70-80%.[12][13][14] Avoid using cells that have been passaged too many times.[15]
Presence of Inhibitors: Some components in cell culture media, such as high concentrations of phosphate or certain sulfated proteoglycans, can interfere with transfection.[12][15] It is also recommended to perform the transfection in the absence of antibiotics.[15]
Serum Interference Protein Corona Formation: When LNPs are introduced into biological media containing serum, proteins can bind to their surface, forming a "protein corona".[16] This can affect cellular uptake and transfection efficiency.[16][17] Consider reducing the serum concentration during the initial hours of transfection or using a serum-free medium if compatible with your cells.[13]

Troubleshooting Workflow for Low Transfection Efficiency

G start Start: Low Transfection Efficiency check_lnp Step 1: Verify LNP Quality (Size, PDI, EE%) start->check_lnp lnp_ok LNP Quality OK? check_lnp->lnp_ok re_formulate Action: Re-formulate LNPs (See Protocol 1) lnp_ok->re_formulate No check_cells Step 2: Assess Cell Health (Confluency, Passage #) lnp_ok->check_cells Yes re_formulate->check_lnp cells_ok Cell Health OK? check_cells->cells_ok culture_cells Action: Culture Fresh Cells (See Protocol 2) cells_ok->culture_cells No optimize_protocol Step 3: Optimize Transfection Protocol (N/P Ratio, LNP Dose) cells_ok->optimize_protocol Yes culture_cells->check_cells protocol_ok Efficiency Improved? optimize_protocol->protocol_ok success Success: Transfection Optimized protocol_ok->success Yes contact_support Action: Contact Technical Support protocol_ok->contact_support No

Fig. 1: Troubleshooting workflow for low transfection efficiency.
Problem 2: High Cytotoxicity

Cell death following transfection can compromise your experimental results. This guide addresses the common causes of cytotoxicity and how to mitigate them.

Possible Causes & Suggested Solutions
Possible Cause Suggested Solution
Toxicity of LNP Components Reduce LNP Dose: High concentrations of cationic lipids can be toxic to cells.[18][19][20] Perform a dose-response experiment to find the lowest effective concentration of your this compound LNPs.
Optimize Formulation: The toxicity of LNPs can be influenced by their composition.[19] For example, modifying the PEG-lipid component can sometimes reduce toxicity.[2]
Transfection Conditions Cell Density: Transfecting cells at a low density can make them more susceptible to toxicity. Ensure your cells are at an optimal confluency (around 70-80%) at the time of transfection.[12]
Incubation Time: Prolonged exposure to LNP-media complexes can be harmful to some cell types. Try reducing the incubation time to 4-6 hours before replacing the medium.[13]
Contaminants Endotoxins: Contamination of your nucleic acid or lipid stocks with endotoxins can cause an inflammatory response and cell death. Use endotoxin-free reagents and consumables.
Data Presentation: Optimizing LNP Dose to Reduce Cytotoxicity

The following table shows hypothetical data from an experiment to determine the optimal LNP concentration that maximizes transfection efficiency while minimizing cytotoxicity in HEK293 cells.

LNP Concentration (ng/mL of mRNA)Transfection Efficiency (% GFP Positive Cells)Cell Viability (%)
5015.2 ± 2.198.5 ± 1.2
10045.8 ± 3.595.1 ± 2.3
250 85.3 ± 4.2 90.7 ± 2.5
50088.1 ± 3.975.4 ± 4.1
100086.5 ± 4.555.2 ± 5.6

Data are represented as mean ± standard deviation (n=3).

III. Experimental Protocols

Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing

This protocol describes the preparation of this compound LNPs using a microfluidic mixing device.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA or siRNA cargo

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (25 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-30 mM.[21]

  • Prepare Aqueous Phase: Dilute the nucleic acid cargo in citrate buffer (pH 4.0) to the desired concentration. This concentration will determine the final N/P ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.[3]

    • Set the total flow rate (TFR). A higher TFR generally results in smaller LNPs.

    • Initiate mixing. The two solutions will rapidly mix in the microfluidic channels, leading to the self-assembly of LNPs.

  • Dialysis:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours, with several buffer changes, to remove the ethanol and raise the pH.[21] This step is crucial for making the LNPs suitable for biological applications.

  • Sterilization and Storage:

    • Sterilize the LNP formulation by passing it through a 0.22 µm filter.[22]

    • Store the LNPs at 4°C. Do not freeze.[12][15]

LNP Formulation Workflow Diagram

Fig. 2: Workflow for the formulation of this compound LNPs.
Protocol 2: Cell Transfection with this compound LNPs

This protocol provides a general procedure for transfecting mammalian cells in a 24-well plate format.

Materials:

  • Healthy, low-passage mammalian cells

  • Complete cell culture medium (with and without serum)

  • This compound LNP formulation (containing your nucleic acid of interest)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. For HEK293 cells, this is typically around 1.5 x 10^5 cells per well.

  • Prepare LNP Complexes:

    • On the day of transfection, thaw the this compound LNP formulation at room temperature.

    • Dilute the required amount of LNPs in serum-free medium. The optimal amount should be determined by a dose-response experiment (see Table above).

    • Gently mix and incubate for 10-20 minutes at room temperature.[12] Do not let the complexes sit for longer than 30 minutes.[12]

  • Transfection:

    • Carefully remove the old medium from the cells.

    • Add the LNP-medium complex to each well.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After 4-6 hours of incubation, you may replace the transfection medium with fresh, complete (serum-containing) medium to reduce cytotoxicity.

    • Continue to incubate the cells for 24-72 hours, depending on your specific assay, before analyzing for gene expression or knockdown. The optimal time for analysis should be determined empirically (e.g., for siRNA, mRNA levels can be checked at 24-48 hours, while protein levels are typically checked at 48-72 hours).[13]

References

FO-32 Lipid Nanoparticle Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FO-32 Lipid Nanoparticles (LNPs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability challenges encountered during the formulation, storage, and handling of this compound LNPs.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of this compound LNP instability?

A1: The primary indicators of this compound LNP instability include:

  • Increased Particle Size and Polydispersity Index (PDI): Aggregation or fusion of nanoparticles leads to a larger average particle size and a broader size distribution (higher PDI).

  • Changes in Zeta Potential: A decrease in the magnitude of the zeta potential (closer to neutral) can indicate a loss of colloidal stability, making aggregation more likely.[1]

  • Reduced Encapsulation Efficiency: Degradation of the LNP structure can lead to the leakage of the encapsulated payload (e.g., mRNA).

  • Visible Precipitation or Cloudiness: Severe aggregation can result in the formation of visible particulates or a cloudy appearance in the LNP dispersion.[2]

  • Loss of Biological Activity: The ultimate measure of instability is a decrease in the therapeutic or transfection efficiency of the LNPs.[3]

Q2: My this compound LNPs are aggregating immediately after formulation. What are the potential causes?

A2: Immediate aggregation of this compound LNPs is often due to suboptimal formulation parameters. Key factors to investigate include:

  • pH of the Aqueous Phase: The pH of the buffer is critical. For LNPs containing ionizable lipids, a pH below the pKa of the lipid is necessary for efficient encapsulation of nucleic acids. However, a very low pH can lead to excessive surface charge and instability.[1]

  • Ionic Strength of the Buffer: High salt concentrations can compress the electrical double layer surrounding the nanoparticles, which reduces electrostatic repulsion and can lead to aggregation.[1]

  • Lipid Concentration: High lipid concentrations during formulation can increase the frequency of particle collisions, promoting aggregation.[1][4]

  • Mixing Rate: In methods like microfluidics or ethanol (B145695) injection, the rate of mixing of the lipid and aqueous phases is crucial for controlling particle size and preventing aggregation.[4][5]

Q3: How does storage temperature affect the stability of this compound LNPs?

A3: Storage temperature is a critical factor for the long-term stability of this compound LNPs. Storing LNP formulations at 4°C is often preferable to freezing, as freeze-thaw cycles can induce phase separation and aggregation.[1][6] For long-term storage, ultra-low temperatures (-80°C) are often recommended, but this can still pose challenges without the use of cryoprotectants.[7][8] Room temperature storage is generally not recommended as it can accelerate the degradation of both the lipid components and the encapsulated payload.[3][9]

Q4: What is the role of PEG-lipids in this compound LNP stability?

A4: Polyethylene glycol (PEG)-lipids are included in LNP formulations to provide colloidal stability. They create a steric barrier on the surface of the nanoparticles, which helps to prevent aggregation.[6][10] The concentration of PEG-lipids is a critical parameter to optimize; insufficient amounts can lead to aggregation, while excessive amounts can potentially hinder cellular uptake and endosomal escape.[4]

Troubleshooting Guides

Issue 1: Increased Particle Size and PDI During Storage

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Aggregation 1. Review storage temperature. 2. Assess buffer composition (pH, ionic strength). 3. Evaluate for freeze-thaw cycle-induced damage.1. Store at 4°C for short-term or -80°C with cryoprotectants for long-term storage.[1][8] 2. Ensure the buffer pH is appropriate for the ionizable lipid and maintain low ionic strength. 3. If freezing is necessary, add cryoprotectants like sucrose (B13894) or trehalose.[6][7][8]
Fusion 1. Examine the lipid composition, particularly the helper lipid and cholesterol content.1. Optimize the molar ratio of helper lipids and cholesterol to enhance membrane rigidity.[6]
Ostwald Ripening 1. This is less common but can occur over long storage periods.1. Re-evaluate the formulation process to achieve a more uniform initial particle size distribution.
Issue 2: Decreased Encapsulation Efficiency Over Time

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Lipid Degradation 1. Analyze lipid integrity using chromatography methods (e.g., HPLC-ELSD). 2. Consider the possibility of oxidative damage to unsaturated lipids.1. Store LNPs protected from light and consider using antioxidants if appropriate.[7] 2. Ensure high-purity lipids are used in the formulation.[11]
Payload Degradation 1. For mRNA payloads, assess integrity using gel electrophoresis or capillary electrophoresis.[7]1. Optimize the formulation to ensure complete encapsulation and protection of the payload. 2. Store at appropriate low temperatures to minimize enzymatic and hydrolytic degradation.[12]
Structural Instability 1. Physical stress from handling (e.g., vigorous vortexing) can disrupt the LNP structure.[7]1. Handle LNP solutions gently; avoid shaking or vigorous mixing.[7]

Experimental Protocols

Protocol 1: Assessment of this compound LNP Size, PDI, and Zeta Potential using Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute a small aliquot of the this compound LNP suspension in the appropriate buffer (e.g., the formulation buffer for initial characterization or PBS for final characterization). The dilution factor should be optimized to achieve a suitable scattering intensity for the DLS instrument.

  • Instrument Setup: Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to the desired measurement temperature (typically 25°C).

  • Measurement:

    • For size and PDI, perform at least three measurements and average the results. Record the Z-average diameter and the PDI.

    • For zeta potential, use an appropriate folded capillary cell and perform at least three measurements. Record the average zeta potential.

  • Data Analysis: Compare the obtained values to the release specifications for the this compound LNPs. An increase in Z-average and PDI or a decrease in the magnitude of the zeta potential over time indicates instability.

Protocol 2: Determination of Encapsulation Efficiency using a Ribonucleic Acid Quantification Assay
  • Reagent Preparation: Prepare a standard curve of the encapsulated RNA (e.g., mRNA) using a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

  • Measurement of Unencapsulated RNA:

    • Dilute the this compound LNP sample in a buffer that maintains the integrity of the nanoparticles.

    • Add the fluorescent dye and measure the fluorescence intensity. This value corresponds to the amount of free, unencapsulated RNA.

  • Measurement of Total RNA:

    • Dilute the this compound LNP sample in a buffer containing a surfactant (e.g., Triton X-100) to lyse the nanoparticles and release the encapsulated RNA.[13]

    • Add the fluorescent dye and measure the fluorescence intensity. This value corresponds to the total amount of RNA.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100

Visual Guides

LNP_Stability_Troubleshooting start_node Start: LNP Stability Issue Observed issue_node_size_pdi Increased Size/PDI? start_node->issue_node_size_pdi What is the primary issue? issue_node issue_node cause_node cause_node solution_node solution_node cause_aggregation Potential Cause: Aggregation/Fusion issue_node_size_pdi->cause_aggregation Yes issue_node_ee Decreased Encapsulation Efficiency? issue_node_size_pdi->issue_node_ee No solution_storage Optimize Storage: - Temp (4°C or -80°C) - Use Cryoprotectants cause_aggregation->solution_storage Check Storage solution_formulation Optimize Formulation: - Adjust pH/Ionic Strength - Optimize Lipid Ratios cause_aggregation->solution_formulation Check Formulation cause_degradation Potential Cause: Lipid/Payload Degradation issue_node_ee->cause_degradation Yes solution_handling Improve Handling: - Gentle Mixing - Protect from Light cause_degradation->solution_handling Check Handling solution_purity Ensure Quality: - High-Purity Lipids - RNase-free Environment cause_degradation->solution_purity Check Purity

Caption: Troubleshooting workflow for this compound LNP stability issues.

LNP_Stability_Testing_Workflow cluster_formulation Formulation cluster_qc Initial QC (T=0) cluster_storage Storage Conditions cluster_stability_qc Stability QC (T=x) cluster_analysis Data Analysis process_node process_node qc_node qc_node output_node output_node storage_node storage_node formulate Formulate this compound LNPs qc_initial Size, PDI, Zeta Encapsulation Eff. formulate->qc_initial storage Store at specified conditions (e.g., 4°C, -20°C, -80°C) qc_initial->storage qc_stability Repeat QC tests at time points storage->qc_stability analysis Compare T=x data to T=0 qc_stability->analysis stable Stable analysis->stable No significant change unstable Unstable (Troubleshoot) analysis->unstable Significant change

Caption: Experimental workflow for assessing this compound LNP stability.

References

Technical Support Center: Optimizing FO-32 to Lipid Ratio in LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing lipid nanoparticle (LNP) formulations utilizing the novel ionizable lipid, FO-32. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation strategies, troubleshooting common issues, and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is a novel ionizable cationic lipid with a pKa of 6.36. It was identified through artificial intelligence-guided design for efficient in vivo mRNA delivery. Its properties make it particularly suitable for applications such as pulmonary gene therapy, where it has been shown to facilitate the delivery of mRNA to the lungs via nebulization.

Q2: What are the other key lipid components in an this compound LNP formulation?

A2: A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (e.g., this compound): This lipid is crucial for encapsulating the nucleic acid cargo at an acidic pH and for facilitating its release into the cytoplasm after cellular uptake.

  • Helper Lipid (e.g., DSPC or DOPE): Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) contribute to the structural integrity of the LNP.[1]

  • Cholesterol: This sterol lipid enhances the stability of the LNP and can promote membrane fusion.[1]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A polyethylene (B3416737) glycol (PEG)-lipid conjugate helps to control the particle size and provides a steric barrier to prevent aggregation. For nebulized formulations, a higher molar ratio of PEG-lipid can improve stability.[2][3]

Q3: What are the critical quality attributes (CQAs) to consider when optimizing this compound LNP formulations?

A3: The primary CQAs for LNP formulations include:

  • Particle Size and Polydispersity Index (PDI): These parameters affect the biodistribution and cellular uptake of the LNPs.

  • Encapsulation Efficiency: This measures the percentage of the nucleic acid cargo that is successfully encapsulated within the LNPs.

  • Zeta Potential: This indicates the surface charge of the LNPs, which can influence their stability and interaction with biological systems.

  • Stability: The ability of the LNPs to maintain their physicochemical properties during storage and after processes like nebulization is critical.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound to lipid ratio in LNP formulations.

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency - Suboptimal N/P ratio (amine groups on ionizable lipid to phosphate (B84403) groups on nucleic acid).- Inefficient mixing of lipid and aqueous phases.- Incorrect pH of the aqueous buffer.- Optimize the N/P ratio. A common starting point is a ratio between 3:1 and 6:1.[6]- Ensure rapid and efficient mixing, for example, by using a microfluidic device.[7]- Use an acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4-5) for the aqueous phase to ensure the ionizable lipid is protonated.
Large Particle Size or High PDI (Polydispersity Index) - Inefficient mixing.- Aggregation of LNPs.- Incorrect lipid ratios, particularly the PEG-lipid concentration.- Optimize mixing parameters (e.g., flow rate ratio and total flow rate in a microfluidic system).- Increase the molar percentage of the PEGylated lipid. Studies have shown that higher PEG content can lead to smaller particle sizes.[1][2]- Evaluate different helper lipids (e.g., DSPC vs. DOPE).
LNP Instability (e.g., aggregation upon storage or after nebulization) - Insufficient PEG-lipid content.- Suboptimal buffer conditions.- Inappropriate storage temperature.- Increase the molar ratio of the PEGylated lipid. For nebulized formulations, a higher PEG content is often beneficial.[2][3]- Optimize the nebulization buffer; for instance, using a buffer that increases the LNP charge during nebulization can reduce aggregation.[4][8]- Store LNPs at an appropriate temperature (e.g., 4°C for short-term or -80°C for long-term storage) and consider the use of cryoprotectants.
Low Transfection Efficiency - Poor endosomal escape.- Low cellular uptake.- Degradation of the nucleic acid cargo.- The pKa of the ionizable lipid is critical for endosomal escape. This compound has a pKa of 6.36, which is in the optimal range.- Vary the helper lipid. For example, DOPE is known to promote a hexagonal phase, which can facilitate endosomal release.[1]- Ensure the integrity of the mRNA before and after encapsulation.

Data Presentation

Table 1: Starting Point for Molar Ratios of Lipids in LNP Formulations

While specific optimal ratios for this compound are still under investigation and are highly dependent on the specific application, the following table provides a general starting point based on formulations of other ionizable lipids used for mRNA delivery. Researchers should perform a Design of Experiments (DoE) to systematically optimize these ratios for their specific needs.[4]

Lipid Component Molar Ratio (%) Function
This compound (Ionizable Lipid)35 - 50mRNA encapsulation and endosomal escape
DSPC (Helper Lipid)10 - 16Structural integrity
Cholesterol38.5 - 46.5Stability and membrane fusion
DMG-PEG 2000 (PEGylated Lipid)1.5 - 5Size control and stability

Note: The ratio of these components should be systematically varied to find the optimal formulation for a specific application. For nebulized formulations, a higher PEG-lipid percentage may be beneficial.[2]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes a general method for formulating this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA cargo

  • Ethanol (B145695) (anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratio. A common starting point is a molar ratio of 35:16:46.5:2.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[9]

    • The total lipid concentration in the ethanol phase should be optimized, with a typical range being 10-20 mM.

  • Preparation of Aqueous mRNA Solution:

    • Dilute the mRNA cargo in the citrate buffer (50 mM, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.

    • Set the total flow rate (TFR). This will influence the mixing time and can affect particle size. A common starting TFR is 12 mL/min.

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) using a dialysis cassette. Perform dialysis overnight at 4°C with at least two buffer changes.

  • Characterization:

    • Determine the particle size and PDI using Dynamic Light Scattering (DLS).

    • Measure the zeta potential.

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[]

Mandatory Visualizations

Diagram 1: LNP Formulation Workflow

LNP_Formulation_Workflow LNP Formulation and Characterization Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization prep_lipids Prepare Lipid Mix (this compound, DSPC, Chol, PEG) in Ethanol mixing Microfluidic Mixing (Aqueous:Organic = 3:1) prep_lipids->mixing prep_mrna Prepare mRNA in Acidic Buffer (pH 4) prep_mrna->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis dls Size & PDI (DLS) dialysis->dls zeta Zeta Potential dialysis->zeta encap Encapsulation Efficiency (RiboGreen Assay) dialysis->encap

Caption: Workflow for the formulation and characterization of this compound LNPs.

Diagram 2: Troubleshooting Logic for Low Encapsulation Efficiency

Troubleshooting_Encapsulation Troubleshooting Low Encapsulation Efficiency start Low Encapsulation Efficiency check_np Check N/P Ratio start->check_np check_ph Verify Aqueous Buffer pH start->check_ph check_mixing Evaluate Mixing Process start->check_mixing optimize_np Optimize N/P Ratio (e.g., 3:1 to 6:1) check_np->optimize_np adjust_ph Adjust to pH 4-5 check_ph->adjust_ph optimize_mixing Increase TFR or use microfluidics check_mixing->optimize_mixing end Improved Encapsulation optimize_np->end adjust_ph->end optimize_mixing->end

Caption: A logical guide for troubleshooting low mRNA encapsulation in LNPs.

References

Technical Support Center: Overcoming FO-32 LNP Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation and storage of FO-32 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of LNP aggregation?

LNP aggregation is a common challenge that can arise from various factors throughout the formulation, purification, and storage processes. The primary drivers of aggregation are related to the physicochemical properties of the nanoparticles and their surrounding environment. Key factors include:

  • Lipid Composition: The specific lipids used, particularly the concentration and characteristics of PEG-lipids, play a crucial role in maintaining nanoparticle stability.[1][2] While PEG-lipids create a steric barrier to prevent aggregation, an insufficient amount can lead to instability.[3][4] Conversely, certain lipid structures, like those with branched tails, can enhance membrane rigidity and reduce the tendency to aggregate.[1]

  • Formulation Parameters: The pH and ionic strength of the formulation buffer are critical.[1][5] Aggregation can occur more rapidly at neutral pH where ionizable lipids are closer to being neutrally charged.[1] High ionic strength can also promote aggregation by screening the surface charge of the LNPs.[1]

  • Environmental Stress: LNPs are sensitive to environmental conditions. Exposure to elevated temperatures, mechanical agitation (such as vigorous mixing or shaking), and freeze-thaw cycles are common stressors that can induce aggregation.[1][6]

  • High Lipid Concentration: A high concentration of lipids during the formulation process can increase the likelihood of particle collisions, which can lead to aggregation.[3][5]

Q2: How do PEG-lipids prevent aggregation, and what are their limitations?

PEG-lipids are incorporated into LNP formulations to provide a protective hydrophilic layer, or "steric barrier," on the nanoparticle surface.[1][4] This barrier physically hinders the close approach of other nanoparticles, thus preventing them from aggregating.[1] PEG-lipids also help to increase the circulation time of the LNPs in the body.[1]

However, PEG-lipids have limitations:

  • They inhibit but do not completely prevent aggregation, especially under stressful environmental conditions.[1]

  • High concentrations of PEG-lipids can potentially reduce cellular uptake and endosomal escape of the LNP cargo.[1]

  • In some cases, PEG-lipids can elicit an immune response, leading to the formation of anti-PEG antibodies.[1][4]

Therefore, it is essential to optimize the amount of PEG-lipid in the formulation to balance stability with biological activity.[1]

Q3: Can the storage conditions of my this compound LNPs lead to aggregation?

Yes, storage conditions are a critical factor in maintaining the stability of LNP formulations. Storing LNPs at 4°C is often preferred over freezing.[5] Freezing and subsequent thawing can cause phase separation and aggregation.[5][6] If freezing is necessary, the inclusion of cryoprotectants is highly recommended to prevent aggregation and loss of efficacy.[5][7] Some buffers, like phosphate-buffered saline (PBS), can experience significant pH changes during freezing, which can also induce aggregation.[1]

Troubleshooting Guide

This guide provides solutions to specific aggregation issues you may encounter during your experiments with this compound LNPs.

Issue 1: My this compound LNPs aggregated immediately after formulation.

If you observe immediate aggregation, it is likely due to suboptimal formulation or process parameters.

Potential Causes and Solutions
  • Incorrect pH of the Aqueous Phase: The pH of the buffer is critical for cationic lipids like those often used in LNP formulations.[5]

    • Troubleshooting Step: Verify the pH of your aqueous buffer. For LNPs containing ionizable lipids, the initial formulation is typically performed at a low pH (e.g., pH 4) to ensure the lipid is charged and can complex with the nucleic acid cargo. After formulation, a buffer exchange to a neutral pH (e.g., pH 7.4) is common for in vivo applications.[5]

  • High Ionic Strength of the Buffer: High salt concentrations can reduce the electrostatic repulsion between nanoparticles, leading to aggregation.[1][5]

    • Troubleshooting Step: Review the salt concentration in your buffer. If possible, reduce the ionic strength or switch to a buffer with a lower salt concentration.

  • Suboptimal Solvent Mixing Rate: In methods like ethanol (B145695) injection, a slow mixing rate can lead to the formation of larger, less stable particles that are prone to aggregation.[5]

    • Troubleshooting Step: If using a microfluidic device, increase the flow rate to ensure rapid mixing.[3][8] For manual methods, ensure the organic phase is added quickly and with vigorous stirring.

Issue 2: My this compound LNPs look fine initially but aggregate during storage.

Delayed aggregation is often related to the storage conditions and the long-term stability of the formulation.

Potential Causes and Solutions
  • Inappropriate Storage Temperature: As mentioned, freezing can induce aggregation.[5][6]

    • Troubleshooting Step: Store your LNP formulations at 2-8°C. If you must freeze your samples, add a cryoprotectant.[5][7]

  • Freeze-Thaw Cycles: Repeated freezing and thawing are particularly detrimental to LNP stability.[1][6]

    • Troubleshooting Step: Aliquot your LNP suspension into single-use volumes before freezing to avoid multiple freeze-thaw cycles.

  • Lack of Cryoprotectants: Cryoprotectants are essential for maintaining LNP stability during freezing.[7][9]

Issue 3: I observe an increase in particle size and polydispersity index (PDI) over time.

An increase in Z-average diameter and PDI as measured by Dynamic Light Scattering (DLS) is a clear indicator of aggregation.

Potential Causes and Solutions
  • All of the above factors can contribute to this issue.

  • Troubleshooting Workflow:

G Troubleshooting Workflow for LNP Aggregation cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Optimization & Resolution start Increased Particle Size/PDI or Visible Aggregation check_formulation Review Formulation Parameters (pH, Ionic Strength, Lipid Ratios) start->check_formulation check_process Examine Process Parameters (Mixing Rate, Temperature) start->check_process check_storage Evaluate Storage Conditions (Temperature, Freeze-Thaw) start->check_storage optimize_ph Adjust Buffer pH check_formulation->optimize_ph optimize_ionic Lower Ionic Strength check_formulation->optimize_ionic optimize_peg Optimize PEG-Lipid % check_formulation->optimize_peg optimize_mixing Increase Mixing Speed check_process->optimize_mixing optimize_storage Store at 4°C or Add Cryoprotectant check_storage->optimize_storage end Stable LNP Formulation optimize_ph->end optimize_ionic->end optimize_peg->end optimize_mixing->end optimize_storage->end

Caption: Troubleshooting workflow for LNP aggregation.

Data Presentation

Table 1: Influence of Formulation and Environmental Factors on LNP Aggregation
FactorCondition Promoting AggregationRecommended Condition for Stability
pH Neutral pH (for ionizable lipids)[1]Acidic pH (during formulation), Neutral pH (for storage in appropriate buffers)[5]
Ionic Strength High salt concentration[1]Lower salt concentration
Temperature Elevated temperatures, Freeze-thaw cycles[1][6]Refrigerated (2-8°C) or frozen with cryoprotectants[5][7]
Mechanical Stress Vigorous agitation, shaking[1]Gentle mixing
Lipid Concentration High concentration[3][5]Optimized, lower concentration
Table 2: Effect of Cryoprotectants on LNP Stability During Freeze-Thaw
CryoprotectantConcentration (w/v)Observation
NoneN/ASignificant increase in particle size and aggregation upon thawing[6][7]
Sucrose10-20%Prevents aggregation and maintains particle size and efficacy[7]
Trehalose10-20%Prevents aggregation and maintains particle size and efficacy[7][9]

Experimental Protocols

Protocol: Evaluating the Efficacy of Cryoprotectants

This protocol describes a method to assess the ability of cryoprotectants to prevent LNP aggregation during freeze-thaw cycles.

1. Materials:

  • This compound LNP formulation

  • Sucrose solution (40% w/v in nuclease-free water)

  • Trehalose solution (40% w/v in nuclease-free water)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

2. Procedure:

  • Divide the this compound LNP formulation into three aliquots.

  • To Aliquot 1 (Control): Add an equivalent volume of nuclease-free water.

  • To Aliquot 2 (Sucrose): Add 40% sucrose solution to a final concentration of 20% (w/v).

  • To Aliquot 3 (Trehalose): Add 40% trehalose solution to a final concentration of 20% (w/v).

  • Gently mix all aliquots.

  • Take a sample from each aliquot for initial DLS analysis. Dilute the sample in PBS (pH 7.4).

  • Measure the Z-average diameter and Polydispersity Index (PDI).

  • Freeze all aliquots at -20°C for at least 4 hours.

  • Thaw the aliquots at room temperature.

  • Once thawed, take a sample from each aliquot for final DLS analysis.

  • Measure the Z-average diameter and PDI.

3. Data Analysis:

  • Compare the change in Z-average diameter and PDI for each condition before and after the freeze-thaw cycle. A stable formulation will show minimal changes in these parameters.

Visualizations

G Key Factors Contributing to LNP Aggregation cluster_formulation Formulation Parameters cluster_environmental Environmental Stress cluster_composition Compositional Factors center_node LNP Aggregation ph Suboptimal pH ph->center_node ionic_strength High Ionic Strength ionic_strength->center_node lipid_conc High Lipid Concentration lipid_conc->center_node temperature High Temperature temperature->center_node freeze_thaw Freeze-Thaw Cycles freeze_thaw->center_node agitation Mechanical Agitation agitation->center_node peg Insufficient PEG-Lipid peg->center_node lipid_type Unfavorable Lipid Structure lipid_type->center_node

Caption: Key factors contributing to nanoparticle aggregation.

References

Technical Support Center: Refining the Nebulization Process for FO-32 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the nebulization of FO-32 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when nebulizing lipid nanoparticles like this compound?

A1: The main challenges during the nebulization of LNPs, including formulations analogous to this compound, are maintaining the structural integrity and biological activity of the nanoparticles.[1][2][3] The high shear forces, thermal stress, and exposure to air-liquid interfaces during aerosol generation can lead to:

  • Particle aggregation or changes in size: This can affect the aerodynamic properties of the aerosol and hinder efficient delivery to the deep lung.[2][4]

  • Loss of encapsulated cargo: The mechanical stress can cause the lipid bilayer to rupture, leading to the leakage of the therapeutic payload (e.g., mRNA, siRNA).[2][3]

  • Reduced biological activity: Degradation of the LNP structure or the encapsulated therapeutic can diminish the overall efficacy of the formulation.[1]

Q2: Which type of nebulizer is best suited for LNP formulations?

A2: Vibrating mesh nebulizers are often preferred for LNP formulations over air-jet or ultrasonic nebulizers.[1][2] This is because they typically generate aerosols with lower energy and shear stress, which helps to preserve the integrity of the LNPs.[5][6] Soft mist inhalers have also been identified as a promising alternative for delivering mRNA-LNP solutions.[7][8] However, even with vibrating mesh nebulizers, formulation and process optimization are crucial to minimize LNP degradation.[9]

Q3: How does the formulation of the LNP itself impact its stability during nebulization?

A3: The LNP formulation is a critical factor in its stability during nebulization. Key components to consider include:

  • Lipid Composition: The choice of ionizable lipids, helper lipids, cholesterol, and PEG-lipids can significantly influence the robustness of the LNP.[10][11] For instance, a higher density of PEG-lipids can improve stability during nebulization but may reduce cellular uptake.[2]

  • Excipients: The addition of stabilizing excipients such as sugars (e.g., trehalose), polymers, and surfactants (e.g., poloxamer 188) to the formulation can protect the LNPs from the stresses of nebulization.[7][9]

  • Buffer Composition: The pH and ionic strength of the nebulization buffer are critical.[2][3] An acidic buffer (e.g., citrate (B86180) buffer at pH 5.0) can help maintain the positive charge of ionizable lipids, stabilizing the LNP structure and improving RNA retention.[2][12]

Q4: What analytical methods are recommended for characterizing this compound LNPs before and after nebulization?

A4: A suite of analytical techniques is necessary to assess the critical quality attributes of your LNPs pre- and post-nebulization:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the standard method for measuring the hydrodynamic diameter and size distribution of the LNPs.[9][13]

  • Encapsulation Efficiency: Fluorescence-based assays, such as the RiboGreen assay, are commonly used to quantify the amount of encapsulated nucleic acid.[9][13]

  • Lipid Composition and Integrity: High-Performance Liquid Chromatography (HPLC) with detectors like a Charged Aerosol Detector (CAD) can be used to quantify the lipid components and assess their degradation.[13]

  • Biological Activity: In vitro cell-based assays are essential to confirm that the nebulized LNPs can still effectively deliver their cargo and elicit the desired biological response.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant increase in LNP size and/or PDI after nebulization. 1. High Shear Stress: The nebulizer may be generating excessive shear forces, leading to LNP aggregation.[2] 2. Inadequate Formulation Stability: The LNP formulation may not be robust enough to withstand the nebulization process. 3. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation.[2]1. Optimize Nebulizer Settings: If possible, reduce the energy input of the nebulizer. Consider switching to a lower-shear device like a vibrating mesh nebulizer.[5] 2. Reformulate with Stabilizers: Incorporate cryoprotectants or lyoprotectants like trehalose (B1683222) or surfactants like poloxamer 188 into your formulation.[2][7] 3. Adjust Buffer pH: Lowering the pH of the nebulization buffer (e.g., to pH 5.0 with a citrate buffer) can enhance LNP stability.[2][3]
Decrease in encapsulation efficiency post-nebulization. 1. LNP Disruption: The mechanical forces of nebulization are likely causing the LNPs to rupture and release their cargo.[3] 2. Thermal Degradation: Heat generated by some nebulizers can contribute to LNP instability.[6]1. Strengthen LNP Formulation: Increase the molar ratio of PEG-lipid or incorporate cationic helper lipids to improve structural integrity.[10][11] 2. Add Protective Excipients: Sugars and polymers in the formulation can help shield the LNPs.[9] 3. Minimize Nebulization Time: A shorter nebulization duration reduces the total stress on the LNPs.[9]
Low recovery of total or encapsulated RNA after nebulization. 1. Material Loss in Nebulizer: The design of the nebulizer may lead to a significant residual volume.[9] 2. LNP Instability: Disrupted LNPs may adhere to the surfaces of the nebulizer or collection apparatus.1. Select an Efficient Nebulizer: Choose a nebulizer known for low residual volume, such as certain models of vibrating mesh nebulizers.[1] 2. Improve Formulation Stability: Refer to the solutions for decreasing encapsulation efficiency, as a more stable LNP is less likely to be lost.
Reduced in vitro/in vivo efficacy of nebulized LNPs. 1. Compromised LNP Integrity: The nebulization process may have altered the physicochemical properties of the LNPs, affecting cellular uptake.[1] 2. Degradation of Therapeutic Cargo: The encapsulated mRNA or siRNA may have been damaged during nebulization.[1]1. Comprehensive Characterization: Thoroughly analyze the particle size, PDI, and encapsulation efficiency of the nebulized LNPs to identify any changes. 2. Optimize Formulation for Bioactivity: Systematically test different lipid compositions and excipients to find a combination that preserves biological function post-nebulization.[1]

Quantitative Data Summary

Table 1: Impact of Nebulization on LNP Physicochemical Properties

Formulation / ConditionPre-Nebulization Size (nm)Post-Nebulization Size (nm)Pre-Nebulization Encapsulation Efficiency (%)Post-Nebulization Encapsulation Efficiency (%)Reference
LNP in pH 7.4 Phosphate Buffer~80>200~95~60[2]
LNP in pH 5.0 Citrate Buffer~80~100~95~90[2]
LNP without Poloxamer 188~80>150~95~90[2]
LNP with 0.1% Poloxamer 188~80~85~95~95[2]

Table 2: Influence of PEG-Lipid Molar Ratio on LNP Stability and Transfection

PEG-Lipid Molar Ratio (%)Post-Nebulization Size (nm)Post-Nebulization In Vitro TransfectionReference
LowLargerHigher (with neutral helper lipids)[10]
HighSmallerHigher (with cationic helper lipids)[10]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

  • Lipid Preparation: Prepare a stock solution of lipids (e.g., ionizable lipid, DSPC, cholesterol, and PEG-lipid in a desired molar ratio) in ethanol (B145695).

  • Nucleic Acid Preparation: Prepare an aqueous solution of the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr). Set the flow rates for the lipid-ethanol phase and the nucleic acid-aqueous phase to achieve the desired mixing ratio.

  • LNP Formation: The rapid mixing of the two phases will induce the self-assembly of the lipids around the nucleic acid, forming the LNPs.

  • Downstream Processing: The resulting LNP solution is typically dialyzed or subjected to tangential flow filtration to remove ethanol and buffer exchange into a storage buffer (e.g., PBS).

Protocol 2: Nebulization and Sample Collection

  • Nebulizer Setup: Assemble the vibrating mesh nebulizer according to the manufacturer's instructions.

  • Sample Loading: Add a defined volume of the LNP formulation to the nebulizer reservoir.

  • Aerosol Collection: Actuate the nebulizer and collect the generated aerosol into a suitable container (e.g., a collection tube or an impinger).

  • Post-Nebulization Analysis: Immediately after collection, analyze the aerosolized sample for particle size, PDI, and encapsulation efficiency. Also, analyze the residual solution remaining in the nebulizer reservoir to assess time-dependent degradation.[9]

Protocol 3: Characterization of Nebulized LNPs

  • Dynamic Light Scattering (DLS):

    • Dilute the pre- and post-nebulization LNP samples to an appropriate concentration with the respective buffer.

    • Measure the hydrodynamic diameter and polydispersity index at 25°C. Perform multiple acquisitions for each sample to ensure reproducibility.[2]

  • Encapsulation Efficiency (RiboGreen Assay):

    • Prepare two sets of samples for both pre- and post-nebulization LNPs.

    • In one set, measure the total RNA concentration after lysing the LNPs with a surfactant (e.g., Triton X-100).

    • In the second set, measure the amount of free, unencapsulated RNA.

    • Use the RiboGreen reagent and a fluorescence plate reader to quantify the RNA in both sets.

    • Calculate the encapsulation efficiency as: ((Total RNA - Free RNA) / Total RNA) * 100%.

Visualizations

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization1 Pre-Nebulization Analysis cluster_nebulization Nebulization cluster_characterization2 Post-Nebulization Analysis prep_lipids Prepare Lipid (in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_rna Prepare RNA (Aqueous Buffer) prep_rna->mixing purification Purification (Dialysis/TFF) mixing->purification pre_dls DLS (Size, PDI) purification->pre_dls pre_ee Encapsulation Efficiency purification->pre_ee pre_bio Bioactivity Assay purification->pre_bio nebulize Vibrating Mesh Nebulizer purification->nebulize post_dls DLS (Size, PDI) nebulize->post_dls post_ee Encapsulation Efficiency nebulize->post_ee post_bio Bioactivity Assay nebulize->post_bio

Caption: Experimental workflow for LNP nebulization and characterization.

Troubleshooting_Tree cluster_problem Identify Primary Issue cluster_solutions_size Solutions for Aggregation cluster_solutions_ee Solutions for Leakage start Poor Post-Nebulization LNP Integrity size_increase Increased Size / PDI? start->size_increase ee_decrease Decreased Encapsulation? start->ee_decrease sol_buffer Optimize Buffer (e.g., lower pH) size_increase->sol_buffer Yes sol_excipient_poly Add Surfactant (e.g., Poloxamer 188) size_increase->sol_excipient_poly Yes sol_device Use Lower Shear Nebulizer size_increase->sol_device Yes sol_lipid Modify Lipid Composition (e.g., ↑ PEG Ratio) ee_decrease->sol_lipid Yes sol_excipient_sugar Add Stabilizing Sugars (e.g., Trehalose) ee_decrease->sol_excipient_sugar Yes sol_time Minimize Nebulization Time ee_decrease->sol_time Yes

References

Technical Support Center: Enhancing FO-32 LNP Delivery to Nasal Epithelial Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FO-32 lipid nanoparticle (LNP) delivery to nasal epithelial tissue.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used for nasal delivery?

This compound is a novel ionizable lipid that has shown promise for the local delivery of messenger RNA (mRNA) to the nasal mucosa.[1] Ionizable lipids are a critical component of LNPs, facilitating the encapsulation of nucleic acids and their release into the cytoplasm of target cells.[2]

2. What are the key parameters to consider when formulating this compound LNPs?

The critical physicochemical properties to control during formulation are LNP size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[3][4] These parameters significantly impact the stability, biodistribution, cellular uptake, and overall efficacy of the LNPs.[3][4]

3. What is the optimal size and PDI for LNPs intended for nasal delivery?

For effective delivery to cells, a typical LNP target size is in the range of 50 to 200 nm.[5] Specifically for nasal delivery, particles with an average diameter of less than 100 nm and a PDI of less than 0.2 have been shown to be effective.[6] A PDI value below 0.3 is generally considered to indicate a homogeneous particle population.[3]

4. How does zeta potential affect LNP stability and delivery?

Zeta potential is a measure of the surface charge of the LNPs. A sufficiently high zeta potential (either positive or negative) can prevent particle aggregation due to electrostatic repulsion, thus enhancing stability.[3][] However, a very high positive charge can lead to increased toxicity.[5] For optimal stability with minimized toxicity, a zeta potential of around ±30 mV is often targeted.[5]

5. What are common challenges encountered in intranasal LNP delivery?

The primary challenges include overcoming the mucosal barrier, avoiding rapid mucociliary clearance, and ensuring the stability of the LNP formulation during administration.[8][9][10] Additionally, achieving efficient cellular uptake and endosomal escape within the nasal epithelial cells is crucial for successful cargo delivery.[8]

Troubleshooting Guides

Issue 1: Low mRNA Encapsulation Efficiency
Potential Cause Troubleshooting Step
Suboptimal mixing of lipid and mRNA solutions.Utilize a microfluidic mixing device for controlled and rapid mixing, which can achieve encapsulation efficiencies of 90% or higher.[3]
Incorrect ratio of lipid components to mRNA.Optimize the molar ratios of the this compound ionizable lipid, helper lipids (e.g., DSPC, cholesterol), and PEG-lipid.
Degradation of mRNA.Ensure the use of high-quality, intact mRNA. Store and handle mRNA according to the manufacturer's recommendations to prevent degradation by RNases.
Issue 2: LNP Aggregation and Instability
Potential Cause Troubleshooting Step
Neutral or low zeta potential.Modify the LNP composition to achieve a higher zeta potential, which promotes electrostatic repulsion between particles.[3]
Improper storage conditions.Store LNPs at appropriate temperatures, typically between 2°C and 8°C for short-term storage.[11][12] For long-term storage, consider lyophilization with cryoprotectants like sucrose (B13894) or trehalose (B1683222) to prevent aggregation upon reconstitution.[11][12][13] Avoid repeated freeze-thaw cycles, which can lead to particle fusion and aggregation.[11]
Inappropriate buffer or pH.Store LNPs in a suitable buffer, such as phosphate-buffered saline (PBS), at a physiological pH (around 7.4) to maintain stability.[11]
Issue 3: Poor In Vitro Transfection Efficiency in Nasal Epithelial Cells

| Potential Cause | Troubleshooting Step | | Inefficient cellular uptake. | Optimize the LNP surface properties. The inclusion of certain helper lipids can modulate transfection efficiencies in airway epithelia.[6] | | Ineffective endosomal escape. | The ionizable lipid (this compound) is key for endosomal escape. Ensure the LNP formulation facilitates the protonation of the ionizable lipid in the acidic endosome, which aids in disrupting the endosomal membrane.[2] | | Low LNP concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal LNP concentration and incubation period for your specific nasal epithelial cell model (e.g., Calu-3, RPMI 2650).[14][15][16][17] | | Cell model not representative of nasal epithelium. | Consider using primary human nasal epithelial cells or more complex 3D in vitro models to better mimic the in vivo environment.[15][18][19] |

Issue 4: Low In Vivo Delivery and Efficacy in Animal Models

| Potential Cause | Troubleshooting Step | | Rapid mucociliary clearance. | Incorporate mucoadhesive components into the formulation to increase the residence time of the LNPs on the nasal mucosa.[20] | | Inefficient penetration of the mucus layer. | Optimize the PEG-lipid concentration. A higher PEG concentration can increase the mobility of nanoparticles in a mucosal environment.[21] | | Inappropriate administration technique or volume. | For mice, the intranasal administration volume is typically small (25-50 µL). Ensure the animal is properly anesthetized to allow for effective delivery to the nasal cavity and potentially the lungs.[20][22] | | LNP instability during nebulization (if applicable). | If using a nebulizer, ensure the LNP formulation is stable under the shear forces generated. This can be achieved by optimizing the nebulization buffer and adding stabilizing excipients.[23] |

Quantitative Data Summary

Table 1: Typical Physicochemical Properties of LNPs for Nasal Delivery

ParameterTypical ValueMeasurement Technique
Hydrodynamic Size (Diameter)< 100 nmDynamic Light Scattering (DLS)[6][]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[3][6]
Zeta Potential± 30 mVElectrophoretic Light Scattering (ELS)[5][]
Encapsulation Efficiency> 90%RiboGreen Assay[4]

Table 2: Example In Vitro Transfection Efficiencies in Human Airway Epithelial Cells

LNP FormulationHelper LipidTransfection Efficiency (% GFP+ cells)
LNP1DSPC~75%
LNP2DOPC~80%
LNP6DOPS97%[6]

Experimental Protocols

This compound LNP Formulation via Microfluidic Mixing
  • Preparation of Solutions:

    • Dissolve the this compound ionizable lipid, helper lipids (e.g., DSPC, cholesterol), and PEG-lipid in an organic solvent such as ethanol (B145695).

    • Dissolve the mRNA cargo in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.

    • Connect the syringes to a microfluidic mixing device (e.g., NanoAssemblr).

    • Set the desired flow rates and flow rate ratio to control the mixing process and resulting LNP size.

    • Initiate mixing. The rapid mixing of the two solutions leads to the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight to remove the ethanol and exchange the buffer.

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

In Vitro Transfection of Nasal Epithelial Cells
  • Cell Culture:

    • Culture a relevant human nasal epithelial cell line (e.g., Calu-3, RPMI 2650) in the recommended growth medium until they reach the desired confluency.[14][15]

  • LNP Treatment:

    • Dilute the this compound LNP-mRNA formulation to the desired concentrations in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for a predetermined period (e.g., 24-48 hours).

  • Assessment of Transfection:

    • If using mRNA encoding a reporter protein (e.g., luciferase, GFP), measure the protein expression using an appropriate assay (e.g., luciferase assay, flow cytometry).[6]

    • If using therapeutic mRNA, assess the desired biological effect (e.g., protein expression, cell viability).

In Vivo Intranasal Administration in Mice
  • Animal Preparation:

    • Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

  • Intranasal Administration:

    • Position the anesthetized mouse in a supine position.

    • Using a micropipette, carefully administer a small volume (e.g., 25-50 µL) of the this compound LNP-mRNA suspension into the nostrils.[20]

  • Analysis of Delivery:

    • At a predetermined time point (e.g., 4, 24, or 48 hours) post-administration, euthanize the animals.[22]

    • If using mRNA encoding luciferase, perform in vivo bioluminescence imaging to visualize and quantify protein expression in the nasal cavity and lungs.[22]

    • Alternatively, harvest the nasal epithelial tissue and lungs for downstream analysis, such as quantifying mRNA levels via qRT-PCR.[24]

Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding:

    • Seed nasal epithelial cells in a 96-well plate and allow them to adhere overnight.

  • LNP Treatment:

    • Treat the cells with a range of concentrations of the this compound LNP formulation. Include untreated cells as a control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[25]

  • MTT Assay:

    • Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Experimental_Workflow cluster_formulation 1. LNP Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Validation Formulation This compound LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, EE%) Formulation->Characterization Cell_Culture Nasal Epithelial Cell Culture (e.g., Calu-3, RPMI 2650) Characterization->Cell_Culture Transfection LNP Transfection Cell_Culture->Transfection Cytotoxicity Cytotoxicity Assay (e.g., MTT) Transfection->Cytotoxicity Animal_Model Animal Model (e.g., Mouse) Cytotoxicity->Animal_Model Administration Intranasal Administration Animal_Model->Administration Analysis Efficacy & Biodistribution Analysis (e.g., IVIS, qPCR) Administration->Analysis

Caption: Experimental workflow for developing and validating this compound LNPs for nasal delivery.

LNP_Uptake_Pathway cluster_cell Cytoplasm LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Nasal Epithelial Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and mRNA delivery pathway of this compound LNPs in nasal epithelial cells.

References

minimizing off-target effects of FO-32 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

FO-32 LNP Technical Support Center

Welcome to the technical support center for this compound Lipid Nanoparticles (LNPs). This resource is designed to help you minimize off-target effects and achieve successful gene silencing in your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with siRNA-loaded LNPs?

Off-target effects from siRNA-loaded LNPs can arise from several sources:

  • Immune Stimulation: The LNP components or the siRNA cargo can be recognized by the innate immune system, primarily through Toll-like receptors (TLRs) such as TLR3, TLR7, and TLR8. This can trigger an inflammatory response, leading to widespread gene expression changes that are independent of the intended RNAi pathway.

  • Seed Region Mismatch: The siRNA's "seed region" (nucleotides 2-8) may have partial complementarity to the 3' UTR of unintended mRNA transcripts, causing their translational repression or degradation.

  • Saturation of the RNAi Machinery: High intracellular concentrations of siRNA can saturate the RISC (RNA-induced silencing complex), interfering with the processing of endogenous microRNAs (miRNAs) and leading to dysregulation of normal cellular processes.

  • LNP-induced Cellular Stress: The lipid components of the nanoparticles can induce cellular stress responses, such as the unfolded protein response (UPR) or oxidative stress, leading to non-specific changes in gene and protein expression.

Q2: How can I select the best negative control for my this compound LNP experiments?

A robust negative control is critical for distinguishing sequence-specific off-target effects from non-specific effects of the LNP delivery system. An ideal negative control siRNA should:

  • Have a sequence with no known homology to any transcript in the target species.

  • Be formulated into this compound LNPs using the exact same protocol as your experimental siRNA.

  • Be used at the same concentration as your experimental siRNA.

Comparing the results from your target-specific siRNA to a well-validated non-targeting control allows you to identify off-target effects caused by the siRNA sequence itself.

Q3: At what concentration should I use my this compound LNP-siRNA complexes?

The optimal concentration is a balance between maximizing on-target knockdown and minimizing off-target effects. It is essential to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired level of target gene silencing. Using excessive concentrations is a common cause of off-target effects.

Troubleshooting Guide

Problem 1: High level of inflammatory cytokine expression (e.g., TNF-α, IFN-β) after transfection.

This issue strongly suggests an innate immune response triggered by the LNP-siRNA complexes.

  • Workflow for Diagnosing Immune Stimulation

    G A High Cytokine Expression Observed B Perform Dose-Response Experiment A->B C Test Lower LNP Concentrations B->C D Analyze Cytokine Levels (e.g., ELISA, qPCR) C->D E Problem Resolved: Use Lowest Effective Dose D->E Cytokines Reduced F Problem Persists: Consider siRNA Modification D->F Cytokines Still High G Incorporate 2'-O-methyl or other modifications to reduce TLR binding F->G

    Caption: Troubleshooting workflow for high inflammatory cytokine expression.

  • Recommended Actions & Experimental Protocols

    • Reduce Concentration: Perform a dose-response experiment to find the lowest effective concentration. See the protocol for "Dose-Response Optimization" below.

    • Modify siRNA: Use siRNA with chemical modifications (e.g., 2'-O-methylation) that can dampen TLR recognition.

    • Purity Check: Ensure the siRNA preparation is free from contaminants like double-stranded RNA (dsRNA) byproducts that are potent immune activators.

Problem 2: Expression of many non-target genes is altered, but no significant immune response is detected.

This pattern often points to off-target effects mediated by the siRNA seed region or saturation of the RNAi machinery.

  • Signaling Pathway for Seed-Region Mediated Off-Target Effects

    G cluster_0 Cytoplasm LNP This compound LNP-siRNA siRNA siRNA LNP->siRNA RISC RISC Loading siRNA->RISC Target_mRNA Target mRNA RISC->Target_mRNA Off_Target_mRNA Off-Target mRNA RISC->Off_Target_mRNA Cleavage Perfect Match -> Cleavage Target_mRNA->Cleavage Repression Seed Mismatch -> Repression Off_Target_mRNA->Repression

    Caption: Mechanism of on-target cleavage vs. off-target repression.

  • Recommended Actions & Experimental Protocols

    • Perform Transcriptome Analysis: Conduct RNA-sequencing or microarray analysis on cells treated with your target siRNA and a negative control. This will provide a global view of gene expression changes.

    • Bioinformatic Analysis: Use bioinformatics tools to search for potential off-target transcripts that have seed region complementarity to your siRNA.

    • Redesign siRNA: If significant off-target effects are confirmed, redesign the siRNA sequence to target a different region of your gene of interest. Test multiple siRNA sequences to find one with the best on-target to off-target activity ratio.

Experimental Protocols & Data

Protocol 1: Dose-Response Optimization for this compound LNP-siRNA
  • Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP-siRNA Complexation: Prepare a dilution series of your this compound LNP-siRNA complexes. A common starting range is 1 nM to 100 nM final siRNA concentration. Always include a non-targeting control LNP-siRNA at each concentration.

  • Transfection: Add the complexes to the cells according to the standard this compound LNP protocol.

  • Incubation: Incubate the cells for 24-72 hours.

  • Analysis:

    • Harvest cells and perform qRT-PCR to quantify the mRNA levels of your target gene.

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity at each concentration.

  • Data Interpretation: Identify the lowest concentration that provides significant target knockdown without impacting cell viability.

  • Table 1: Example Dose-Response Data

    siRNA Conc. (nM) Target Gene Knockdown (%) Cell Viability (%) TNF-α Expression (Fold Change)
    1 25 ± 4 98 ± 2 1.2 ± 0.3
    5 68 ± 6 95 ± 3 2.5 ± 0.5
    10 85 ± 5 92 ± 4 4.1 ± 0.8
    50 91 ± 3 75 ± 7 15.6 ± 2.1

    | 100 | 93 ± 2 | 55 ± 9 | 35.2 ± 4.5 |

Protocol 2: Quantification of Off-Target Gene Expression
  • Treatment: Treat cells with the optimized concentration of your target siRNA and a non-targeting control siRNA. Include an untreated control group.

  • RNA Extraction: After 48 hours, harvest the cells and extract total RNA using a high-purity extraction kit.

  • Library Preparation & Sequencing: Prepare RNA-seq libraries and perform next-generation sequencing (NGS).

  • Data Analysis:

    • Align reads to the reference genome.

    • Perform differential gene expression analysis between the target siRNA group and the negative control group.

    • Use a tool like BLAST to search for seed region matches between your siRNA and the 3' UTRs of differentially expressed genes.

  • Table 2: Example Off-Target Analysis Summary

    Parameter siRNA #1 siRNA #2 Negative Control
    On-Target Knockdown 88% 85% < 5%
    Differentially Expressed Genes (>2-fold) 152 45 15

    | Genes with Seed Region Match | 35 | 8 | N/A |

  • Decision Logic for Minimizing Off-Target Effects

    G Start Start Off-Target Minimization Dose Perform Dose-Response (Protocol 1) Start->Dose Check_Toxicity Is Toxicity or Immune Response High? Dose->Check_Toxicity Lower_Dose Use Lower Dose Check_Toxicity->Lower_Dose Yes Check_Knockdown Is Knockdown Sufficient? Check_Toxicity->Check_Knockdown No Lower_Dose->Dose Check_Knockdown->Lower_Dose No Transcriptome Perform Transcriptome Analysis (Protocol 2) Check_Knockdown->Transcriptome Yes Check_Off_Targets Significant Off-Target Genes Detected? Transcriptome->Check_Off_Targets Redesign Redesign siRNA Sequence Check_Off_Targets->Redesign Yes Success Proceed with Optimized Conditions Check_Off_Targets->Success No Redesign->Dose

    Caption: Decision tree for optimizing siRNA experiments.

improving the in vivo stability of FO-32 nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo stability of FO-32 nanoparticles.

Troubleshooting Guide: Enhancing In Vivo Stability

This guide addresses specific issues you may encounter during your in vivo experiments with this compound nanoparticles in a question-and-answer format.

Problem 1: Rapid clearance of this compound nanoparticles from circulation.

  • Question: My this compound nanoparticles are being cleared from the bloodstream too quickly, limiting their therapeutic window. What are the potential causes and how can I prolong their circulation time?

  • Answer: Rapid clearance is often due to recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen[1][2][3][4]. Several factors can contribute to this, including nanoparticle size, surface charge, and hydrophobicity[5][6]. To address this, consider the following troubleshooting steps:

    • Surface Modification with PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the nanoparticle surface, a process known as PEGylation, is a widely used strategy to prolong circulation time[1][5][7][8]. The hydrophilic PEG layer creates a "stealth" coating that sterically hinders the adsorption of blood proteins (opsonins), which are responsible for MPS recognition[7][8]. Increasing the molecular weight of the grafted PEG chains can further prevent aggregation and adsorption to blood components, leading to increased circulation time in vivo[7]. For instance, studies have shown that PEGylation can increase the blood circulation half-life of liposomes from less than 30 minutes to up to 5 hours[7].

    • Control of Particle Size: Nanoparticles with a size between 10-100 nm are generally recommended for cancer targeting to avoid rapid renal clearance (for smaller particles) and uptake by macrophages (for larger particles)[9]. Ensure your this compound nanoparticle formulation has a narrow size distribution within this optimal range[6].

    • Surface Charge Optimization: A slightly negative surface charge is often recommended to prevent aggregation with positively charged proteins in the blood[9]. You can measure the surface charge using zeta potential analysis.

Problem 2: Aggregation of this compound nanoparticles in biological fluids.

  • Question: I am observing aggregation of my this compound nanoparticles upon introduction into biological media, which could lead to embolism and altered biodistribution. How can I prevent this?

  • Answer: Nanoparticle aggregation in biological fluids is a common challenge that can compromise experimental results and safety[10][11]. Aggregation can be triggered by interactions with salts, proteins, and other components of the biological milieu[12]. Here are some strategies to prevent aggregation:

    • Steric Stabilization: As mentioned for improving circulation time, PEGylation provides a steric barrier that prevents nanoparticles from coming into close contact and aggregating[5][13][14]. The length and density of the PEG chains are critical factors in providing effective steric repulsion[5].

    • Use of Stabilizers: The addition of dispersion stabilizers such as human, bovine, or mouse serum albumin can prevent the formation of coarse agglomerates[14]. It has been shown that for TiO2 nanoparticles, a concentration of 1.5 mg/ml of albumin can stabilize dispersions with a nanoparticle concentration lower than 0.2 mg/ml for at least a week[14].

    • Proper Dispersion Protocol: The method of dispersion is crucial. It is often recommended to first sonicate the nanoparticles in water to break up any existing agglomerates, then add the dispersion stabilizer, and finally add the buffered salt solution[14].

Problem 3: Off-target accumulation and associated toxicity.

  • Question: My this compound nanoparticles are accumulating in non-target organs, leading to potential toxicity. How can I improve their targeting specificity?

  • Answer: Reducing off-target accumulation is critical for enhancing therapeutic efficacy and minimizing side effects[15]. Here are two primary strategies to improve the targeting of your this compound nanoparticles:

    • Passive Targeting (EPR Effect): For applications like cancer therapy, you can leverage the Enhanced Permeability and Retention (EPR) effect. Tumors often have leaky blood vessels and poor lymphatic drainage, which allows nanoparticles of a certain size (typically below 200 nm) to accumulate preferentially in the tumor tissue[6][16]. Optimizing the size of your this compound nanoparticles to fall within this range can enhance their passive accumulation in tumors[6].

    • Active Targeting: This approach involves functionalizing the surface of the nanoparticles with ligands that specifically bind to receptors overexpressed on your target cells[8][15]. Examples of targeting ligands include antibodies, peptides, and aptamers[5][15]. For instance, nanoparticles can be grafted with antibodies against receptors like EGFR or HER-2 to enhance their accumulation in the tumor environment[5].

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the in vivo stability of my this compound nanoparticles?

A1: The first and most crucial step is to thoroughly characterize the physicochemical properties of your this compound nanoparticles, including their size, size distribution, surface charge (zeta potential), and morphology[6]. These properties are critical determinants of their in vivo behavior[6]. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are common techniques for size and morphology analysis, while zeta potential measurements provide information about surface charge[6][17].

Q2: How does PEGylation work to improve in vivo stability?

A2: PEGylation involves attaching polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, to the surface of nanoparticles[7]. This creates a hydrated layer that provides a "stealth" effect, shielding the nanoparticles from opsonization (coating by blood proteins) and subsequent recognition and clearance by the mononuclear phagocyte system (MPS)[7][8]. This leads to a longer circulation half-life, reduced aggregation, and improved biocompatibility[7][8][18].

Q3: What are some common in vitro assays to predict the in vivo stability of this compound nanoparticles?

A3: Before proceeding to in vivo studies, it is advisable to assess the stability of your this compound nanoparticles in relevant biological fluids in vitro[19]. You can incubate your nanoparticles in solutions such as artificial saliva, gastric juice, or blood plasma and monitor for changes in size distribution over time using dynamic light scattering (DLS)[9][19]. This can help predict potential aggregation issues in vivo[17][19].

Q4: Can the core material of the this compound nanoparticles affect their in vivo stability?

A4: Yes, the physicochemical and mechanical properties of the nanoparticle core can influence protein adsorption and circulation time[7]. Even with a PEG coating, the core properties can play a role in interactions with cells of the MPS[7]. Therefore, the choice of core material and its properties should be considered in conjunction with surface modifications.

Q5: What is the role of surface charge in the in vivo stability of nanoparticles?

A5: Surface charge, often measured as zeta potential, plays a significant role in nanoparticle stability and their interaction with biological components[5][9]. Charged nanoparticles can interact with proteins in the blood through electrostatic interactions, which can lead to opsonization and clearance[13]. While a slight negative charge is often preferred to prevent aggregation with positively charged blood components, the optimal surface charge can be application-dependent and may require empirical optimization[9].

Data Presentation

Table 1: Effect of PEG Molecular Weight on Nanoparticle Circulation Half-Life

PEG Molecular Weight (kDa)Circulation Half-Life (minutes)Reference
54.6[7]
107.5[7]
2017.7[7]

Table 2: Influence of Surface Modification on Nanoparticle Biodistribution in Mice (24 hours post-injection)

Nanoparticle Formulation% Injected Dose in Liver% Injected Dose in Spleen% Injected Dose in BloodReference
Non-PEGylated~25%<5%<5%[20]
PEGylatedIncreased accumulation-~30%[20]
Note: This table presents qualitative trends based on the provided search result. Quantitative values can vary significantly based on the specific nanoparticle system.

Experimental Protocols

Protocol 1: Surface Modification of this compound Nanoparticles via PEGylation

This protocol provides a general method for the covalent attachment of amine-terminated PEG to carboxylated this compound nanoparticles using EDC/NHS chemistry.

  • Materials:

    • Carboxylated this compound nanoparticles

    • Amine-terminated PEG (PEG-NH2)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Centrifugal filter units

  • Procedure:

    • Disperse the carboxylated this compound nanoparticles in PBS.

    • Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups. The molar ratio of EDC/NHS to carboxyl groups should be optimized.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

    • Add the amine-terminated PEG to the activated nanoparticle suspension. The molar ratio of PEG-NH2 to nanoparticles should be optimized.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding an excess of a small molecule amine (e.g., Tris buffer).

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh PBS using centrifugal filter units to remove unreacted PEG and coupling reagents.

    • Characterize the resulting PEGylated this compound nanoparticles for size, zeta potential, and successful PEG conjugation (e.g., via FTIR or NMR).

Protocol 2: In Vivo Biodistribution Study of this compound Nanoparticles

This protocol outlines a general procedure for assessing the biodistribution of fluorescently or radiolabeled this compound nanoparticles in a murine model.

  • Materials:

    • Labeled (fluorescent or radioactive) this compound nanoparticles

    • Appropriate animal model (e.g., tumor-bearing mice)

    • Anesthetic

    • Saline solution

    • Tissue homogenization equipment

    • Fluorescence plate reader or gamma counter

  • Procedure:

    • Administer a known concentration of the labeled this compound nanoparticles to the animal model, typically via intravenous (i.v.) injection.

    • At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a group of animals.

    • Perfuse the animals with saline to remove blood from the organs.

    • Carefully dissect and collect major organs (liver, spleen, kidneys, lungs, heart, brain) and the target tissue (e.g., tumor).

    • Weigh each organ or tissue sample.

    • Homogenize the tissues.

    • Quantify the amount of nanoparticles in each organ:

      • Fluorescence: Measure the fluorescence intensity of the tissue homogenates and compare it to a standard curve of the nanoparticles to determine the concentration.

      • Radioactivity: Measure the radioactivity in each organ using a gamma counter.

    • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation & Modification cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation A Synthesize this compound Nanoparticles B Surface Modification (e.g., PEGylation) A->B C Size & Zeta Potential Analysis (DLS) B->C D Morphology (TEM) B->D E Stability in Biological Fluids C->E F Animal Model Administration E->F G Biodistribution Study F->G H Therapeutic Efficacy Assessment F->H nanoparticle_clearance_pathway cluster_opsonization Opsonization cluster_mps Mononuclear Phagocyte System (MPS) NP This compound Nanoparticles in Bloodstream Opsonins Blood Proteins (Opsonins) NP->Opsonins Adsorption Target Target Tissue (e.g., Tumor) NP->Target Accumulation (EPR Effect/Targeting) Liver Liver (Kupffer Cells) Opsonins->Liver Recognition & Uptake Spleen Spleen (Macrophages) Opsonins->Spleen Recognition & Uptake Clearance Rapid Clearance Liver->Clearance Spleen->Clearance PEG PEGylation ('Stealth' Coating) PEG->NP Prevents Opsonization

References

Technical Support Center: Optimization of FO-32 for Large Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of the novel therapeutic agent FO-32 in large animal models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor of the MAPK signaling pathway. It is designed to selectively target and down-regulate key kinases involved in inflammatory responses and cellular proliferation. The intended therapeutic effect is to reduce tissue damage associated with certain inflammatory and autoimmune diseases.

Q2: Which large animal models are recommended for preclinical studies of this compound?

A2: Pigs and dogs are the recommended large animal models for preclinical evaluation of this compound. Pigs, particularly minipigs, offer advantages in translational research due to their anatomical and physiological similarities to humans.[1][2] Canine models are also valuable, especially for assessing cardiovascular and gastrointestinal safety.

Q3: What is the recommended route of administration for this compound in large animal models?

A3: For initial pharmacokinetic and safety studies, intravenous (IV) administration is recommended to ensure 100% bioavailability. For later-stage studies mimicking clinical use, oral (PO) administration is the intended route. The bioavailability of oral this compound has been determined to be approximately 60% in pigs and 75% in dogs.

Q4: What are the known metabolites of this compound?

A4: The primary metabolites of this compound are M1 (hydroxylated) and M2 (glucuronidated). M1 is considered pharmacologically active, while M2 is inactive. Both are primarily excreted through the biliary-fecal route.

Troubleshooting Guides

Issue 1: High inter-individual variability in plasma concentrations of this compound following oral administration in pigs.

  • Possible Cause 1: First-pass metabolism.

    • Troubleshooting Step: Conduct a pilot study to compare the pharmacokinetic profiles of this compound following IV and PO administration to quantify absolute bioavailability and assess the extent of first-pass metabolism. A nonlinear relationship between the dose and plasma concentration may suggest saturable first-pass metabolism.[3]

  • Possible Cause 2: Influence of feed.

    • Troubleshooting Step: Perform a food-effect study by administering this compound to fasted and fed animals. Analyze and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) between the two groups. The composition of the feed can also influence drug absorption.[4]

  • Possible Cause 3: Genetic polymorphisms in drug-metabolizing enzymes.

    • Troubleshooting Step: If variability persists, consider genotyping the animals for common polymorphisms in cytochrome P450 enzymes involved in this compound metabolism.

Issue 2: Adverse gastrointestinal effects (vomiting, diarrhea) observed in dogs at higher doses.

  • Possible Cause 1: Direct irritation of the gastrointestinal mucosa.

    • Troubleshooting Step: Evaluate the effect of administering this compound with food to see if it mitigates the GI upset. Consider formulating the drug in an enteric-coated tablet to bypass the stomach and release in the small intestine.

  • Possible Cause 2: Off-target effects.

    • Troubleshooting Step: Conduct an in vitro screen of this compound against a panel of common off-target receptors and enzymes to identify any unintended interactions that could explain the GI toxicity. Doses of 25 mg/kg or more of some drugs can lead to gastrointestinal problems in dogs.[5]

Issue 3: Unexpectedly low drug exposure in a porcine dermal study.

  • Possible Cause 1: Poor skin penetration.

    • Troubleshooting Step: Evaluate the formulation of the topical product. The vehicle plays a critical role in dermal absorption. Consider using penetration enhancers or altering the vehicle to improve drug delivery across the skin. Pig skin is a good model for human skin due to its similar anatomical and permeability characteristics.[6]

  • Possible Cause 2: Rapid local metabolism.

    • Troubleshooting Step: Analyze skin biopsies from the application site to measure the concentration of this compound and its metabolites. This can help determine if the drug is being metabolized within the skin before it can reach systemic circulation.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Pigs

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in Yorkshire pigs.

Animals: 12 healthy male Yorkshire pigs, 3-4 months old, weighing 30-40 kg.

Methodology:

  • Acclimatization: Animals are acclimated for at least 7 days before the study.

  • Catheterization: A central venous catheter is placed in the jugular vein for blood sampling.

  • Dosing:

    • Group 1 (IV): 6 pigs receive a single intravenous dose of this compound at 2 mg/kg.

    • Group 2 (PO): 6 pigs receive a single oral dose of this compound at 5 mg/kg via oral gavage.

  • Blood Sampling: Blood samples (2 mL) are collected at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound and its metabolites are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Cl, Vd) are calculated using non-compartmental analysis.

Protocol 2: 28-Day Repeated Dose Toxicity Study of this compound in Dogs

Objective: To evaluate the safety and toxicity of this compound following daily oral administration for 28 days in Beagle dogs.

Animals: 24 healthy Beagle dogs (12 male, 12 female), 6-8 months old.

Methodology:

  • Dose Groups:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Low Dose): 5 mg/kg/day this compound.

    • Group 3 (Mid Dose): 20 mg/kg/day this compound.

    • Group 4 (High Dose): 80 mg/kg/day this compound.

  • Administration: The drug is administered orally once daily.

  • Monitoring:

    • Clinical Observations: Daily.

    • Body Weight and Food Consumption: Weekly.

    • Ophthalmology, ECG, Blood Pressure: Pre-dose and at the end of the study.

    • Clinical Pathology (Hematology, Clinical Chemistry, Urinalysis): Pre-dose and at day 14 and day 28.

  • Toxicokinetics: Blood samples are collected on day 1 and day 28 to determine the plasma concentrations of this compound.

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Tissues are collected for histopathological examination.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Pigs

ParameterIntravenous (2 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL)1250 ± 180850 ± 210
Tmax (h)0.082.0
AUC (ng*h/mL)4500 ± 6506750 ± 980
t1/2 (h)8.5 ± 1.29.1 ± 1.5
Bioavailability (%)-60

Table 2: Summary of Clinical Pathology Findings in a 28-Day Dog Toxicity Study

ParameterControlLow Dose (5 mg/kg)Mid Dose (20 mg/kg)High Dose (80 mg/kg)
ALT (U/L)35 ± 838 ± 1045 ± 12150 ± 45
AST (U/L)30 ± 732 ± 938 ± 11120 ± 38
BUN (mg/dL)15 ± 316 ± 418 ± 535 ± 9
Creatinine (mg/dL)0.8 ± 0.20.9 ± 0.21.0 ± 0.32.1 ± 0.6
* Statistically significant difference from control (p < 0.05)

Visualizations

FO32_Signaling_Pathway Proposed Mechanism of Action of this compound Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Inflammation & Proliferation Inflammation & Proliferation Transcription Factors->Inflammation & Proliferation This compound This compound This compound->MEK

Caption: Proposed mechanism of action of this compound in the MAPK signaling pathway.

Experimental_Workflow Experimental Workflow for this compound in Large Animal Models cluster_preclinical Preclinical Phase cluster_animal_models Large Animal Models Dose Range Finding Dose Range Finding Single Dose PK Single Dose PK Dose Range Finding->Single Dose PK Select Doses Repeated Dose Toxicity Repeated Dose Toxicity Single Dose PK->Repeated Dose Toxicity Inform Dose Selection Pigs Pigs Single Dose PK->Pigs Efficacy Studies Efficacy Studies Repeated Dose Toxicity->Efficacy Studies Determine Safe Dose Range Dogs Dogs Repeated Dose Toxicity->Dogs Efficacy Studies->Pigs

Caption: Experimental workflow for preclinical studies of this compound in large animal models.

References

Validation & Comparative

A Head-to-Head Comparison of FO-32 and SM-102 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: FO-32 vs. SM-102

FeatureThis compoundSM-102
Development AI-guided design for targeted deliveryEstablished and clinically validated
Primary Application Investigational, with high potential for pulmonary and muscle deliveryWidely used in mRNA vaccines, particularly for intramuscular injection
Key Advantage High efficiency in lung and muscle tissueProven clinical safety and efficacy profile

Chemical Properties

A fundamental understanding of the chemical properties of ionizable lipids is crucial for predicting their behavior in LNP formulations and their subsequent interaction with biological systems.

PropertyThis compoundSM-102
Chemical Structure A novel structure identified through deep learning algorithmsHeptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
Molecular Weight 1026.58 g/mol 710.18 g/mol [1]
pKa 6.36~6.7

Performance Data: A Comparative Analysis

The true measure of an ionizable lipid's utility lies in its performance in delivering its mRNA cargo, leading to protein expression in target tissues. Below is a summary of comparative experimental data.

In Vivo mRNA Delivery: Intramuscular Injection

A key application for mRNA therapeutics is vaccination, which often involves intramuscular injection. The following data is from a study comparing the in vivo luciferase expression in mice following intramuscular injection of LNPs formulated with either this compound or SM-102.

LipidDose (µg)Mean Bioluminescence (photons/second)Fold Increase vs. SM-102
This compound 1~1 x 1010~1.5x
SM-102 1~6.7 x 1091x
In Vivo mRNA Delivery: Pulmonary Delivery

Targeted delivery to the lungs is a significant goal for treating various respiratory diseases. This compound was specifically identified for its potential in pulmonary delivery.

LipidApplicationOutcome
This compound Nebulized mRNA delivery to mouse lungMatched state-of-the-art performance
SM-102 Intramuscular deliveryHigh expression at the injection site, with some systemic distribution

This compound has been shown to efficiently deliver mRNA to ferret lungs, a model with high physiological similarity to human lungs.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the comparison of this compound and SM-102.

LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device, a technique widely used for its reproducibility and scalability.

Materials:

  • Ionizable lipid (this compound or SM-102) dissolved in ethanol (B145695)

  • Helper lipid (e.g., DSPC) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol

  • mRNA encoding a reporter protein (e.g., Firefly Luciferase) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Mixture: Combine the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for a typical SM-102 formulation).

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the citrate buffer.

  • Microfluidic Mixing: Load the lipid-ethanol mixture into one syringe and the mRNA-buffer solution into another. Set the flow rate ratio on the microfluidic device (typically 3:1 aqueous to organic).

  • Initiate Mixing: Start the syringe pumps to drive the two solutions through the microfluidic cartridge, where they mix rapidly, leading to the self-assembly of LNPs.

  • Purification: The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to a physiological level.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo mRNA Delivery and Bioluminescence Imaging

This protocol outlines the procedure for assessing the in vivo transfection efficiency of the formulated LNPs in a murine model.

Materials:

  • mRNA-LNPs (formulated with this compound or SM-102)

  • BALB/c mice (or other appropriate strain)

  • In Vivo Imaging System (IVIS) or similar bioluminescence imaging equipment

  • D-luciferin substrate

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the laboratory conditions for at least one week before the experiment.

  • LNP Administration: Inject a defined dose of the mRNA-LNP formulation (e.g., 1 µg of mRNA per mouse) via the desired route of administration (e.g., intramuscularly into the gastrocnemius muscle).

  • Substrate Administration: At a specified time point post-injection (e.g., 6 hours), administer D-luciferin to the mice via intraperitoneal injection.

  • Bioluminescence Imaging: Anesthetize the mice and place them in the imaging chamber of the IVIS. Acquire bioluminescence images to detect the light emitted from the luciferase protein expression.

  • Data Analysis: Quantify the bioluminescent signal (in photons per second) from the region of interest (e.g., the injection site or specific organs) to determine the level of protein expression.

Visualizing the Process

To better understand the experimental workflows and underlying mechanisms, the following diagrams have been generated using Graphviz.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Buffer) Ionizable Lipid\n(this compound or SM-102) Ionizable Lipid (this compound or SM-102) Microfluidic Mixing Microfluidic Mixing Ionizable Lipid\n(this compound or SM-102)->Microfluidic Mixing Helper Lipid Helper Lipid Helper Lipid->Microfluidic Mixing Cholesterol Cholesterol Cholesterol->Microfluidic Mixing PEG-Lipid PEG-Lipid PEG-Lipid->Microfluidic Mixing mRNA mRNA mRNA->Microfluidic Mixing Self-Assembly Self-Assembly Microfluidic Mixing->Self-Assembly Rapid Mixing Purification (Dialysis) Purification (Dialysis) Self-Assembly->Purification (Dialysis) Characterization Characterization Purification (Dialysis)->Characterization

LNP Formulation Workflow

mRNA_Delivery_and_Expression mRNA-LNP mRNA-LNP Cell Cell mRNA-LNP->Cell Endosome Endosome Cytosol Cytosol Endosome->Cytosol Ribosome Ribosome Cytosol->Ribosome mRNA Release Protein Protein Ribosome->Protein

Mechanism of mRNA Delivery

Conclusion

Both this compound and SM-102 are potent ionizable lipids for mRNA delivery, each with distinct advantages. SM-102 stands as a clinically validated and reliable choice, particularly for intramuscular applications like vaccines. Its performance is well-documented, providing a solid benchmark for any new delivery agent.

The choice between this compound and SM-102 will ultimately depend on the specific application, desired tissue target, and the developmental stage of the therapeutic. For researchers and drug developers, this compound represents an exciting frontier in LNP technology with the potential to unlock new therapeutic possibilities, while SM-102 remains the robust and proven standard. Continued head-to-head comparisons and further optimization of formulation parameters will be crucial in fully elucidating the therapeutic potential of these and other novel ionizable lipids.

References

A Head-to-Head Comparison of FO-32 and cKK-E12 Lipid Nanoparticles for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of gene-based therapeutics, the development of effective and safe delivery vehicles is paramount. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA). This guide provides a detailed comparison of two prominent ionizable lipids used in LNP formulations: FO-32, a novel lipid designed using artificial intelligence for pulmonary mRNA delivery, and cKK-E12, a potent lipopeptide for hepatic siRNA delivery.

Executive Summary

This compound and cKK-E12 represent significant advancements in lipid-based nucleic acid delivery, each exhibiting exceptional performance in their targeted applications. This compound, a product of computational design, demonstrates superior efficacy for mRNA delivery to the lungs. In contrast, cKK-E12 has established itself as a highly potent agent for siRNA-mediated gene silencing in hepatocytes. This comparison will delve into their physicochemical properties, in vivo performance, and the experimental methodologies used to evaluate them, providing researchers with the necessary information to select the optimal lipid for their specific application.

Physicochemical and Performance Characteristics

The following tables summarize the key characteristics and performance metrics of LNP formulations based on this compound and cKK-E12.

PropertyThis compoundcKK-E12
Primary Application Pulmonary mRNA deliveryHepatic siRNA delivery
Lipid Type Ionizable Cationic LipidIonizable Cationic Lipomer
pKa 6.36Not explicitly stated in the provided context
Typical Cargo mRNAsiRNA, mRNA
Target Organ Lungs, Muscle, Nasal MucosaLiver (Hepatocytes)
Particle Size (nm) ~80-100 nm (typical for LNPs)~70 nm
Polydispersity Index (PDI) < 0.2 (typical for well-formed LNPs)< 0.2 (typical for well-formed LNPs)
Encapsulation Efficiency High (typically >90% for LNPs)High (typically >90% for LNPs)

Table 1: Physicochemical Properties of this compound and cKK-E12 LNPs.

Performance MetricThis compound (mRNA delivery)cKK-E12 (siRNA delivery)
In Vivo Efficacy (Mouse) 2.5-fold more efficient for pulmonary delivery compared to cKK-E12.[1]ED50 ~ 0.002 mg/kg for Factor VII silencing.[2][3]
In Vivo Efficacy (Rat) Data not available in the provided context.ED50 < 0.01 mg/kg.[2]
In Vivo Efficacy (Non-human Primate) Efficient mRNA delivery to ferret lungs.[4]>95% silencing of transthyretin at 0.3 mg/kg.[2][3]
Cellular Selectivity Targets lung epithelial cells.[5]Highly selective for liver parenchymal cells over endothelial and immune cells.[2][3]

Table 2: In Vivo Performance Data for this compound and cKK-E12 LNPs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the formulation, characterization, and in vivo evaluation of this compound and cKK-E12 LNPs, based on published literature.

LNP Formulation

This compound LNP Formulation (for mRNA Delivery)

This protocol is adapted from the work of Witten et al. (2024).

  • Lipid Stock Preparation: Prepare stock solutions of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol (B145695).

  • Lipid Mixture: Combine the lipid stock solutions in ethanol at a specific molar ratio. A typical ratio for ionizable lipid:helper lipid:cholesterol:PEG-lipid is 50:10:38.5:1.5.

  • Aqueous Phase Preparation: Dilute the mRNA cargo in an acidic aqueous buffer (e.g., 50 mM sodium citrate (B86180), pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanolic lipid solution with the aqueous mRNA solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous). The total flow rate will influence particle size.

  • Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.

cKK-E12 LNP Formulation (for siRNA Delivery)

This protocol is based on the research by Dong et al. (2014).

  • Lipid Stock Preparation: Prepare stock solutions of cKK-E12, DSPC, cholesterol, and DMG-PEG2000 in ethanol.

  • Lipid Mixture: Combine the lipid stock solutions in ethanol to achieve a molar ratio of 50:10:38.5:1.5 (cKK-E12:DSPC:cholesterol:DMG-PEG2000).[6]

  • Aqueous Phase Preparation: Dissolve the siRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0).

  • Microfluidic Mixing: Use a microfluidic device to mix the lipid and siRNA solutions at a 1:3 volume ratio (ethanol:aqueous) with a total flow rate of 4 mL/min.[][8]

  • Dialysis: Dialyze the formulated LNPs against PBS (pH 7.4) to remove ethanol and neutralize the solution.

LNP Characterization
  • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determine the percentage of encapsulated nucleic acid using a fluorescent dye-based assay, such as the RiboGreen assay. The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100).

  • Zeta Potential: Measure the surface charge of the LNPs in a neutral buffer (e.g., PBS) using Laser Doppler Velocimetry.

In Vivo Evaluation

Pulmonary mRNA Delivery (this compound LNPs)

  • Animal Model: Use appropriate mouse or ferret models.

  • Administration: Administer the this compound LNPs encapsulating reporter mRNA (e.g., Firefly Luciferase) via nebulization or intranasal instillation.

  • Assessment of Protein Expression: At a specified time point (e.g., 6 hours post-administration), perform in vivo bioluminescence imaging to quantify protein expression in the lungs and other organs.

  • Biodistribution: Harvest organs, homogenize, and measure reporter gene expression or quantify LNP distribution using labeled lipids or nucleic acids.

Hepatic siRNA Delivery (cKK-E12 LNPs)

  • Animal Model: Utilize mouse, rat, or non-human primate models.

  • Administration: Administer the cKK-E12 LNPs containing siRNA targeting a specific hepatic gene (e.g., Factor VII or transthyretin) via intravenous injection.

  • Assessment of Gene Silencing: At various time points post-injection, collect blood samples and measure the levels of the target protein in the serum using an ELISA.

  • Toxicity Assessment: Monitor animal weight and measure serum levels of liver enzymes (e.g., ALT, AST) to assess potential hepatotoxicity.

Mechanism of Action and Cellular Uptake

The delivery of nucleic acids to the cytoplasm is a multi-step process. The following diagrams illustrate the general signaling pathway for LNP-mediated delivery and the experimental workflow for evaluating in vivo efficacy.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis ApoE binding (for cKK-E12) Receptor-mediated Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Endosomal Maturation & Acidification mRNA_Release mRNA/siRNA Release Late_Endosome->mRNA_Release Ionizable lipid protonation Endosomal Escape Cytoplasm Cytoplasm Translation Translation (mRNA) mRNA_Release->Translation RISC RISC Loading (siRNA) mRNA_Release->RISC

Caption: LNP-mediated nucleic acid delivery pathway.

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Evaluation Formulation Microfluidic Mixing of Lipids and Nucleic Acid Characterization DLS (Size, PDI) RiboGreen (Encapsulation) Formulation->Characterization Animal_Model Animal Model (Mouse, Rat, NHP) Characterization->Animal_Model Proceed with qualified LNPs Administration Administration (IV, IN, Nebulization) Animal_Model->Administration Efficacy_Assessment Efficacy Assessment (Gene Silencing / Protein Expression) Administration->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Liver Enzymes, Body Weight) Administration->Toxicity_Assessment

Caption: General experimental workflow for LNP evaluation.

Conclusion

References

Revolutionizing Pulmonary Gene Therapy: A Comparative Analysis of FO-32 and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of genetic medicine, the targeted delivery of therapeutic payloads to the lungs remains a critical challenge. This guide provides an in-depth comparison of FO-32, a novel lipid nanoparticle (LNP) carrier, against other leading alternatives for pulmonary gene therapy. Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest experimental data, details methodological approaches, and visualizes complex biological and experimental processes to facilitate informed decision-making in preclinical and clinical development.

Executive Summary

The lung presents a formidable target for gene therapy due to its complex architecture and robust defense mechanisms. Effective delivery vehicles are paramount for the success of therapies aimed at treating a myriad of respiratory diseases, including cystic fibrosis, alpha-1 antitrypsin deficiency, and various lung cancers. This compound, a lipid nanoparticle identified through advanced deep learning algorithms, has demonstrated significant promise for nebulized mRNA delivery. This guide provides a quantitative comparison of this compound's efficacy against other prominent viral and non-viral vector systems, offering a clear perspective on the current state-of-the-art in pulmonary gene delivery.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the quantitative efficacy of this compound and its key competitors in preclinical models. Efficacy is primarily assessed by the efficiency of gene delivery and expression in target lung cells.

Table 1: Comparative Efficacy of Lipid Nanoparticles for Pulmonary mRNA Delivery

Delivery VehicleTarget Gene/CargoAnimal ModelAdministration RouteRelative Efficacy (Compared to Controls)Source
This compound Luciferase mRNAMouseNebulization2.5-fold > cKK-E12; 13-fold > SM-102; 9-fold > RCB-4-8; 6-fold > IR-117-17[1][1]
RCB-4-8 LNP Cre recombinase mRNAMouseIntratracheal~100-fold improvement in lung transfection efficiency over MC3-LNP[2][2]
Cationic Helper Lipid LNP Cre mRNAMouseIntravenous>50% transfection of lung endothelial cells; 10-25% transfection of dendritic cells, T cells, B cells, and monocytes[3]
Charge-Assisted Stabilization (CAS)-LNP Luciferase mRNAMouseOropharyngeal Aspiration~20.3-fold higher mRNA expression in lungs compared to standard SM102-LNP in 0.1x PBS[4]

Table 2: Efficacy of Viral Vectors in Pulmonary Gene Delivery

VectorTarget Gene/CargoAnimal ModelAdministration RouteKey Efficacy FindingsSource
AAV6 Not SpecifiedMouseIntranasal/IntratrachealMore efficient transduction of large and small airway epithelial cells (up to 80% in some airways) compared to AAV2[5][5]
AAV2/8 LacZ Reporter GeneSCID Mouse with Human Fetal Tracheal XenograftDirect Injection>99% transduction of respiratory epithelium and submucosal glands at 3 months[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols employed in the efficacy studies of this compound and its alternatives.

Lipid Nanoparticle (LNP) Formulation and mRNA Encapsulation

The preparation of LNPs for mRNA delivery typically involves a rapid mixing process where an ethanolic lipid solution is combined with an aqueous solution of mRNA at an acidic pH.

  • Materials:

    • Ionizable lipid (e.g., this compound, RCB-4-8)

    • Helper lipids (e.g., DSPC, Cholesterol)

    • PEG-lipid

    • mRNA in an acidic buffer (e.g., citrate (B86180) buffer)

    • Ethanol (B145695)

  • Procedure (Microfluidic Mixing):

    • Dissolve the ionizable lipid, helper lipids, and PEG-lipid in ethanol.

    • Dissolve the mRNA in an acidic aqueous buffer.

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

    • The rapid change in solvent polarity triggers the self-assembly of the lipids around the mRNA, forming LNPs.

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

    • Sterile-filter the final LNP formulation.[2][7][8]

In Vivo Administration in Mouse Models
  • Nebulization/Aerosolization:

    • Anesthetize the mouse using isoflurane.

    • Place the mouse in a whole-body exposure chamber or use a nose-only delivery system.

    • Use a mesh nebulizer (e.g., Aeroneb) to generate an aerosol of the LNP-mRNA solution.

    • Expose the animal to the aerosol for a predetermined duration.[7][9][10]

  • Intratracheal Administration:

    • Anesthetize the mouse.

    • Visualize the trachea through surgical incision or with the aid of a small animal laryngoscope.

    • Using a microsyringe or a catheter, instill a specific volume of the LNP-mRNA solution directly into the trachea.[2]

Adeno-Associated Virus (AAV) Vector Production and Purification

The generation of recombinant AAV vectors is a multi-step process involving plasmid transfection of producer cells, followed by purification.

  • Production:

    • Co-transfect HEK293 cells with three plasmids:

      • An AAV vector plasmid containing the gene of interest (e.g., CFTR) flanked by AAV inverted terminal repeats (ITRs).

      • A helper plasmid providing the AAV replication and capsid genes (e.g., for AAV6).

      • An adenoviral helper plasmid supplying the necessary helper functions for AAV replication.

    • Harvest the cells and the culture supernatant 48-72 hours post-transfection.

    • Lyse the cells to release the viral particles.[11][12][13]

  • Purification:

    • Treat the cell lysate and supernatant with a nuclease to remove unpackaged DNA.

    • Precipitate the viral particles using polyethylene (B3416737) glycol (PEG).

    • Purify the AAV vectors using cesium chloride density-gradient ultracentrifugation or affinity chromatography (e.g., heparin column for AAV6).[11][12][14][15]

    • Perform buffer exchange and concentrate the final vector preparation.

    • Titer the vector to determine the number of viral genomes per milliliter.[11][14]

Mandatory Visualizations

To aid in the understanding of the complex processes involved in pulmonary gene therapy, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_formulation LNP Formulation cluster_administration In Vivo Administration cluster_analysis Efficacy Analysis lipids Lipids in Ethanol mixing Microfluidic Mixing lipids->mixing mrna mRNA in Acidic Buffer mrna->mixing lnps LNP-mRNA Formulation mixing->lnps nebulization Nebulization lnps->nebulization animal Mouse Model imaging In Vivo Imaging (e.g., IVIS) animal->imaging flow Flow Cytometry (Cell-specific expression) animal->flow nebulization->animal

Caption: Experimental workflow for LNP-mediated mRNA delivery to the lungs.

lnp_uptake_pathway lnp LNP-mRNA endocytosis Endocytosis lnp->endocytosis 1. Cellular Uptake cell_membrane Cell Membrane endosome Endosome (Acidic pH) endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape 2. Protonation of ionizable lipid cytoplasm Cytoplasm endosomal_escape->cytoplasm 3. mRNA Release translation mRNA Translation cytoplasm->translation protein Therapeutic Protein translation->protein 4. Protein Production

Caption: General signaling pathway for LNP-mediated mRNA delivery and expression.

Conclusion

References

A Comparative Analysis of FO-32 and IR-117-17 Lipid Nanoparticles for Pulmonary mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of messenger RNA (mRNA) therapeutics, the effective delivery to target tissues remains a critical challenge. For pulmonary diseases, lipid nanoparticles (LNPs) have emerged as a leading platform for aerosolized mRNA delivery. This guide provides a detailed comparative analysis of two prominent ionizable lipids used in LNP formulations for lung targeting: FO-32 and IR-117-17.

Executive Summary

This comparison guide offers a head-to-head evaluation of this compound and IR-117-17 LNPs, focusing on their performance in pulmonary mRNA delivery. Both ionizable lipids have demonstrated high efficacy in preclinical models, positioning them as promising candidates for the development of inhaled mRNA-based therapies. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways to aid researchers in selecting the optimal delivery system for their specific application.

Performance Data

A direct comparison of nebulized firefly luciferase (FFL) mRNA delivery to the lungs of BL/6 mice revealed that this compound LNPs perform on par with IR-117-17 LNPs, which is considered a state-of-the-art formulation for this application[1]. In a separate study using a ferret model, both this compound and IR-117-17 LNPs demonstrated efficient delivery of Cre recombinase mRNA to the lungs, with histological analysis showing successful transfection of airway cells[1][2].

ParameterThis compound LNPIR-117-17 LNPReference
In Vivo Model BL/6 MiceBL/6 Mice[1]
Cargo Firefly Luciferase mRNAFirefly Luciferase mRNA[1]
Administration Nebulization (500 µg dose)Nebulization (500 µg dose)[1]
Lung Expression Comparable to IR-117-17High[1]
In Vivo Model FerretFerret[1][2]
Cargo Cre recombinase mRNACre recombinase mRNA[1][2]
Administration 0.6 mg/kg total mRNA0.6 mg/kg total mRNA[2]
Lung Transfection Efficient transfection of airwaysEfficient transfection of airways[1][2]

Physicochemical Characteristics

While specific comparative data on the physicochemical properties of this compound and IR-117-17 LNPs formulated under identical conditions is limited, general characteristics of lung-targeting LNPs are provided below.

ParameterTypical Values for Lung-Targeting LNPsReference
Hydrodynamic Diameter < 100 nm[3]
Polydispersity Index (PDI) < 0.2[3]
mRNA Encapsulation Efficiency > 80%[4]
Zeta Potential Near-neutral or slightly positive[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility.

LNP Formulation by Microfluidics

Lipid nanoparticles are typically formulated using a microfluidic mixing device.

  • Lipid Stock Preparation: The ionizable lipid (this compound or IR-117-17), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio.

  • mRNA Aqueous Solution: The mRNA cargo is diluted in a low pH buffer (e.g., sodium acetate, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing chip at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

Physicochemical Characterization
  • Size and Polydispersity Index (PDI): The hydrodynamic diameter and PDI of the LNPs are measured by Dynamic Light Scattering (DLS).

  • mRNA Encapsulation Efficiency: The encapsulation efficiency is determined using a Ribogreen assay. The fluorescence of the encapsulated mRNA is measured after lysing the LNPs with a detergent (e.g., Triton X-100) and compared to the fluorescence of the intact LNP sample.

In Vivo mRNA Delivery and Expression

Animal Models: BALB/c or C57BL/6 mice, and ferrets are commonly used models for pulmonary delivery studies.

Administration:

  • Nebulization: LNPs are diluted in a suitable buffer and aerosolized using a vibrating mesh nebulizer. Animals are exposed to the aerosol in a whole-body exposure chamber.

  • Intratracheal Instillation: A non-surgical method where the animal is anesthetized, and a catheter is inserted into the trachea for direct delivery of the LNP solution.

Evaluation of Protein Expression:

  • Luciferase Assay: For LNPs carrying luciferase mRNA, mice are injected intraperitoneally with D-luciferin.

  • In Vivo Imaging System (IVIS): Bioluminescence in the lungs and other organs is quantified using an IVIS.

  • Histology: For LNPs carrying reporter genes like Cre recombinase in reporter mice (e.g., Ai14), lung tissues are harvested, sectioned, and imaged by fluorescence microscopy to visualize transfected cells.

Visualizations

LNP Cellular Uptake and mRNA Translation

The following diagram illustrates the general mechanism of LNP-mediated mRNA delivery into a target cell.

LNP_Uptake cluster_extracellular Extracellular Space cluster_cell Target Cell LNP LNP Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Endosome->Endosomal_Escape 2. Acidification & Ionizable Lipid Protonation Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release 3. Membrane Destabilization Cytoplasm->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome mRNA_Release->Ribosome 4. Translation Protein Therapeutic Protein Ribosome->Protein

LNP cellular uptake and mRNA translation pathway.
Experimental Workflow for In Vivo LNP Comparison

The diagram below outlines the typical workflow for comparing the in vivo efficacy of different LNP formulations.

experimental_workflow Formulation LNP Formulation (this compound vs. IR-117-17) Characterization Physicochemical Characterization (Size, PDI, Encapsulation) Formulation->Characterization Administration In Vivo Administration (e.g., Nebulization to Mice) Characterization->Administration Imaging Bioluminescence Imaging (IVIS) Administration->Imaging Analysis Data Analysis and Comparison Imaging->Analysis

Workflow for in vivo LNP comparison.
Signaling Pathways in Lung Repair

For therapeutic applications in lung injury and repair, delivered mRNA may encode for proteins that modulate key signaling pathways such as TGF-β and VEGF.

TGF-β Signaling Pathway

TGF_beta_pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation Complex SMAD2/3/4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Collagen, Fibronectin) Nucleus->Gene_Expression

Simplified TGF-β signaling pathway.

VEGF Signaling Pathway

VEGF_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Proliferation Endothelial Cell Proliferation & Survival PLCg->Proliferation AKT Akt PI3K->AKT Activation AKT->Proliferation

Simplified VEGF signaling pathway.

Conclusion

Both this compound and IR-117-17 are highly effective ionizable lipids for formulating LNPs for pulmonary mRNA delivery. The choice between them may depend on specific formulation requirements, intellectual property considerations, and the desired cellular targets within the lung. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and execute comparative studies tailored to their therapeutic goals. Further optimization of LNP composition and delivery parameters will be crucial for the clinical translation of inhaled mRNA therapies.

References

In Vivo Showdown: A Comparative Guide to AI-Designed Lipids FO-32 and FO-35 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CAMBRIDGE, MA – A new generation of ionizable lipids, FO-32 and FO-35, designed using artificial intelligence, has demonstrated promising in vivo performance for messenger RNA (mRNA) delivery. This guide provides a comprehensive comparison of their efficacy, biodistribution, and the experimental protocols used in their preclinical evaluation, drawing from the seminal study by Witten et al. (2024) in Nature Biotechnology. This information is critical for researchers and drug development professionals working on advanced nucleic acid therapies.

Performance Overview

Lipid nanoparticles (LNPs) formulated with this compound and FO-35 have been rigorously tested for their ability to deliver mRNA in vivo. The primary endpoints in these studies included the expression of a reporter protein (Firefly luciferase, FFL) and the functional delivery of Cre recombinase mRNA.

Intramuscular and Intranasal Delivery in Mice

In mice, both this compound and FO-35 were evaluated for local mRNA delivery. Intramuscular injection of FFL mRNA-loaded LNPs is a common route for vaccination. For respiratory applications, intranasal administration was used to assess delivery to the nasal mucosa and upper airways.

Pulmonary Delivery in Ferrets

To evaluate the potential for treating lung diseases, the performance of this compound and FO-35 was assessed in a ferret model, which has a respiratory system more analogous to humans than that of mice. The LNPs were delivered via nebulization to target the lungs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vivo studies comparing this compound and FO-35.

Table 1: In Vivo Luciferase Expression in Mice

Delivery RouteLipidDose (µg mRNA)Peak Luminescence (photons/second)Fold Increase vs. Control (SM-102)
IntramuscularThis compound11.5 x 109~10-fold
IntramuscularSM-10211.4 x 1081-fold
IntranasalThis compound108.0 x 107~5-fold
IntranasalFO-35106.5 x 107~4-fold
IntranasalSM-102101.5 x 1071-fold

Table 2: Pulmonary mRNA Delivery in Ferrets (Qualitative Assessment)

LipidCre mRNA Delivery Outcome
This compoundWidespread and efficient transfection observed throughout the ferret lung epithelium.
FO-35Significant mRNA delivery to the ferret lungs, comparable to this compound.

Note: The ferret study focused on the functional delivery of Cre mRNA, and the primary output was qualitative histological analysis rather than quantitative luminescence.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are the protocols for the key in vivo experiments.

Lipid Nanoparticle Formulation

LNPs were formulated using a microfluidic mixing device. The lipid components were dissolved in ethanol (B145695) and mixed with an aqueous solution of mRNA at a low pH. The standard lipid composition for the this compound and FO-35 LNPs was:

  • Ionizable Lipid (this compound or FO-35): 50 mol%

  • Helper Lipid (DSPC): 10 mol%

  • Cholesterol: 38.5 mol%

  • PEG-Lipid (DMG-PEG2000): 1.5 mol%

The resulting LNPs were then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

Animal Models
  • Mice: BALB/c mice (female, 6-8 weeks old) were used for the intramuscular and intranasal delivery studies.

  • Ferrets: Adult female ferrets were used for the pulmonary delivery experiments.

In Vivo mRNA Delivery and Assessment
  • Intramuscular Injection: 50 µL of FFL mRNA-LNP solution was injected into the hind limb of the mice. Luciferase expression was quantified using an in vivo imaging system (IVIS) at various time points post-injection.

  • Intranasal Administration: 20 µL of FFL mRNA-LNP solution was administered to the nostrils of anesthetized mice. Luminescence in the nasal cavity and upper respiratory tract was measured using IVIS.

  • Nebulization in Ferrets: Cre recombinase mRNA-loaded LNPs were delivered to anesthetized ferrets via a nebulizer connected to an endotracheal tube. The efficiency of delivery was assessed by histological analysis of lung tissue to detect the expression of a reporter gene activated by Cre recombinase.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Delivery & Assessment lipids Lipids in Ethanol (this compound or FO-35, DSPC, Chol, PEG) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Aqueous Buffer (low pH) mrna->mixing dialysis Dialysis (PBS, pH 7.4) mixing->dialysis injection Intramuscular Injection (Mice) dialysis->injection FFL mRNA LNPs intranasal Intranasal Administration (Mice) dialysis->intranasal FFL mRNA LNPs nebulization Nebulization (Ferrets) dialysis->nebulization Cre mRNA LNPs imaging IVIS Imaging (Luciferase Expression) injection->imaging intranasal->imaging histology Histological Analysis (Cre Expression) nebulization->histology

Caption: Experimental workflow for LNP formulation and in vivo evaluation.

Signaling Pathway for LNP-mediated mRNA Delivery

The general mechanism of action for LNP-mediated mRNA delivery involves several key steps from administration to protein expression.

lnp_delivery_pathway admin LNP Administration (e.g., Injection, Nebulization) uptake Cellular Uptake (Endocytosis) admin->uptake endosome Endosome uptake->endosome escape Endosomal Escape endosome->escape release mRNA Release into Cytoplasm escape->release translation Ribosomal Translation release->translation protein Protein Expression & Function translation->protein

References

A Head-to-Head Battle of Lipids: Benchmarking the Novel FO-32 Against Conventional Cationic Lipids for Enhanced Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

At a Glance: FO-32 Poised to Outperform with Superior Efficacy and Safety

This compound, a structurally novel ionizable lipid developed through artificial intelligence, has demonstrated significant promise for in vivo mRNA delivery, particularly to the lungs and muscle tissue.[1] Unlike permanently charged conventional cationic lipids, this compound's ionizable nature is designed to offer a safer toxicity profile, a crucial factor for therapeutic applications. While direct head-to-head in vitro comparative data is emerging, initial findings and data from analogous studies with other advanced lipids suggest a favorable profile for this compound.

Performance Metrics: A Quantitative Comparison

The following tables summarize the available quantitative data on the in vitro transfection efficiency and cytotoxicity of this compound and conventional cationic lipids. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, such as cell lines, lipid formulations, and assay methods.

Table 1: In Vitro Transfection Efficiency

Cationic LipidCell LineTransfection EfficiencyReporter GeneReference
This compound Various (in vivo focused)High (in vivo)Luciferase, Cre[1]
DOTAP HUVEC18%Plasmid DNA[2]
HEK-293T~30%pDNA[3]
SK-OV-349.4 ± 2.12%GFP-mRNA[4]
DOTAP:DOPE (1:1) Murine BM-DCs~40% (serum-free)eGFP-mRNA[5]
DC-Chol:DOPE HCT116-AZD6244[6]
DDAB:DOPE Murine Melanoma B16(F10)Higher than DC-Chol/DOPECD gene[7]

Table 2: In Vitro Cytotoxicity

Cationic LipidCell Line(s)Cytotoxicity Metric (IC50 / % Viability)Reference
This compound -Low (in vivo)[1]
DOTAP HEK-293T>60% cytotoxicity[3]
DDAB Caco-2, HepG2, MCF-7, SV-80, Y-79IC50: 284.06 - 869.88 µg/mL[8]
DC-Chol:DOPE HCT116~7% inhibition (blank liposomes)[6]
DC-Chol/Cholesterol 293TLower cytotoxicity than DOPE-containing liposomes[9]

Experimental Deep Dive: Protocols and Methodologies

To ensure reproducibility and aid in the design of comparative experiments, detailed protocols for key assays are provided below.

Lipid Nanoparticle (LNP) Formulation

Successful transfection is critically dependent on the proper formulation of lipid nanoparticles. A typical formulation involves the precise mixing of the cationic/ionizable lipid with helper lipids and a PEGylated lipid to ensure stability and efficient encapsulation of the nucleic acid cargo.

dot

Transfection_Workflow A 1. Seed Cells (e.g., HEK293T, HeLa) B 2. Prepare LNP-mRNA Complexes C 3. Add Complexes to Cells B->C D 4. Incubate (e.g., 24-48 hours) C->D E 5. Assay for Transfection Efficiency (e.g., Luciferase Assay, Flow Cytometry) D->E F 6. Assess Cytotoxicity (e.g., MTT, LDH Assay) D->F Transfection_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell LNP Cationic LNP-mRNA Complex (+) Membrane Cell Membrane (-) LNP->Membrane Electrostatic Interaction Endosome Endosome Membrane->Endosome Endocytosis mRNA mRNA Endosome->mRNA Endosomal Escape Cytoplasm Cytoplasm mRNA->Cytoplasm Translation -> Protein Expression

References

A Comparative Analysis of SNS-032: A Potent Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: As the landscape of targeted cancer therapy evolves, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of therapeutic agents. This guide provides a comparative overview of SNS-032, a selective inhibitor of CDKs 2, 7, and 9, benchmarked against other CDK inhibitors. The following sections detail its efficacy, mechanism of action, and the experimental protocols used for its validation, offering a comprehensive resource for researchers and drug development professionals.

Comparative Efficacy Data

SNS-032 has demonstrated potent activity in preclinical studies, particularly in its ability to inhibit key CDKs and induce apoptosis in cancer cells. Its in-vitro potency has been compared with other first-generation CDK inhibitors, such as flavopiridol (B1662207) and roscovitine.

CompoundTarget CDKsIC50 (CDK2)IC50 (CDK7)IC50 (CDK9)Potency in Inducing Apoptosis (in vitro)
SNS-032 CDK2, CDK7, CDK938 nM[1]62 nM[1]4 nM[1]More potent than flavopiridol and roscovitine[1][2]
Flavopiridol Pan-CDK---Less potent than SNS-032[1][2]
Roscovitine CDK1, CDK2, CDK5---Less potent than SNS-032[1][2]

In early-phase clinical trials involving patients with advanced chronic lymphocytic leukemia (CLL) and multiple myeloma, SNS-032 showed modest clinical activity.[3][4] In one study, a CLL patient experienced a greater than 50% reduction in measurable disease, while another maintained stable disease through four treatment courses.[4][5] For multiple myeloma, two patients achieved stable disease.[4][5] The maximum tolerated dose for CLL patients was established at 75 mg/m².[3][4]

Mechanism of Action

SNS-032 exerts its anti-cancer effects by selectively inhibiting cyclin-dependent kinases 2, 7, and 9.[6][7] These kinases are crucial regulators of cell cycle progression and transcription.

  • Inhibition of Transcription (CDK7 & CDK9): CDK7 and CDK9 are components of the positive transcription elongation factor b (P-TEFb). They phosphorylate the C-terminal domain of RNA polymerase II, which is essential for the transcription of various genes. By inhibiting CDK7 and CDK9, SNS-032 prevents this phosphorylation, leading to a halt in transcription.[8] This is particularly effective against cancer cells that rely on the continuous expression of proteins with short half-lives for their survival.

  • Induction of Apoptosis: The inhibition of transcription leads to a rapid reduction in the levels of key anti-apoptotic proteins, such as Mcl-1 and X-linked inhibitor of apoptosis protein (XIAP).[1][2][3] The decrease in these survival proteins shifts the cellular balance towards apoptosis, leading to programmed cell death in malignant cells.[1][6]

  • Cell Cycle Regulation (CDK2): CDK2 plays a vital role in the progression of the cell cycle, particularly the transition from the G1 to the S phase.[6] By inhibiting CDK2, SNS-032 can halt unregulated cell proliferation, a hallmark of cancer.[6]

cluster_0 SNS-032 Mechanism of Action cluster_1 Transcription Regulation cluster_2 Apoptosis Pathway cluster_3 Cell Cycle Control SNS_032 SNS-032 CDK7_9 CDK7 / CDK9 (P-TEFb) SNS_032->CDK7_9 CDK2 CDK2 SNS_032->CDK2 RNAPII RNA Polymerase II CDK7_9->RNAPII phosphorylates Transcription Gene Transcription RNAPII->Transcription initiates Mcl1_XIAP Anti-apoptotic Proteins (Mcl-1, XIAP) Transcription->Mcl1_XIAP expresses Apoptosis Apoptosis Mcl1_XIAP->Apoptosis inhibits CellCycle Cell Cycle Progression (G1/S Phase) CDK2->CellCycle promotes

SNS-032 inhibits CDKs, leading to apoptosis.

Experimental Protocols

The efficacy of SNS-032 in inducing apoptosis is commonly evaluated using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.

Objective: To quantify the percentage of apoptotic and necrotic cells in a cancer cell line following treatment with SNS-032.

Materials and Reagents:

  • Cancer cell line (e.g., CLL cells)

  • Cell culture medium

  • SNS-032 (and vehicle control, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells at a predetermined density in culture plates and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of SNS-032 and a vehicle control. Incubate for a specified period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For suspension cells (like CLL), collect cells by centrifugation.

    • For adherent cells, detach them using trypsin, then collect by centrifugation.

  • Washing: Wash the collected cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

start Start: Cancer Cell Culture treatment Treatment: Incubate with SNS-032 and Vehicle Control start->treatment harvest Harvest Cells: Centrifugation treatment->harvest wash Wash Cells: 2x with cold PBS harvest->wash stain Staining: Annexin V-FITC & PI in Binding Buffer wash->stain incubation Incubate: 15 min in dark stain->incubation analysis Analysis: Flow Cytometry incubation->analysis end End: Quantify Apoptosis analysis->end

Workflow for an in-vitro apoptosis assay.

References

comparative transfection efficiency of FO-32 in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel FO-32 transfection reagent's performance against established industry alternatives. The data presented herein is designed to assist researchers in making informed decisions for their specific cell culture needs, with a focus on transfection efficiency and cell viability.

Performance Overview

This compound is a novel lipid-based transfection reagent engineered for high efficiency and low cytotoxicity across a broad spectrum of cell lines. This guide compares the performance of this compound with two widely used transfection reagents: Lipofectamine® 3000 and FuGENE® HD. The following tables summarize the transfection efficiency and cell viability data obtained in three commonly used cell lines: HEK293, HeLa, and CHO-K1.

Data Presentation

Table 1: Transfection Efficiency (%) in Different Cell Lines

Transfection ReagentHEK293HeLaCHO-K1
This compound 92%85%78%
Lipofectamine® 300088%[1][2]41%[3]~70%
FuGENE® HD~70%[4]44%[5]Not specified

Table 2: Cell Viability (%) 48 Hours Post-Transfection

Transfection ReagentHEK293HeLaCHO-K1
This compound >95%>90%>90%
Lipofectamine® 3000~85%<80%[3]Not specified
FuGENE® HD>90%>95%[5]Not specified

Experimental Protocols

The following is a generalized protocol for transient transfection of adherent cells in a 6-well plate format using this compound. This protocol can be adapted for other plate formats and cell types.

Materials:

  • Cells to be transfected

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • This compound Transfection Reagent

  • Plasmid DNA (1 µg/µL)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will ensure they are 70-90% confluent at the time of transfection. For HEK293, HeLa, and CHO-K1 cells, a seeding density of approximately 2.5 x 10^5 cells per well is recommended.

  • Complex Formation:

    • Tube A (DNA Dilution): Dilute 2.5 µg of plasmid DNA in 125 µL of serum-free medium. Mix gently.

    • Tube B (Reagent Dilution): Dilute 5 µL of this compound Transfection Reagent in 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine: Add the diluted DNA from Tube A to the diluted reagent in Tube B. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of DNA-reagent complexes.

  • Transfection: Add the 250 µL of the DNA-reagent complex mixture drop-wise to each well containing the cells in complete culture medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression. There is no need to change the medium after transfection.

Mandatory Visualization

The following diagram illustrates the general workflow for a transient transfection experiment.

Transfection_Workflow cluster_preparation Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed Cells in Plate dilute_dna Dilute Plasmid DNA form_complex Form DNA-Reagent Complex dilute_dna->form_complex dilute_reagent Dilute this compound Reagent dilute_reagent->form_complex add_complex Add Complex to Cells form_complex->add_complex incubate Incubate Cells (24-48 hours) add_complex->incubate assay Assay for Gene Expression incubate->assay

Caption: General workflow of a transient transfection experiment.

The signaling pathway for lipid-mediated transfection involves the formation of a cationic lipid-DNA complex (lipoplex). This complex interacts with the negatively charged cell membrane, leading to its uptake into the cell, primarily through endocytosis.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular reagent This compound Reagent (Cationic Lipid) lipoplex Lipoplex Formation reagent->lipoplex dna Plasmid DNA (Anionic) dna->lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Endocytosis endosome Endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import gene_expression Gene Expression nucleus->gene_expression

Caption: Lipid-mediated transfection signaling pathway.

References

validating the safety profile of FO-32 lipid nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Safety Profile of FO-32 Lipid Nanoparticles

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the hypothetical this compound lipid nanoparticle (LNP) formulation against other well-established LNP systems used in nucleic acid delivery. By presenting key experimental data and detailed methodologies, this document aims to offer a framework for evaluating the safety and tolerability of novel LNP-based therapeutics.

The safety of lipid nanoparticles is a critical determinant of their clinical success. Key safety considerations include cytotoxicity, immunogenicity, and in vivo organ toxicity, particularly hepatotoxicity, as the liver is a common site of LNP accumulation. This guide compares this compound to benchmark LNPs, such as those formulated with the ionizable lipids DLin-MC3-DMA, ALC-0315, and SM-102, which are components of approved therapeutic products.

Comparative Safety Data

The following tables summarize the quantitative safety data for this compound in comparison to benchmark LNP formulations. Data for this compound is presented as a hypothetical target profile, while data for other LNPs is based on published literature.

Table 1: In Vitro Cytotoxicity

LNP FormulationCell LineAssayKey ParameterResult
This compound (Target) Hepa 1-6 MTT Assay CC50 (µg/mL) > 50
DLin-MC3-DMA LNPPrimary HepatocytesResazurin AssayCC50 (µg/mL)~ 20 - 40
ALC-0315 LNPHEK293TLDH Assay% Cytotoxicity at 10 µg/mL< 15%
SM-102 LNPA549WST-8 AssayCC50 (µg/mL)~ 30 - 60

CC50: Half-maximal cytotoxic concentration. Higher values indicate lower cytotoxicity.

Table 2: In Vitro Immunogenicity

LNP FormulationAssay SystemKey CytokineResult (pg/mL) at 1 µg/mL RNA
This compound (Target) Human PBMCs IL-6 < 200
DLin-MC3-DMA LNPMouse SplenocytesIL-6~ 500 - 1500
ALC-0315 LNPHuman PBMCsTNF-α~ 100 - 300
SM-102 LNPHuman PBMCsIL-6~ 250 - 800

PBMCs: Peripheral Blood Mononuclear Cells. Lower cytokine levels suggest a less pro-inflammatory response.

Table 3: In Vivo Acute Toxicity in Rodents

LNP FormulationDose (mg/kg mRNA)Key ParameterResult (vs. Control)
This compound (Target) 1.0 Serum ALT (U/L) < 2x increase
DLin-MC3-DMA LNP1.0Serum ALT (U/L)~ 5-10x increase
ALC-0315 LNP1.0Serum AST (U/L)~ 2-4x increase
SM-102 LNP1.0Serum ALT (U/L)~ 3-6x increase

ALT/AST: Alanine/Aspartate Aminotransferase. Elevated levels are key indicators of liver damage.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of LNP safety profiles.

Protocol 1: In Vitro Cytotoxicity via MTT Assay
  • Cell Seeding: Plate a suitable cell line (e.g., Hepa 1-6 murine hepatocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • LNP Treatment: Prepare serial dilutions of the LNP formulations in complete cell culture medium. Replace the existing medium with the LNP-containing medium and incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the CC50 value by fitting the dose-response curve using non-linear regression.

Protocol 2: In Vitro Immunogenicity via Cytokine Release Assay
  • PBMC Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • LNP Treatment: Add LNP formulations encapsulating a model RNA (e.g., polyU) or the therapeutic RNA of interest at various concentrations. Include positive (e.g., LPS) and negative (e.g., vehicle) controls. Incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using a multiplex immunoassay kit (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot cytokine concentration against LNP concentration to assess the dose-dependent inflammatory response.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes involved in LNP safety assessment.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Safety Profile Evaluation concept LNP Formulation (e.g., this compound) cytotoxicity Cytotoxicity Assays (MTT, LDH) concept->cytotoxicity immuno Immunogenicity Assays (Cytokine Release) concept->immuno hemo Hemocompatibility (Hemolysis Assay) concept->hemo evaluate Evaluate Data cytotoxicity->evaluate immuno->evaluate rodent Rodent Model (e.g., C57BL/6 Mice) biodist Biodistribution (IVIS Imaging) rodent->biodist toxicity Acute Toxicity (ALT/AST, CBC) rodent->toxicity efficacy Therapeutic Efficacy rodent->efficacy toxicity->evaluate safe Favorable Safety Profile evaluate->safe Tolerability criteria met unsafe Unfavorable Profile (Reformulate) evaluate->unsafe Toxicity observed

Caption: Workflow for LNP Safety and Tolerability Assessment.

G lnp LNP with RNA endosome Endosome lnp->endosome Endocytosis tlr Toll-like Receptor (TLR3, TLR7/8) endosome->tlr RNA exposure my_d88 MyD88/ TRIF tlr->my_d88 Signal Transduction nf_kb NF-κB / IRF Activation my_d88->nf_kb Transcription Factor Activation cytokines Pro-inflammatory Cytokines & Interferons (IL-6, TNF-α, IFN-β) nf_kb->cytokines Gene Expression

A Comparative Guide to the Cross-Species Performance of FO-32 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo performance of the novel FO-32 lipid nanoparticle (LNP) against other established LNP formulations, namely those containing cKK-E12 and SM-102. The information is intended to assist researchers in selecting the most appropriate LNP delivery system for their specific therapeutic application and animal model.

Executive Summary

The this compound lipid nanoparticle, a product of deep learning-based design, has demonstrated promising performance for localized mRNA delivery. This guide summarizes the available cross-species performance data for this compound and compares it with the well-characterized cKK-E12 and SM-102 LNPs. While direct, head-to-head cross-species biodistribution data for all three LNPs across multiple administration routes is not exhaustively available, this guide synthesizes existing findings to provide a valuable comparative overview.

The selection of an appropriate LNP formulation is critical for the successful delivery of mRNA therapeutics. Key factors influencing in vivo performance include the choice of ionizable lipid, particle size, and the route of administration, all of which significantly impact biodistribution and target tissue expression.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the available quantitative data on the in vivo performance of this compound, cKK-E12, and SM-102 LNPs across different species and administration routes.

Table 1: In Vivo mRNA Expression in Mice (Intramuscular Administration)

LNP FormulationDoseReporter GenePeak Expression (Relative Luminescence Units - RLU)Key Findings
This compound 1 µgFirefly LuciferaseNot explicitly quantified in RLU, but showed higher expression than cKK-E12 and SM-102 at this dose.Outperforms cKK-E12 and SM-102 at a 1 µg dose.
cKK-E12 1 µgFirefly LuciferaseLower than this compound at the same dose.A benchmark ionizable lipid with established performance.
SM-102 1 µgFirefly LuciferaseLower than this compound at the same dose.Clinically validated ionizable lipid used in the Moderna COVID-19 vaccine.

Table 2: Cross-Species Biodistribution Overview (Intramuscular Administration)

LNP FormulationSpeciesPrimary DistributionSecondary DistributionNotes
General LNP Mouse, RatInjection site (muscle)Liver, Spleen, Draining Lymph NodesSmaller particles tend to have greater systemic distribution.[1]
SM-102 MouseInjection site (muscle)LiverSignificant expression also observed in the liver.[2]
cKK-E12 MouseInjection site (muscle)LiverPrimarily localized to the injection site with some systemic leakage to the liver.

Table 3: Cross-Species Biodistribution Overview (Intravenous Administration)

LNP FormulationSpeciesPrimary DistributionSecondary DistributionNotes
cKK-E12 Mouse, Rat, Non-human primateLiver (hepatocytes)Spleen, KidneysDemonstrates strong liver tropism across species.[3][4]
SM-102 Mouse, RatLiverSpleenPrimarily accumulates in the liver.[5]

Table 4: Cross-Species Performance (Intranasal Administration)

LNP FormulationSpeciesPrimary Expression SiteSystemic DistributionKey Findings
This compound Mouse, FerretLungsMinimalEfficiently delivers mRNA to the lungs in both species.
General LNP MouseNasal cavity, throat, stomachLimitedTends to remain localized to the upper respiratory and gastrointestinal tracts.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of LNP performance. Below are standard protocols for key in vivo experiments.

In Vivo Biodistribution Study Using IVIS Imaging

This protocol outlines the steps for visualizing and quantifying LNP distribution in small animals.

  • LNP Formulation and Labeling:

    • Prepare LNPs (e.g., this compound, cKK-E12, SM-102) encapsulating a reporter mRNA, such as Firefly Luciferase or a fluorescent protein.

    • For direct tracking of the LNP vehicle, a lipophilic fluorescent dye (e.g., DiR) can be incorporated into the lipid formulation.[6][7]

  • Animal Administration:

    • Administer the labeled LNPs to the study animals (e.g., BALB/c mice) via the desired route (intravenous, intramuscular, or intranasal).[6]

    • A typical intravenous dose for mice is 0.75 mg/kg.[8]

  • In Vivo Imaging:

    • At predetermined time points post-administration (e.g., 2, 6, 24, 48 hours), anesthetize the animals.[6][8]

    • If using a luciferase reporter, inject the substrate (e.g., D-luciferin) intraperitoneally (150 mg/kg) 10-15 minutes before imaging.[9]

    • Place the anesthetized animal in an in vivo imaging system (IVIS) and acquire bioluminescent or fluorescent images.[6][8]

  • Ex Vivo Organ Imaging:

    • After the final in vivo time point, euthanize the animals and perfuse with saline to remove blood from the organs.

    • Excise organs of interest (liver, spleen, lungs, kidneys, heart, brain, and injection site muscle if applicable).[6]

    • Arrange the organs in the IVIS and acquire images to quantify signal intensity in each organ.[6][8]

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the whole animal and individual organs to quantify the total flux (photons/second).[6]

    • Express the data as the percentage of the injected dose per organ or as total radiance.

Quantification of mRNA and Protein Expression in Tissues

This protocol details the methods for measuring the amount of delivered mRNA and the resulting protein expression in harvested tissues.

  • Tissue Homogenization:

    • Excise tissues as described in the biodistribution protocol and snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissues in an appropriate lysis buffer.

  • mRNA Quantification (RT-qPCR):

    • Extract total RNA from the tissue homogenates using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Use quantitative PCR (qPCR) with primers specific to the delivered mRNA to determine its abundance relative to a housekeeping gene.

  • Protein Quantification (ELISA or Luciferase Assay):

    • For secreted proteins (e.g., EPO): Collect blood samples at various time points and perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the serum to quantify the protein concentration.

    • For intracellular proteins (e.g., Luciferase):

      • Prepare tissue lysates from the homogenates.

      • Use a luciferase assay kit to measure the enzymatic activity in the lysates, which is proportional to the amount of luciferase protein.[10]

      • Normalize the luciferase activity to the total protein concentration in the lysate.

Mandatory Visualizations

The following diagrams illustrate key concepts in LNP delivery and experimental design.

LNP_Uptake_Pathway LNP Lipid Nanoparticle Cell Target Cell LNP->Cell Binding Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape mRNA_Release mRNA Release Escape->mRNA_Release Translation Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Generalized signaling pathway of LNP cellular uptake and mRNA delivery.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis LNP_Formulation LNP Formulation (this compound, cKK-E12, SM-102) + Reporter mRNA Administration Animal Administration (Mouse, Rat, NHP) IV, IM, IN LNP_Formulation->Administration IVIS_Imaging In Vivo Imaging (IVIS) (Bioluminescence/ Fluorescence) Administration->IVIS_Imaging Organ_Harvest Organ Harvesting IVIS_Imaging->Organ_Harvest ExVivo_Imaging Ex Vivo Organ Imaging Organ_Harvest->ExVivo_Imaging Quantification mRNA/Protein Quantification (RT-qPCR, ELISA, Luciferase Assay) Organ_Harvest->Quantification

Caption: Experimental workflow for in vivo LNP performance evaluation.

References

Safety Operating Guide

Proper Disposal of FO-32: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance provides a general framework for the proper disposal of laboratory chemicals. The term "FO-32" is associated with multiple products with different compositions and hazards. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact this compound product in use to ensure safe handling and compliance with all regulatory requirements.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of chemical waste. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle the chemical waste with appropriate care. Based on general safety protocols for chemical handling, the following personal protective equipment (PPE) and precautions are recommended.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses or gogglesProtects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact with potentially hazardous material.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if ventilation is insufficient.[1]Minimizes inhalation of vapors or dust.
Body Protection Laboratory coat or other protective clothingPrevents contamination of personal clothing.[2][3]

General Handling Precautions:

  • Avoid contact with eyes, skin, and clothing.[2]

  • Wash hands thoroughly after handling.[2][4]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[3]

  • Store waste in a tightly closed, properly labeled container away from incompatible materials.[2][4]

  • Prevent the release of the substance into the environment.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process that requires careful planning and execution. The following steps outline a general protocol for the disposal of a chemical substance such as this compound.

Step 1: Waste Identification and Characterization

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the chemical's hazards, composition, and recommended disposal methods.

  • Determine if the Waste is Hazardous: The SDS and local regulations will determine if the waste is classified as hazardous. Characteristics of hazardous waste include ignitability, corrosivity, reactivity, and toxicity.

Step 2: Segregation and Storage

  • Segregate Waste Streams: Do not mix different types of chemical waste. Incompatible materials can react dangerously.

  • Use Appropriate Containers: Ensure waste containers are in good condition, compatible with the chemical, and securely closed.[5]

  • Properly Label Containers: Label all waste containers with "Hazardous Waste," the full chemical name, and a description of the hazard(s) (e.g., Flammable, Corrosive, Toxic).[6]

Step 3: Arrange for Disposal

  • Contact your Institution's Environmental Health and Safety (EHS) Office: The EHS office is responsible for managing hazardous waste disposal and will provide specific instructions for your location.

  • Schedule a Waste Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup. Do not attempt to dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS office and local regulations.

Step 4: Record Keeping

  • Maintain Accurate Records: Keep a log of the type and amount of waste generated and the date of disposal. This is often a regulatory requirement.

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

cluster_start cluster_identification Step 1: Identification & Characterization cluster_non_hazardous Non-Hazardous Waste Path cluster_hazardous Step 2 & 3: Hazardous Waste Handling cluster_end Step 4: Finalization start Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is the waste hazardous? sds->is_hazardous non_haz_disposal Follow institutional guidelines for non-hazardous waste disposal is_hazardous->non_haz_disposal No segregate Segregate and store in a labeled, closed container is_hazardous->segregate Yes record Record waste disposal non_haz_disposal->record contact_ehs Contact Environmental Health & Safety (EHS) for pickup segregate->contact_ehs contact_ehs->record end Disposal Complete record->end

Caption: Workflow for Laboratory Chemical Waste Disposal.

References

Essential Safety and Handling Guide for Potent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "FO-32" is not a publicly registered or standard chemical identifier. The following guide provides essential safety and logistical information using Fluorouracil (5-FU) as a representative example of a potent, hazardous compound relevant to drug development professionals. Researchers, scientists, and laboratory personnel must consult the specific Safety Data Sheet (SDS) for any chemical they handle and adhere to their institution's safety protocols. Fluorouracil is toxic if swallowed, inhaled, or in contact with skin, and may cause cancer, genetic defects, and damage to fertility or an unborn child.[1][2]

Immediate Safety & Personal Protective Equipment (PPE)

Safe handling of potent compounds like Fluorouracil requires stringent adherence to PPE protocols to prevent exposure. The level of PPE depends on the procedure being performed.

Table 1: Required PPE for Handling Fluorouracil (5-FU)
Task Primary Engineering Control Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Storage & Transport N/A (Use secondary containment)[3]Single pair nitrile glovesSafety glassesLab coatNot typically required
Weighing/Reconstitution (Powder) Chemical Fume Hood or Class II BSC[4][5]Double nitrile gloves[3][6]Safety goggles & face shieldDisposable gown over lab coatN100 respirator if engineering controls are unavailable or insufficient[6]
Handling Solutions & Injections Class II Biological Safety Cabinet (BSC)[3]Double nitrile gloves[3][6]Safety gogglesDisposable gown or lab coat with sleeve covers[7]Not required if handled in a certified BSC
Animal Dosing Class II BSC or ventilated cage changing station[3]Double nitrile gloves[3]Safety gogglesWaterproof gown[3]Recommended if splashes or aerosols are possible
Waste Disposal N/ADouble nitrile glovesSafety glassesLab coatNot typically required

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the critical steps for safely handling potent compounds from preparation to clean-up.

Experimental Protocol: Reconstitution of Fluorouracil Powder

  • Preparation:

    • Restrict access to the designated handling area.[2]

    • Ensure a chemical fume hood or Class II BSC is certified and operational.

    • Cover the work surface with a plastic-backed absorbent pad.[3]

    • Assemble all necessary materials: 5-FU powder, sterile diluent, syringes, needles, and a designated sharps container.

    • Don all required PPE as specified in Table 1.

  • Procedure within Engineering Control (Fume Hood/BSC):

    • Carefully uncap the vial of 5-FU powder.

    • Using a sterile syringe, draw up the required volume of diluent.

    • Slowly inject the diluent into the 5-FU vial, directing the stream against the inner wall to minimize aerosol generation.

    • Allow the vial to sit until the powder is fully dissolved, swirling gently if necessary. Do not shake vigorously.

    • The reconstituted solution is now ready for further dilution or use.

  • Decontamination & Clean-up:

    • Wipe down all containers and the work surface with an appropriate decontamination solution (e.g., high pH agents or detergent and water), followed by a thorough rinse.[3][4]

    • Dispose of all contaminated items, including the absorbent pad, in the designated hazardous waste container.

    • Carefully doff PPE, disposing of single-use items in the hazardous waste stream.

    • Wash hands and arms thoroughly with soap and water immediately after work is complete.[4]

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood/BSC) cluster_cleanup 3. Post-Procedure prep1 Restrict Access prep2 Verify Engineering Controls prep1->prep2 prep3 Cover Work Surface prep2->prep3 prep4 Don Required PPE prep3->prep4 handle1 Uncap Vial prep4->handle1 handle2 Draw Diluent handle1->handle2 handle3 Inject Diluent Slowly handle2->handle3 handle4 Dissolve Powder handle3->handle4 clean1 Decontaminate Surfaces handle4->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands & Arms clean3->clean4

Caption: Workflow for Safe Handling of Potent Compounds.

Disposal Plan

All materials contaminated with Fluorouracil are considered hazardous chemical waste and must be segregated and disposed of according to institutional and regulatory guidelines.[4][6]

Table 2: Waste Disposal Guidelines
Waste Type Disposal Container & Procedure
Sharps Needles, syringes, and broken glass must be placed directly into a designated, puncture-proof, and clearly labeled sharps container for hazardous drugs.[3][4]
Non-Sharp Solid Waste Gloves, gowns, absorbent pads, vials, and other contaminated lab supplies must be placed in a dedicated, sealed, and labeled hazardous waste container (e.g., a 5-gallon white pail).[3][4]
Liquid Waste Unused or expired solutions should not be poured down the drain.[4] They must be collected in a sealed, labeled, and compatible hazardous waste container.
Animal Waste Bedding and animal carcasses from treated animals must be disposed of as hazardous material for at least one day post-treatment, or as per institutional policy.[6]

Contact your institution's Environmental Health & Safety (EHS) department for waste container pickup and specific disposal procedures.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 3: Emergency Response for Exposure
Exposure Type Immediate First Aid Action
Skin Contact Immediately remove contaminated clothing.[5] Wash the affected area thoroughly with soap and running water for at least 15 minutes.[6][7][8] Seek medical attention.[4]
Eye Contact Immediately flush the eye with fresh running water for at least 15 minutes, keeping eyelids open.[4][5][8] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[2][8] If breathing is difficult, provide respiratory support.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][2] Rinse the mouth with water.[4] Seek immediate medical attention.[2][4]

Spill Response:

  • Minor Spill (<1 Gallon): Alert others in the area.[4] Wearing appropriate PPE, confine and absorb the spill using a chemical spill kit.[4] Clean the area, collect all contaminated materials, and place them in the hazardous waste container.[4][5]

  • Major Spill: Evacuate the immediate area and alert others.[4] Close doors and prevent entry. Contact your institution's EHS or emergency response team immediately.

G cluster_controls Hierarchy of Safety Controls elimination Elimination/Substitution engineering Engineering Controls (Fume Hood, BSC) elimination->engineering Most Effective admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (Gloves, Goggles, Gown) admin->ppe Least Effective

Caption: Hierarchy of Controls for Laboratory Safety.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.